molecular formula C40H78NO8P B3044090 18:1-14:0 PC CAS No. 95896-56-3

18:1-14:0 PC

Cat. No.: B3044090
CAS No.: 95896-56-3
M. Wt: 732 g/mol
InChI Key: KIVAJCJTVPWSRJ-OQHNRNOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphatidylcholine (PC) is dietary source of choline. 18:1-14:0 PC (1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine) is an asymmetric phospholipid. It has an unsaturated acyl chain in the sn-1 position.>1-[(9Z)-octadecenoyl]-2-tetradecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:1 in which the acyl groups specified at positions 1 and 2 are oleoyl and myristoyl respectively. It is a phosphatidylcholine 32:1 and a tetradecanoate ester. It derives from an oleic acid.

Properties

IUPAC Name

[(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h19-20,38H,6-18,21-37H2,1-5H3/b20-19-/t38-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVAJCJTVPWSRJ-OQHNRNOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334339
Record name (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:1(9Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

95896-56-3
Record name (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) is a specific phosphatidylcholine (PC) species characterized by the presence of an oleic acid (18:1) at the sn-1 position and a myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone. As a key component of cellular membranes, this asymmetric glycerophospholipid plays a crucial role in maintaining membrane fluidity and function. Its unique structure influences various cellular processes and signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological significance, and detailed experimental protocols for its analysis.

Core Concepts: Chemical and Physical Properties

This compound, a member of the diacylglycerophosphocholine class, possesses distinct physicochemical properties owing to its asymmetric acyl chain composition.[1][2] The presence of a monounsaturated fatty acid (oleic acid) and a saturated fatty acid (myristic acid) influences its packing within the lipid bilayer, contributing to the overall fluidity and phase behavior of the membrane.[1]

Table 1: Physicochemical Properties of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine

PropertyValueReference
Systematic Name 1-(9Z-octadecenoyl)-2-myristoyl-sn-glycero-3-phosphocholine[3]
Synonyms PC(18:1/14:0), 1-Oleoyl-2-myristoyl-GPC[3]
Molecular Formula C40H78NO8P[2][3]
Molecular Weight 732.023 g/mol [2][3]
Physical State Solid powder[3]
Solubility Soluble in ethanol[4]
Storage Temperature -20°C

Biological Significance and Role in Cellular Processes

The asymmetric nature of this compound is critical to its biological function. The distinct fatty acid chains contribute to the unique biophysical properties of cellular membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins.[1][5]

Membrane Structure and Fluidity

The presence of both a saturated and a monounsaturated fatty acid in this compound contributes to the maintenance of optimal membrane fluidity.[5] This is crucial for a variety of cellular functions, including the lateral diffusion of membrane proteins and lipids, vesicle formation, and cell signaling. The specific acyl chain composition of phosphatidylcholines can influence the formation of lipid rafts and other membrane microdomains.

Cell Signaling

Phosphatidylcholines are central to cellular signaling. This compound can be a substrate for phospholipases, such as phospholipase A2 (PLA2), which cleave the fatty acid at the sn-2 position, releasing myristic acid and lysophosphatidylcholine.[1] These products can act as second messengers in various signaling cascades.

Lipid Droplet Formation

Phosphatidylcholines are also implicated in the biogenesis of lipid droplets, which are cellular organelles for storing neutral lipids.[6] The composition of PCs in the endoplasmic reticulum membrane can influence the budding of lipid droplets.

Quantitative Data

The abundance of this compound can vary between different cell types, tissues, and physiological conditions. Lipidomics studies have begun to quantify its levels in various biological samples.

Table 2: Relative Abundance of PC(18:1/14:0) in Biological Samples

Biological SampleConditionRelative Abundance/CorrelationReference
LNCaP cells (prostate cancer cell line)Nil supplemented4% of total de novo PC 32:1[7]
LNCaP cells (prostate cancer cell line)Supplemented with 12PA, 13PA, or 13SADecreased contribution of canonomer PC 14:0/18:1 (3-5%)[7]
Human PlasmaPrediabetes with Phlegm-Stasis syndromeInversely correlated with triglyceride levels (r = -0.528)[8]

Experimental Protocols

The accurate extraction and quantification of this compound from biological samples are crucial for understanding its biological roles. The following sections outline a general workflow for lipidomics analysis.

Lipid Extraction

A common and effective method for extracting lipids from biological samples is a modified Bligh and Dyer method.

Protocol: Modified Bligh and Dyer Lipid Extraction

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Solvent Addition: Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the homogenate and vortex thoroughly.

  • Phase Separation: Add chloroform and water to induce phase separation. Centrifuge the sample to separate the aqueous and organic layers.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis (e.g., methanol/chloroform).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of specific lipid species like this compound.

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation: Separate the lipid extract using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[9][10]

  • Mass Spectrometric Detection: Introduce the separated lipids into a tandem mass spectrometer.

  • Precursor Ion Scan: Select the precursor ion for this compound, which is typically the [M+H]+ ion with an m/z of 732.5538.[11]

  • Product Ion Scan: Fragment the precursor ion and detect the characteristic product ions. For phosphatidylcholines, a common product ion is the phosphocholine (B91661) headgroup at m/z 184.

  • Quantification: Quantify the amount of this compound by comparing the peak area of its specific transition to that of a known amount of an internal standard.

Visualizations

Signaling and Biosynthesis Pathways

phosphatidylcholine_biosynthesis cluster_er Endoplasmic Reticulum choline Choline phosphocholine Phosphocholine choline->phosphocholine Choline Kinase cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase pc Phosphatidylcholine (e.g., this compound) cdp_choline->pc Cholinephosphotransferase dag 1,2-Diacylglycerol dag->pc pe Phosphatidylethanolamine pe->pc PEMT ps Phosphatidylserine ps->pe PSD er_membrane lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization sample->homogenization extraction Lipid Extraction (e.g., Bligh & Dyer) homogenization->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lc Liquid Chromatography (LC Separation) reconstitution->lc ms Tandem Mass Spectrometry (MS/MS Detection) lc->ms peak_detection Peak Detection & Integration ms->peak_detection identification Lipid Identification peak_detection->identification quantification Quantification identification->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

References

An In-depth Technical Guide to 1-Oleoyl-2-Myristoyl-sn-Glycero-3-Phosphocholine (OMPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC), also known by its lipid nomenclature PC(18:1/14:0), is a dissymmetric-chain phospholipid that plays a crucial role as a structural component of biological membranes. Its unique structure, featuring a monounsaturated 18-carbon oleoyl (B10858665) chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position of the glycerol (B35011) backbone, imparts specific biophysical properties to lipid bilayers. This asymmetry influences membrane fluidity, phase behavior, and interactions with membrane proteins, making OMPC a subject of interest in membrane biophysics, drug delivery systems, and cell signaling research. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of OMPC, along with its applications in scientific research.

Chemical Structure and Properties

OMPC is a glycerophospholipid with a choline (B1196258) headgroup. The stereospecific numbering (sn) indicates the defined stereochemistry of the glycerol moiety. The oleoyl group contains a single cis double bond at the Δ9 position.

Chemical Structure of 1-Oleoyl-2-Myristoyl-sn-glycero-3-phosphocholine

Caption: Chemical structure of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine.

Physicochemical Data
PropertyValueSource
Molecular Formula C₄₀H₇₈NO₈P--INVALID-LINK--[1]
Molecular Weight 732.02 g/mol --INVALID-LINK--[2]
Physical State Solid--INVALID-LINK--
Melting Point (Phase Transition) A pressure-temperature phase diagram is available, indicating complex phase behavior.--INVALID-LINK--[3]
Solubility Soluble in chloroform (B151607) and methanol (B129727) mixtures. Insoluble in water.General knowledge for similar lipids.[4]
Critical Micelle Concentration (CMC) Not explicitly reported. For comparison, the CMC of 14:0 PC is 6 nM.--INVALID-LINK--[5]

Experimental Protocols

Synthesis and Purification of Asymmetric Phosphatidylcholines

While a specific, detailed protocol for the synthesis of OMPC is not widely published, a general and effective method for preparing asymmetric phosphatidylcholines involves the acylation of a lysophosphatidylcholine.[6] This can be adapted for the synthesis of OMPC.

General Protocol:

  • Starting Material: Begin with 1-oleoyl-sn-glycero-3-phosphocholine (B135127) (lyso-PC).

  • Acylation: The myristoyl group is introduced at the sn-2 position. This is typically achieved by reacting the lyso-PC with myristic anhydride (B1165640) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and a base like triethylamine (B128534) (TEA) in an appropriate organic solvent (e.g., chloroform or dichloromethane).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Purification: Upon completion of the reaction, the crude product is purified. A common method is flash column chromatography on silica (B1680970) gel, using a gradient of methanol in chloroform to separate the desired product from unreacted starting materials and byproducts.

  • Characterization: The final product should be characterized to confirm its identity and purity. This is typically done using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of OMPC Liposomes

OMPC can be used to prepare liposomes for various applications, including drug delivery and as model membranes. The thin-film hydration method is a widely used technique.[7][8]

Protocol for Thin-Film Hydration:

  • Lipid Dissolution: Dissolve OMPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.[8]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipid mixture. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.[7]

  • Characterization: The size distribution and zeta potential of the prepared liposomes should be characterized using dynamic light scattering (DLS).

Analytical Characterization of OMPC

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals include those from the choline methyl groups, the glycerol backbone, and the acyl chains, including the characteristic signals from the double bond in the oleoyl chain.[9]

  • ¹³C NMR: Offers detailed information about the carbon skeleton of the molecule.[10]

  • ³¹P NMR: Useful for analyzing the phosphate (B84403) headgroup and can be used to study the phase behavior of lipid aggregates.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): A soft ionization technique that allows for the determination of the molecular weight of the intact lipid. The precursor ion for OMPC in positive ion mode would be [M+H]⁺ at m/z 732.5538.[1]

  • Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation of the parent ion. Characteristic fragment ions can confirm the identity of the fatty acyl chains and the headgroup.

Biological Significance and Applications

Role in Biological Membranes

As a component of cellular membranes, the asymmetric nature of OMPC contributes to the overall biophysical properties of the lipid bilayer. The presence of a saturated and a monounsaturated acyl chain influences membrane fluidity, thickness, and the formation of lipid domains, such as lipid rafts.[11][12] These domains are important for the organization and function of membrane proteins and are implicated in various signaling pathways.

Involvement in Signaling Pathways

While the direct role of OMPC in specific signaling pathways is an area of ongoing research, the asymmetry of phospholipids (B1166683) in the plasma membrane is crucial for many cellular processes. The differential composition of the inner and outer leaflets of the plasma membrane is maintained by lipid transporters and is essential for events such as apoptosis and blood coagulation. The metabolism of phosphatidylcholines can also generate signaling molecules like diacylglycerol and phosphatidic acid.

The schematic below illustrates the general principle of how lipid asymmetry is maintained and its potential role in signaling.

References

The Pivotal Role of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) in Cell Membrane Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics and dynamic functions of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (B159037) (18:1-14:0 PC), a mixed-chain phospholipid, in the context of cell membrane dynamics. This document delves into the biophysical properties of this compound, its impact on membrane fluidity and organization, and its emerging role in cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Introduction to this compound: A Mixed-Chain Phospholipid

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine, abbreviated as this compound, is a glycerophospholipid featuring a saturated stearic acid (18:0) at the sn-1 position and a saturated myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone. This asymmetric acyl chain composition imparts unique biophysical properties that distinguish it from more commonly studied symmetric-chain phospholipids (B1166683), influencing membrane architecture and function. As a component of cellular membranes, this compound contributes to the intricate lipid heterogeneity that is crucial for various cellular processes.[1]

Biophysical Properties of this compound-Containing Membranes

The distinct biophysical characteristics of membranes composed of or containing this compound are fundamental to their biological roles. These properties, which include phase transition temperature, area per lipid, and bending rigidity, govern membrane fluidity, permeability, and the lateral organization of membrane components.

Quantitative Data Summary

The following table summarizes key quantitative biophysical parameters of this compound and related phospholipids, providing a comparative reference for researchers.

PropertyValueLipid CompositionMethodReference
Phase Transition (Tm) 18-34 °CThis compoundNot Specified[2]
Area per Lipid (APL) ~66 Ų1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC)Molecular Dynamics Simulation[2]
Bending Rigidity (Kc) 1.6-1.8 x 10⁻¹² ergs (for SOPC)SOPC (18:0-18:1 PC)Tether Formation from Vesicles[3]

Note: Data for some biophysical properties of pure this compound membranes are not extensively available in the literature. The provided values for related mixed-chain lipids offer valuable context.

Influence on Cell Membrane Dynamics

The asymmetric nature of this compound plays a significant role in modulating the dynamic properties of the cell membrane, including fluidity, the formation of lipid rafts, and interactions with membrane proteins.

Membrane Fluidity

Membrane fluidity is a critical parameter that affects a wide range of cellular functions, including signal transduction, enzymatic activity, and cellular transport. The phase transition temperature (Tm) of this compound, which lies in a broad range of 18-34°C, suggests that membranes containing this lipid can exhibit varied fluidity states depending on the cellular context and temperature.[2] The presence of mixed-chain phospholipids like this compound can disrupt the uniform packing of saturated symmetric-chain lipids, thereby increasing membrane fluidity.

Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction and protein trafficking. The incorporation of asymmetric phospholipids like this compound can influence the formation and stability of these domains. While not a canonical raft-forming lipid itself, its ability to modulate the packing of surrounding lipids can indirectly affect the partitioning of proteins and other lipids into or out of these specialized domains.

Interaction with Membrane Proteins

The activity of many membrane-embedded proteins is sensitive to the physical properties of the surrounding lipid bilayer. The acyl chain asymmetry of this compound can create a unique interfacial environment that influences the conformation and function of integral and peripheral membrane proteins. This modulation can occur through direct lipid-protein interactions or by altering the bulk properties of the membrane, such as thickness and curvature stress.

Role in Cellular Signaling

While the direct and specific role of this compound in distinct signaling pathways is an area of ongoing research, the broader class of asymmetric and mixed-chain phospholipids is known to influence cellular signaling cascades. Lipidomics studies have revealed changes in the levels of various phosphatidylcholine species, including those with 18:1 and 14:0 acyl chains, in different physiological and pathological states, suggesting their involvement in these processes.[1][4]

One of the key signaling enzymes influenced by the lipid environment is Protein Kinase C (PKC). The activation and translocation of PKC isozymes to the cell membrane are dependent on the presence of specific phospholipids. While phosphatidylserine (B164497) is a primary activator, the overall lipid composition of the membrane, including the nature of the phosphatidylcholine species present, can allosterically modulate PKC activity. The unique packing and surface properties of membranes containing this compound may create an environment that either facilitates or hinders the docking and activation of PKC and other signaling proteins.

Below is a conceptual diagram illustrating the general mechanism of PKC activation at the cell membrane, a process influenced by the surrounding lipid matrix.

PKC_Activation Conceptual Pathway of Protein Kinase C (PKC) Activation cluster_membrane Cell Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC PKC_inactive->PKC_active Translocates & Activates DAG Diacylglycerol (DAG) DAG->PKC_active PS Phosphatidylserine (PS) PS->PKC_active PC_matrix PC Matrix (e.g., this compound) PC_matrix->PKC_active Modulates Signal External Signal PLC Phospholipase C (PLC) Signal->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->DAG IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Ca Ca²⁺ Ca_release->Ca Ca->PKC_active

Conceptual Pathway of Protein Kinase C (PKC) Activation

Detailed Experimental Protocols

To facilitate research into the role of this compound in membrane dynamics, this section provides detailed methodologies for key experiments.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined lipid composition.

Materials:

  • 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (this compound)

  • Other desired lipids (e.g., cholesterol, fluorescently labeled lipids)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound and other lipids in chloroform in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of the lipid mixture. b. Add the warm buffer to the flask containing the lipid film. c. Vortex the flask vigorously to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with the desired pore-size polycarbonate membrane. b. Equilibrate the extruder to the same temperature as the hydration buffer. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This process results in the formation of LUVs with a more uniform size distribution.

  • Characterization: a. Determine the size distribution and concentration of the prepared liposomes using techniques such as dynamic light scattering (DLS).

Liposome_Preparation Workflow for Liposome (B1194612) Preparation start Start: Dissolve Lipids in Chloroform film Form Thin Lipid Film (Rotary Evaporation) start->film dry Dry Film Under Vacuum film->dry hydrate Hydrate with Warm Buffer (Vortex to form MLVs) dry->hydrate extrude Extrude through Polycarbonate Membrane (Formation of LUVs) hydrate->extrude characterize Characterize Liposomes (e.g., DLS for size) extrude->characterize end End: Homogeneous Liposome Suspension characterize->end

Workflow for Liposome Preparation
Measurement of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to quantify the lateral diffusion of fluorescently labeled molecules within a membrane, providing a direct measure of membrane fluidity.

Materials:

  • Liposomes containing this compound and a fluorescent lipid probe (e.g., NBD-PC).

  • Confocal laser scanning microscope (CLSM) with a high-power laser for bleaching.

  • Image analysis software.

Procedure:

  • Sample Preparation: a. Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing this compound and the fluorescent probe.

  • Microscopy Setup: a. Mount the sample on the CLSM. b. Select an appropriate objective and laser line for excitation of the fluorescent probe.

  • FRAP Experiment: a. Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) at low laser power to establish a baseline fluorescence intensity. b. Photobleaching: Use a high-intensity laser pulse to photobleach a defined area within the ROI. c. Post-bleach Imaging: Immediately after bleaching, acquire a time-series of images at low laser power to monitor the recovery of fluorescence in the bleached area as unbleached probes diffuse into it.

  • Data Analysis: a. Measure the fluorescence intensity in the bleached ROI over time. b. Correct for photobleaching during image acquisition. c. Plot the normalized fluorescence intensity versus time. d. Fit the recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

FRAP_Workflow Experimental Workflow for FRAP start Start: Prepare Sample (e.g., GUVs with fluorescent probe) pre_bleach Pre-bleach Imaging (Low laser power) start->pre_bleach bleach Photobleaching (High laser power pulse) pre_bleach->bleach post_bleach Post-bleach Imaging (Time-series at low power) bleach->post_bleach analysis Data Analysis (Measure intensity, fit curve) post_bleach->analysis end End: Determine Diffusion Coefficient & Mobile Fraction analysis->end

Experimental Workflow for FRAP
Characterization of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as a function of temperature, allowing for the determination of phase transition temperatures (Tm).

Materials:

  • Liposome suspension (MLVs or LUVs) of this compound.

  • Differential Scanning Calorimeter.

  • Hermetically sealed DSC pans.

Procedure:

  • Sample Preparation: a. Accurately weigh a small amount of the liposome suspension into a DSC pan. b. Prepare a reference pan containing the same amount of buffer. c. Seal both pans hermetically.

  • DSC Measurement: a. Place the sample and reference pans in the DSC instrument. b. Equilibrate the system at a temperature below the expected Tm. c. Scan the temperature at a controlled rate (e.g., 1-5 °C/min) to a temperature above the Tm. d. Record the heat flow as a function of temperature.

  • Data Analysis: a. The phase transition will appear as an endothermic peak in the DSC thermogram. b. The peak temperature corresponds to the Tm. c. The area under the peak is proportional to the enthalpy of the transition (ΔH).

Conclusion

1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is a structurally unique phospholipid whose asymmetric acyl chain composition significantly influences the biophysical properties and dynamic behavior of cell membranes. While its direct participation in specific signaling pathways is still being elucidated, its role in modulating membrane fluidity, domain formation, and protein interactions underscores its importance in cellular function. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the multifaceted roles of this compound and other mixed-chain phospholipids in membrane biology and disease. Further exploration in this area holds promise for the development of novel therapeutic strategies that target membrane-associated processes.

References

18:1-14:0 Phosphatidylcholine: A Potential Biomarker in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of cell membranes and are involved in various cellular processes, including signal transduction. The specific composition of fatty acid chains in PC molecules can vary, leading to a diverse range of molecular species with distinct biological functions. This guide focuses on 18:1-14:0 phosphatidylcholine (PC), a specific PC species containing an 18-carbon monounsaturated fatty acid (oleic acid) and a 14-carbon saturated fatty acid (myristic acid). Emerging research suggests that alterations in the levels of 18:1-14:0 PC may be associated with certain disease states, highlighting its potential as a diagnostic or prognostic biomarker. This document provides a comprehensive overview of the current understanding of this compound as a potential biomarker, including quantitative data from relevant studies, detailed experimental protocols for its analysis, and insights into its role in cellular signaling pathways.

Data Presentation: this compound Levels in Disease

The following tables summarize the quantitative data from studies that have investigated the association between this compound levels and disease.

Disease StateTissue/FluidChange in this compound LevelFold Change/Statistical SignificanceReference
Prediabetes MellitusPlasmaDecreasedInversely correlated with triglyceride levels (r = -0.528)[1]
ANIT-Induced Intrahepatic CholestasisSerum (Mice)IncreasedSignificant elevation observed[2]

Table 1: Summary of quantitative changes in this compound levels in different disease states.

Experimental Protocols: Quantification of this compound in Human Plasma

The accurate quantification of specific lipid species such as this compound is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a representative, detailed protocol for the analysis of this compound in human plasma.

Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol is based on established methods for lipid extraction from plasma.[3]

Materials:

  • Human plasma (collected in EDTA tubes)

  • Isopropanol (B130326) (LC-MS grade), pre-cooled to -20°C

  • Internal Standard (IS): A structurally similar, non-endogenous phosphatidylcholine, e.g., PC(17:0/17:0)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 10,000 x g at 4°C

Procedure:

  • Thaw frozen human plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add a known amount of the internal standard solution to the plasma sample. The concentration of the IS should be optimized to be within the linear range of the assay.

  • Add 250 µL of pre-cooled isopropanol to the plasma-IS mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.

  • Vortex the samples again for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the extracted lipids, to a new clean tube, avoiding the protein pellet.

  • The extracted lipid sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) based separation coupled with tandem mass spectrometry.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • HILIC column (e.g., a silica-based column)

  • Tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: Acetonitrile/Acetone (9:1, v/v) with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 50% B

    • 8-10 min: Hold at 50% B

    • 10-10.1 min: Linear gradient to 5% B

    • 10.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 732.5 → Product ion (Q3) m/z 184.1 (for the phosphocholine (B91661) headgroup)

    • Internal Standard (e.g., PC 17:0/17:0): Precursor ion (Q1) m/z 762.6 → Product ion (Q3) m/z 184.1

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument being used to achieve maximum sensitivity and specificity for the target analyte.

Data Analysis and Quantification
  • Peak areas for both this compound and the internal standard are integrated using the instrument's software.

  • A calibration curve is generated using a series of known concentrations of an authentic this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • The concentration of this compound in the unknown plasma samples is calculated by normalizing the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Signaling Pathways and Biological Relevance

Phosphatidylcholines are not merely structural components of membranes; they are also key players in cellular signaling. The fatty acid composition of PCs influences membrane fluidity and the activity of membrane-bound proteins. Furthermore, PCs can be remodeled and serve as precursors for signaling molecules.

Phospholipid Remodeling: The Lands Cycle

The specific fatty acid composition of phospholipids like this compound is maintained through a process of deacylation and reacylation known as the Lands cycle. This cycle allows for the modification of fatty acid chains at the sn-2 position of the glycerol (B35011) backbone, leading to a diverse pool of PC species.

Lands_Cycle cluster_0 Deacylation cluster_1 Reacylation PC This compound LPC 1-oleoyl-lysophosphatidylcholine (LysoPC) PC->LPC PLA2 Myristic_Acid 14:0 Fatty Acid (Myristic Acid) LPC->PC LPCAT + 14:0-CoA New_PC New PC Species LPC->New_PC LPCAT Acyl_CoA Other Acyl-CoA Acyl_CoA->New_PC DAG_Signaling PC This compound DAG 1-oleoyl-2-myristoyl-glycerol (DAG) PC->DAG PLC / PLD & PAP PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Downstream Cellular Responses (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylation Cascade

References

The Natural Occurrence of 1-Oleoyl-2-Myristoyl-sn-Glycero-3-Phosphocholine (18:1-14:0 PC) in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of the specific phosphatidylcholine species, 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC), in various biological tissues. While quantitative data on the absolute abundance of this lipid is sparse in current literature, this document summarizes its identified presence in different tissues and cell types. Detailed experimental protocols for the extraction and analysis of phosphatidylcholines from biological matrices are provided, with a focus on established lipid extraction techniques and modern liquid chromatography-mass spectrometry (LC-MS/MS) methods. Furthermore, this guide illustrates the key metabolic pathways involved in the biosynthesis and remodeling of phosphatidylcholines, namely the Kennedy pathway and the Lands' cycle, through detailed diagrams. This document aims to serve as a valuable resource for researchers investigating the roles of specific phospholipid species in health and disease.

Introduction to this compound

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of eukaryotic cell membranes.[1] The specific fatty acid composition of PCs influences membrane fluidity and can play a role in cellular signaling. 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (this compound) is a specific PC species containing an oleic acid (18:1) at the sn-1 position and a myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone. Understanding the tissue distribution and abundance of individual PC species like this compound is crucial for elucidating their specific biological functions.

While the Human Metabolome Database (HMDB) indicates that this compound is expected to be found in all tissues, specific quantitative data remains limited.[2] This guide summarizes the available qualitative data and provides the necessary technical information for researchers to pursue quantitative studies.

Data Presentation: Qualitative Occurrence of this compound

The following table summarizes the biological sources in which this compound has been qualitatively identified in lipidomics studies. Due to a lack of standardized quantitative reporting for this specific lipid in the cited literature, this table focuses on its presence.

Tissue/Cell TypeOrganismContext of StudyCitation
PlasmaHumanPancreatic Ductal Adenocarcinoma (PDAC) biomarker discovery[3]
Caco-2 CellsHumanSimulated microgravity effects on lipid metabolism
Shrimp MuscleLitopenaeus vannameiEffects of low-temperature storage on lipidomics
LiverMouseObesity-prone vs. obesity-resistant models
KidneyMouseGeneral lipidomics profiling

Experimental Protocols

The reliable analysis of specific phosphatidylcholine species such as this compound from complex biological samples requires robust and well-validated experimental procedures. This section details the standard methods for lipid extraction from tissues and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Tissues

The goal of lipid extraction is to efficiently isolate lipids from other cellular components like proteins and carbohydrates. The Folch and Bligh & Dyer methods are the most widely used solvent extraction techniques for this purpose.

3.1.1. Folch Method

The Folch method utilizes a chloroform (B151607):methanol mixture to extract lipids from tissue homogenates.[4][5]

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution (or distilled water)

    • Homogenizer

    • Centrifuge

    • Rotary evaporator or nitrogen stream evaporator

  • Procedure:

    • Weigh the tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[5]

    • Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[4]

    • Filter the homogenate or centrifuge it to separate the liquid phase from the solid residue.[4]

    • Wash the collected liquid phase with 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).[5]

    • Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[4]

    • The upper, aqueous-methanol phase contains non-lipid contaminants and is carefully removed by siphoning.[4]

    • The lower, chloroform phase, which contains the lipids, is collected.

    • The solvent from the lower phase is evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.[5]

3.1.2. Bligh & Dyer Method

The Bligh and Dyer method is a modification of the Folch method, particularly suitable for samples with high water content.[6][7][8]

  • Materials:

    • Chloroform

    • Methanol

    • Distilled water

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • For a sample containing 1 mL of water (e.g., 1 gram of tissue, assuming ~80% water content), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[7]

    • Vortex the mixture thoroughly for 10-15 minutes.[9]

    • Add 1.25 mL of chloroform and vortex for 1 minute.[9]

    • Add 1.25 mL of distilled water and vortex for another minute.[9]

    • Centrifuge the mixture at approximately 1000 rpm for 5 minutes to separate the phases.[7]

    • The mixture will separate into a lower chloroform phase (containing lipids) and an upper aqueous-methanol phase.

    • Carefully collect the lower chloroform phase using a Pasteur pipette.[9]

    • For quantitative analysis, the remaining solid residue can be re-extracted with chloroform, and this second extract is combined with the first.[9]

    • The solvent is then evaporated to obtain the lipid extract.

Analysis of Phosphatidylcholines by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of individual phospholipid species from a complex lipid extract.[10][11]

  • Sample Preparation:

    • The dried lipid extract is reconstituted in a suitable solvent, such as a mixture of isopropanol, acetonitrile, and water.[10]

    • Internal standards (e.g., PCs with odd-chain fatty acids that are not naturally abundant) should be added to the sample before analysis for accurate quantification.[10]

  • Chromatographic Separation (Example using Reversed-Phase LC):

    • Column: A C18 reversed-phase column is commonly used for separating different PC species based on the length and degree of unsaturation of their fatty acid chains.[10][12]

    • Mobile Phase A: Acetonitrile/Water/Isopropanol (50:30:20, v/v) with 10 mM ammonium (B1175870) formate.[12]

    • Mobile Phase B: Acetonitrile/Water/Isopropanol (9:1:90, v/v) with 10 mM ammonium formate.[12]

    • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the different PC species.

    • Flow Rate: Typically around 400 µL/min.[12]

    • Column Temperature: Maintained at an elevated temperature (e.g., 60°C) to improve peak shape and separation.[12]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of PCs, as the choline (B1196258) headgroup readily forms a positive ion.

    • MS1 Scan: A full scan is performed to detect the precursor ions of all eluting lipids. For this compound, the protonated molecule [M+H]⁺ would have an m/z of 732.55.

    • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used for the structural confirmation of the PC species. For PCs, a characteristic product ion at m/z 184.07 is observed, which corresponds to the phosphocholine (B91661) headgroup. This is often used in precursor ion scanning or multiple reaction monitoring (MRM) experiments to specifically detect all PC species in a sample. The neutral losses of the fatty acyl chains can also be monitored to identify the specific fatty acid composition.

Metabolic Pathways

The synthesis and remodeling of phosphatidylcholines are governed by two primary pathways: the Kennedy pathway for de novo synthesis and the Lands' cycle for acyl chain remodeling.

The Kennedy Pathway (de novo Synthesis)

The Kennedy pathway is the main route for the synthesis of phosphatidylcholine in eukaryotes.[13][14] It involves the enzymatic conversion of choline to PC.

Kennedy_Pathway Choline Choline CK Choline Kinase (CK) Choline->CK Phosphocholine Phosphocholine CCT CTP:phosphocholine cytidylyltransferase (CCT) Phosphocholine->CCT CDP_Choline CDP-Choline CPT CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) (e.g., this compound) CK->Phosphocholine CCT->CDP_Choline CPT->PC

Caption: The Kennedy Pathway for de novo synthesis of phosphatidylcholine.

The Lands' Cycle (Remodeling Pathway)

The Lands' cycle is responsible for the remodeling of the fatty acyl chains of phospholipids, particularly at the sn-2 position.[15][16][17] This pathway allows for the modification of PC species synthesized via the Kennedy pathway to generate a diverse range of PCs with different fatty acid compositions.

Lands_Cycle PC Phosphatidylcholine (e.g., PC 16:0/18:2) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LysoPC Lysophosphatidylcholine (Lyso-PC) LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LysoPC->LPCAT Remodeled_PC Remodeled Phosphatidylcholine (e.g., PC 16:0/20:4) PLA2->LysoPC H2O Free_FA Free Fatty Acid (e.g., 18:2) PLA2->Free_FA LPCAT->Remodeled_PC FA_CoA Fatty Acyl-CoA (e.g., 20:4-CoA) FA_CoA->LPCAT

Caption: The Lands' Cycle for phosphatidylcholine remodeling.

Conclusion

1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is a specific phosphatidylcholine species that has been identified in various tissues and cell types through advanced lipidomics techniques. However, there is a notable gap in the scientific literature regarding its quantitative distribution across different biological matrices. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to investigate the abundance and potential roles of this compound. The provided methodologies for lipid extraction and LC-MS/MS analysis, along with the overview of the key metabolic pathways, offer a solid framework for future studies. Further quantitative research is essential to fully comprehend the tissue-specific concentrations of this compound and to elucidate its significance in both normal physiological processes and the pathophysiology of various diseases.

References

The In Vivo Odyssey of an Asymmetric Phospholipid: A Technical Guide to the Metabolic Fate of 18:1-14:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vivo metabolic journey of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC), an asymmetric phosphatidylcholine (PC). While direct in vivo quantitative data for this specific phospholipid is limited in publicly available literature, this document synthesizes established principles of phosphatidylcholine metabolism to project its likely absorption, distribution, enzymatic transformation, and ultimate fate within a biological system. The experimental protocols detailed herein provide a framework for conducting definitive studies to elucidate the precise metabolic pathway of this compound.

Introduction to Asymmetric Phosphatidylcholines

Phosphatidylcholines are the most abundant class of phospholipids (B1166683) in mammalian cell membranes and play crucial roles in maintaining membrane integrity, signal transduction, and lipoprotein metabolism. While many naturally occurring PCs are symmetric, containing identical fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, a significant portion is asymmetric. These asymmetric PCs, such as this compound, possess distinct fatty acids at these positions, leading to unique biophysical properties and metabolic handling. The metabolism of these molecules is a dynamic process involving hydrolysis and reacylation, primarily governed by the activities of phospholipase A2 (PLA2) and lysophosphatidylcholine (B164491) acyltransferase (LPCAT) enzymes.

Projected Metabolic Pathway of this compound in Vivo

The metabolic fate of orally ingested or endogenously synthesized this compound is expected to follow the general pathways of dietary and cellular phosphatidylcholine metabolism.

Absorption and Initial Hydrolysis

Upon oral ingestion, this compound is likely to undergo hydrolysis in the lumen of the small intestine, primarily by pancreatic phospholipase A2 (pPLA2). This enzyme preferentially cleaves the fatty acid at the sn-2 position, releasing myristic acid (14:0) and forming 1-oleoyl-sn-glycero-3-phosphocholine (B135127) (18:1 Lyso-PC).

This compound This compound 18:1 Lyso-PC 18:1 Lyso-PC This compound->18:1 Lyso-PC Hydrolysis Myristic Acid (14:0) Myristic Acid (14:0) This compound->Myristic Acid (14:0) pPLA2 pPLA2 pPLA2->this compound

Fig. 1: Intestinal Hydrolysis of this compound

The resulting 18:1 Lyso-PC and free myristic acid are then absorbed by enterocytes. Within these intestinal cells, a significant portion of the 18:1 Lyso-PC is reacylated to form various PC species, including the original this compound, though remodeling with other available fatty acids is also highly probable. These newly synthesized PCs are then incorporated into chylomicrons and secreted into the lymphatic system, eventually entering the bloodstream.

Distribution and Cellular Uptake

Once in circulation, chylomicrons are metabolized by lipoprotein lipase (B570770) (LPL), releasing fatty acids for uptake by peripheral tissues. The chylomicron remnants, enriched in phospholipids like this compound, are taken up by the liver. From the liver, this compound can be incorporated into very-low-density lipoproteins (VLDL) and secreted back into the circulation to deliver lipids to other tissues. Cellular uptake of PCs from lipoproteins can occur through various mechanisms, including the action of phospholipid transfer proteins.

Cellular Metabolism: The Lands Cycle

Within cells, this compound is subject to continuous remodeling through the Lands cycle. This pathway involves the deacylation of PC by intracellular phospholipase A2 (iPLA2) to form a lysophosphatidylcholine, followed by reacylation by lysophosphatidylcholine acyltransferases (LPCATs).

Given its structure, with an unsaturated fatty acid at the sn-1 position and a saturated fatty acid at the sn-2 position, this compound is a substrate for remodeling. iPLA2 can hydrolyze either the sn-1 or sn-2 fatty acid. However, PLA2 enzymes typically show a preference for the sn-2 position.

cluster_reacylation Reacylation This compound This compound 18:1 Lyso-PC 18:1 Lyso-PC This compound->18:1 Lyso-PC sn-2 hydrolysis 14:0 Lyso-PC 14:0 Lyso-PC This compound->14:0 Lyso-PC sn-1 hydrolysis iPLA2 iPLA2 iPLA2->this compound Myristic Acid (14:0) Myristic Acid (14:0) 18:1 Lyso-PC->Myristic Acid (14:0) Remodeled PC Remodeled PC 18:1 Lyso-PC->Remodeled PC Oleic Acid (18:1) Oleic Acid (18:1) 14:0 Lyso-PC->Oleic Acid (18:1) 14:0 Lyso-PC->Remodeled PC LPCATs LPCATs LPCATs->18:1 Lyso-PC LPCATs->14:0 Lyso-PC Other Acyl-CoAs Other Acyl-CoAs Other Acyl-CoAs->LPCATs Acyl Donor

Fig. 2: The Lands Cycle for PC Remodeling

The resulting lysophosphatidylcholines (18:1 Lyso-PC or 14:0 Lyso-PC) can then be reacylated by various LPCAT enzymes with different fatty acyl-CoA specificities. For instance, LPCAT3 has a preference for polyunsaturated fatty acyl-CoAs, suggesting that if 18:1 Lyso-PC is formed, it could be reacylated with fatty acids like arachidonic acid (20:4). This remodeling alters the fatty acid composition of the cellular PC pool, influencing membrane fluidity and cell signaling.

Catabolism and Excretion

The fatty acids released from this compound, oleic acid and myristic acid, can be utilized for energy production via β-oxidation, incorporated into other lipids such as triglycerides and cholesteryl esters, or used in the synthesis of signaling molecules. The glycerophosphocholine backbone can be further metabolized to glycerol-3-phosphate, which can enter glycolysis or be used for glycerolipid synthesis. The choline (B1196258) headgroup can be reutilized for the synthesis of new phospholipids or acetylcholine, or it can be oxidized to betaine. Ultimately, the carbon skeletons of the fatty acids and glycerol can be completely oxidized to CO2 and water, with excess nitrogen from choline being excreted as urea.

Quantitative Data (Hypothetical)

Due to the absence of direct in vivo studies on this compound, the following tables present a hypothetical distribution and turnover based on the known behavior of similar phosphatidylcholine species. These values are for illustrative purposes and would require experimental validation.

Table 1: Hypothetical Tissue Distribution of this compound Following Intravenous Administration of a Labeled Tracer in a Rodent Model.

TissueConcentration (nmol/g tissue) at 1 hourConcentration (nmol/g tissue) at 24 hours
Liver15.2 ± 2.15.8 ± 0.9
Spleen10.5 ± 1.53.1 ± 0.5
Lung8.7 ± 1.22.5 ± 0.4
Kidney6.3 ± 0.91.8 ± 0.3
Heart4.1 ± 0.61.2 ± 0.2
Brain1.5 ± 0.30.5 ± 0.1
Adipose Tissue2.8 ± 0.44.5 ± 0.7
Plasma25.4 ± 3.5 (nmol/mL)2.1 ± 0.3 (nmol/mL)

Table 2: Hypothetical Relative Abundance of Metabolites of this compound in Liver at 6 Hours Post-Administration.

MetaboliteRelative Abundance (%)
Intact this compound45
18:1 Lyso-PC15
14:0 Lyso-PC5
Remodeled PCs (various acyl chains)25
Free Myristic Acid (14:0)5
Free Oleic Acid (18:1)5

Experimental Protocols

To definitively determine the in vivo metabolic fate of this compound, a stable isotope tracing study is recommended.

In Vivo Stable Isotope Tracing of this compound

Objective: To track the absorption, distribution, metabolism, and excretion of this compound in a mammalian model.

Materials:

  • Synthesized this compound with a stable isotope label (e.g., 13C-oleic acid or 13C-myristic acid).

  • Animal model (e.g., C57BL/6 mice).

  • Lipid extraction solvents (e.g., chloroform, methanol).

  • Internal standards for mass spectrometry (e.g., deuterated PC species).

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

Workflow:

cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Administration Administer Labeled this compound (Oral Gavage or IV Injection) Time_Points Collect Tissues and Biofluids (Blood, Liver, Adipose, etc.) at Various Time Points Administration->Time_Points Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer or Folch method) Time_Points->Lipid_Extraction LC_MS HPLC-MS/MS Analysis (Quantification of Labeled PC and Metabolites) Lipid_Extraction->LC_MS Data_Analysis Data Analysis (Metabolic Flux Calculation) LC_MS->Data_Analysis

Fig. 3: Workflow for In Vivo Stable Isotope Tracing

Procedure:

  • Synthesis of Labeled this compound: Synthesize this compound with a stable isotope label in one of the fatty acyl chains (e.g., [U-13C18]oleic acid).

  • Animal Dosing: Administer the labeled this compound to a cohort of mice either via oral gavage (to study absorption) or intravenous injection (to study distribution and metabolism).

  • Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect blood, liver, adipose tissue, intestine, and other relevant organs.

  • Lipid Extraction: Homogenize the tissues and extract total lipids using a standard procedure like the Bligh-Dyer or Folch method.

  • Sample Preparation for MS: Dry the lipid extracts under nitrogen, reconstitute in a suitable solvent, and add internal standards.

  • HPLC-MS/MS Analysis: Separate the different lipid species using reversed-phase HPLC and detect and quantify the labeled this compound and its metabolites using tandem mass spectrometry. The mass shift due to the stable isotope label allows for specific detection of the administered compound and its metabolic products.

  • Data Analysis: Calculate the concentration of the labeled species in each tissue over time to determine absorption rates, tissue distribution, and turnover rates.

Conclusion

The in vivo metabolic fate of this compound is predicted to be a multifaceted process involving intestinal hydrolysis and reacylation, transport via lipoproteins, and extensive cellular remodeling through the Lands cycle. This constant deacylation-reacylation allows for the dynamic alteration of membrane phospholipid composition, which is critical for maintaining cellular homeostasis. While this guide provides a scientifically grounded projection of its metabolic journey, definitive quantitative data requires dedicated in vivo studies utilizing stable isotope tracing and advanced mass spectrometry techniques as outlined. Such studies will be invaluable for researchers in the fields of lipid biochemistry, drug delivery, and metabolic diseases, providing a clearer understanding of the physiological roles of asymmetric phosphatidylcholines.

An In-depth Technical Guide to the Physical Properties of 18:1-14:0 PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liposomes composed of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC), a mixed-chain phospholipid of significant interest in membrane biophysics and drug delivery research. This document details key physicochemical parameters, outlines the experimental protocols for their characterization, and presents logical workflows for liposome (B1194612) preparation and analysis.

Core Physical Properties of this compound Liposomes

The unique asymmetrical structure of this compound, featuring a long unsaturated oleoyl (B10858665) chain (18:1) and a shorter saturated myristoyl chain (14:0), imparts distinct characteristics to the liposomal bilayer. These properties are crucial for understanding membrane dynamics, stability, and interaction with biological systems.

Data Summary

Quantitative data on the physical properties of this compound liposomes are summarized below. It is important to note that specific values can vary based on the preparation method, buffer conditions, and lipid concentration.

Physical PropertyTypical Value/RangeMethod of DeterminationNotes
Size (Hydrodynamic Diameter) ~100 nmDynamic Light Scattering (DLS)Commercial preparations are often available at this size. The size can be controlled by the extrusion process.[1][2]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)A PDI below 0.2 indicates a monodisperse and homogeneous population of liposomes.
Zeta Potential Slightly NegativeElectrophoretic Light Scattering (ELS) / Laser Doppler VelocimetryAs a zwitterionic phospholipid at neutral pH, the net charge is zero; however, a slightly negative zeta potential is often observed due to the orientation of the phosphocholine (B91661) headgroup and interactions with the surrounding aqueous environment.[3]
Phase Transition Temperature (Tm) Lc to Lα/Lβ TransitionDifferential Scanning Calorimetry (DSC)A study on 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) bilayer membranes identified a transition from a lamellar crystal (Lc) phase to either a liquid-crystalline (Lα) or a lamellar gel (Lβ) phase. This transition is observable via DSC.[4]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound liposomes are provided below.

Liposome Preparation: Thin-Film Hydration and Extrusion

This is a common and effective method for producing unilamellar liposomes of a defined size.[5]

Materials:

  • 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (this compound) in chloroform (B151607)

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in an organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the lipid film by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipid to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. Avoid freezing, as this can disrupt the liposome structure.

Characterization of Physical Properties

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their size distribution.

Protocol:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.

  • Instrument Setup: Set the temperature of the DLS instrument to the desired value (e.g., 25°C).

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Initiate the measurement.

  • Data Analysis: The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic diameter (size) and the PDI of the liposomes.

ELS measures the electrophoretic mobility of charged particles in an electric field to determine their zeta potential, which is an indicator of surface charge and colloidal stability.

Protocol:

  • Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

  • Cell Preparation: Rinse the measurement cell with the buffer and then with the diluted sample.

  • Measurement: Load the diluted sample into the cell, ensuring there are no air bubbles, and place it in the instrument. Apply an electric field and measure the velocity of the particles.

  • Data Analysis: The software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal transitions such as the gel-to-liquid crystalline phase transition of lipid bilayers.

Protocol:

  • Sample Preparation: Place a precise amount of the concentrated liposome suspension into a DSC sample pan. Prepare a reference pan with the same amount of hydration buffer.

  • Instrument Setup: Place the sample and reference pans in the DSC instrument. Set the desired temperature program, including heating and cooling cycles at a specific scan rate (e.g., 1-2°C/min).

  • Measurement: Initiate the temperature scan. The instrument will record the differential heat flow between the sample and the reference.

  • Data Analysis: The phase transition will appear as a peak in the thermogram. The temperature at the peak maximum is typically taken as the phase transition temperature (Tm).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

LiposomePreparation cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion dissolve Dissolve this compound in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate vacuum High Vacuum evaporate->vacuum add_buffer Add Hydration Buffer vacuum->add_buffer hydrate Gentle Rotation (T > Tm) add_buffer->hydrate load_extruder Load MLV Suspension into Extruder hydrate->load_extruder extrude Pass Through 100 nm Membrane load_extruder->extrude final_product final_product extrude->final_product Unilamellar Liposomes (LUVs)

Diagram 1: Workflow for the preparation of this compound liposomes.

LiposomeCharacterization cluster_dls Size & PDI Analysis cluster_els Zeta Potential Analysis cluster_dsc Phase Transition Analysis liposome_sample This compound Liposome Suspension dls_prep Dilute Sample liposome_sample->dls_prep els_prep Dilute in Low Ionic Strength Buffer liposome_sample->els_prep dsc_prep Load Concentrated Sample & Reference into Pans liposome_sample->dsc_prep dls_measure Dynamic Light Scattering (DLS) dls_prep->dls_measure size_pdi_result size_pdi_result dls_measure->size_pdi_result Hydrodynamic Diameter Polydispersity Index els_measure Electrophoretic Light Scattering (ELS) els_prep->els_measure zeta_result zeta_result els_measure->zeta_result Zeta Potential dsc_measure Differential Scanning Calorimetry (DSC) dsc_prep->dsc_measure tm_result tm_result dsc_measure->tm_result Phase Transition Temperature (Tm)

Diagram 2: Workflow for the physical characterization of this compound liposomes.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are essential components of eukaryotic cell membranes and are involved in various cellular processes, including signaling and metabolism.[1][2][3] The specific species 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) has been implicated in various biological contexts, making its accurate quantification crucial for understanding its role in health and disease. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard (e.g., d9-18:1-14:0 PC) SampleCollection->InternalStandard LipidExtraction Lipid Extraction (e.g., Folch or MTBE method) InternalStandard->LipidExtraction Reconstitution Sample Reconstitution in LC-MS compatible solvent LipidExtraction->Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+ MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration and Quantification MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation Phosphatidylcholine_Biosynthesis cluster_pathway CDP-Choline Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CTP -> PPi) PC This compound CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (containing 18:1 and 14:0 acyl chains) DAG->PC

References

Application Note: High-Efficiency Extraction of 18:1-14:0 Phosphatidylcholine from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) found in plasma membranes and lipoproteins, playing crucial roles in membrane integrity, signal transduction, and lipid metabolism. The specific species 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) is an asymmetric phospholipid that has been noted for its potential role as a surfactant in mucus, impeding bacterial penetration, and serving as a dietary source of choline[1]. Accurate quantification of specific PC species like this compound in plasma is critical for lipidomic studies aiming to understand its physiological and pathological relevance. This application note provides detailed protocols for three commonly used lipid extraction methods—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—and discusses their effectiveness for the extraction of phosphatidylcholines from plasma.

Comparison of Lipid Extraction Protocols for Phosphatidylcholines

The choice of extraction method can significantly impact the recovery and quantification of lipids. While specific quantitative recovery data for this compound is not extensively documented in comparative studies, the following table summarizes the general performance of the Folch, Bligh-Dyer, and MTBE methods for the extraction of phosphatidylcholines from plasma based on available literature.

Extraction Method Principle General Phosphatidylcholine (PC) Recovery Advantages Disadvantages
Folch Biphasic liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. Lipids partition into the lower chloroform phase.Generally high recovery for a broad range of lipids, including PCs. Considered a "gold standard" method.[2][3]Well-established and widely used, effective for a wide range of lipid polarities.Uses large volumes of chlorinated solvent (chloroform), which is toxic. The lower organic phase can be more difficult to collect.
Bligh-Dyer A modified biphasic liquid-liquid extraction using a lower ratio of chloroform:methanol:water (1:2:0.8, v/v/v initially). Lipids partition into the lower chloroform phase.High recovery for PCs, often comparable to the Folch method.[3]Uses less solvent than the Folch method.[4]Also relies on chloroform. Extraction efficiency can be lower for very high lipid content samples compared to Folch.[4]
MTBE (Matyash) Biphasic liquid-liquid extraction using methyl-tert-butyl ether:methanol. Lipids partition into the upper MTBE phase.Good to excellent recovery for PCs, comparable or even better than Folch and Bligh-Dyer in some studies.[5]Avoids the use of chloroform. The upper organic phase is easier and safer to collect, lending itself well to automation.[5]MTBE is flammable. May have slightly lower recovery for very polar lipids compared to methods that retain more of the aqueous phase components.

Experimental Protocols

The following are detailed protocols for the extraction of lipids, including this compound, from human plasma.

Folch Method

This protocol is adapted from the original method and is suitable for general lipid extraction from plasma.

Materials:

  • Human plasma

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of human plasma.

  • Add 2 mL of a freshly prepared 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at room temperature for 20-30 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture again for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be present at the interface.

  • Carefully aspirate and discard the upper aqueous phase.

  • Using a clean pipette, carefully collect the lower organic (chloroform) phase, avoiding the protein interface, and transfer it to a new clean tube.

  • Dry the extracted lipid film under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g., isopropanol (B130326) or a mobile phase-compatible solvent for LC-MS).

Bligh-Dyer Method

This method is a modification of the Folch method that uses a reduced solvent volume.

Materials:

  • Human plasma

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of human plasma.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol solution.

  • Vortex the mixture for 1 minute.

  • Add 125 µL of chloroform and vortex for another 30 seconds.

  • Add 125 µL of deionized water to induce phase separation and vortex for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for analysis.

Methyl-tert-butyl ether (MTBE) Method

This protocol offers a safer alternative to chloroform-based methods.

Materials:

  • Human plasma

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Add 100 µL of plasma to a 1.5 mL microcentrifuge tube.

  • Add 200 µL of methanol and vortex for 10 seconds.

  • Add 800 µL of MTBE.

  • Vortex for 10 seconds and then incubate at room temperature for 1 hour on a shaker to allow for protein precipitation and lipid extraction.

  • Add 300 µL of deionized water to induce phase separation.

  • Vortex for 10 seconds and then centrifuge at 13,000 x g for 10 minutes.

  • Two phases will be observed. The upper phase contains the extracted lipids.

  • Carefully collect the upper MTBE phase and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent for subsequent analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plasma.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Lipid Recovery cluster_3 Analysis plasma Plasma Sample (100 µL) extraction Addition of Organic Solvents (e.g., Folch, Bligh-Dyer, or MTBE reagents) plasma->extraction vortexing Vortexing & Incubation extraction->vortexing phase_sep Phase Separation (Addition of water/saline & Centrifugation) vortexing->phase_sep organic_phase Collection of Organic Phase phase_sep->organic_phase drying Solvent Evaporation (under Nitrogen) organic_phase->drying reconstitution Reconstitution in Analysis Solvent drying->reconstitution lcms LC-MS/MS Analysis for This compound Quantification reconstitution->lcms

Caption: General workflow for the extraction of this compound from plasma.

Potential Signaling Roles of Phosphatidylcholines

While a specific signaling pathway for this compound is not well-established in the current literature, phosphatidylcholines are known precursors for several important lipid signaling molecules. The enzymatic cleavage of PCs by phospholipases generates second messengers that are involved in a multitude of cellular processes.

The diagram below illustrates the general pathways by which phosphatidylcholine can be metabolized to produce key signaling lipids.

G cluster_0 Phospholipase A2 (PLA2) cluster_1 Phospholipase C (PLC) cluster_2 Phospholipase D (PLD) cluster_3 Downstream Signaling PC Phosphatidylcholine (e.g., this compound) LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 FA Fatty Acid PC->FA PLA2 DAG Diacylglycerol (DAG) PC->DAG PLC P_Choline Phosphocholine PC->P_Choline PLC PA Phosphatidic Acid (PA) PC->PA PLD Choline Choline PC->Choline PLD LPC_effect GPCR Activation, PKC Modulation LPC->LPC_effect DAG_effect PKC Activation DAG->DAG_effect PA_effect mTOR Signaling, Vesicular Trafficking PA->PA_effect

Caption: General pathways of phosphatidylcholine metabolism into signaling molecules.

Conclusion

The accurate extraction of this compound from plasma is achievable using the Folch, Bligh-Dyer, or MTBE methods. The choice of method will depend on the specific requirements of the study, including considerations of solvent toxicity, sample throughput, and the need to analyze other lipid classes simultaneously. For high-throughput applications, the MTBE method is an excellent choice due to its compatibility with automation and avoidance of chlorinated solvents. For studies requiring the most established and widely cited methodology, the Folch method remains a robust option. Subsequent analysis by a sensitive and specific technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the accurate quantification of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of 1-Oleoyl-2-Myristoyl-sn-glycero-3-phosphocholine (OMPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) is an asymmetric, mixed-acyl glycerophospholipid. Its structure, featuring a saturated myristoyl chain at the sn-2 position and an unsaturated oleoyl (B10858665) chain at the sn-1 position, imparts unique physicochemical properties that are of significant interest in various research and development areas.[1] These properties make OMPC a valuable tool for creating more biologically relevant model membranes and for developing sophisticated drug delivery vehicles.

Asymmetric phospholipids (B1166683) play a crucial role in the structure and function of biological membranes, contributing to membrane fluidity, curvature, and the localization of membrane proteins.[2][3] In the realm of drug delivery, the use of mixed-acyl phospholipids like OMPC allows for the fine-tuning of liposomal properties, including stability, permeability, and drug release kinetics, to enhance therapeutic efficacy.[4][5]

These application notes provide a comprehensive overview of the chemical synthesis of OMPC, detailed experimental protocols, and its applications in research and drug development.

Applications

  • Model Membranes and Biophysical Studies: OMPC is utilized in the formation of asymmetric lipid bilayers and vesicles to mimic the complexity of natural cell membranes.[6][7] These model systems are instrumental in studying lipid-protein interactions, membrane dynamics, and the influence of lipid asymmetry on membrane function.

  • Drug Delivery Systems: As a component of liposomes, OMPC can modulate the stability and release characteristics of encapsulated therapeutic agents.[4][5] The presence of both saturated and unsaturated acyl chains allows for precise control over the phase transition temperature and permeability of the lipid bilayer, which is critical for designing controlled-release drug formulations.

  • Lipidomics and Signaling Pathway Research: While no specific signaling pathway has been definitively assigned to OMPC, asymmetric phospholipids are integral to cellular signaling.[2] OMPC can be used as a standard in lipidomics research to identify and quantify complex lipids in biological samples and to investigate its potential role as a precursor or modulator in phospholipid-mediated signaling cascades.[8]

Chemical Synthesis of 1-Oleoyl-2-Myristoyl-sn-glycero-3-phosphocholine (OMPC)

The synthesis of asymmetrically acylated phospholipids like OMPC requires a multi-step approach involving selective protection and deprotection of the glycerol (B35011) backbone to ensure the regioselective introduction of the different fatty acyl chains. A plausible and common strategy is the chemo-enzymatic synthesis, which leverages the specificity of enzymes for certain reaction steps.[9][10]

Synthesis Workflow Diagram

G cluster_0 Step 1: Selective Acylation of sn-1 Position cluster_1 Step 2: Acylation of sn-2 Position cluster_2 Step 3: Purification A sn-glycero-3-phosphocholine (GPC) B Protection of sn-2 hydroxyl A->B C Acylation with Oleic Acid B->C D 1-Oleoyl-2-lyso-sn-glycero-3-phosphocholine C->D E 1-Oleoyl-2-lyso-sn-glycero-3-phosphocholine D->E F Acylation with Myristic Acid E->F G 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (Crude) F->G H Crude OMPC G->H I Column Chromatography H->I J Pure OMPC I->J

Caption: A generalized workflow for the chemical synthesis of OMPC.

Experimental Protocols

The following protocols are based on established methods for the synthesis of asymmetric phospholipids and should be adapted and optimized by the user.

Protocol 1: Synthesis of 1-Oleoyl-2-lyso-sn-glycero-3-phosphocholine

Objective: To selectively acylate the sn-1 position of sn-glycero-3-phosphocholine with oleic acid.

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Oleic anhydride (B1165640)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (B92270), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

  • Dissolve sn-glycero-3-phosphocholine (1 equivalent) and DMAP (2 equivalents) in a mixture of anhydrous DCM and pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of oleic anhydride (1.1 equivalents) in anhydrous DCM to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of chloroform:methanol:water to yield 1-oleoyl-2-lyso-sn-glycero-3-phosphocholine.

Protocol 2: Synthesis of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine

Objective: To acylate the sn-2 position of 1-oleoyl-2-lyso-sn-glycero-3-phosphocholine with myristic acid.

Materials:

  • 1-Oleoyl-2-lyso-sn-glycero-3-phosphocholine

  • Myristic anhydride

  • DMAP

  • DCM, anhydrous

  • Pyridine, anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the purified 1-oleoyl-2-lyso-sn-glycero-3-phosphocholine (1 equivalent) and DMAP (2 equivalents) in anhydrous DCM and pyridine under an inert atmosphere.

  • Cool the mixture to 0°C.

  • Add myristic anhydride (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Evaporate the solvents in vacuo.

  • Purify the crude OMPC by silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform:methanol).

Protocol 3: Characterization of OMPC

Objective: To confirm the identity and purity of the synthesized OMPC.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are used to confirm the structure of the final product, including the position of the acyl chains.[11]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of OMPC and confirm its identity.[5]

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, often with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Quantitative Data

The following table summarizes expected data for the synthesis of OMPC, based on typical yields for similar asymmetric phospholipid syntheses. Actual results may vary depending on reaction conditions and purification efficiency.

ParameterStep 1: 1-Oleoyl-lyso-PCStep 2: OMPCFinal Product
Yield (%) 60 - 7570 - 8540 - 60 (overall)
Purity (%) > 95> 90 (crude)> 99 (after purification)
Molecular Weight ( g/mol ) 521.66732.03[1]732.03[1]

Hypothetical Signaling Pathway Involving an Asymmetric Phospholipid

While a specific signaling role for OMPC is not yet defined, asymmetric phospholipids are key players in cellular signaling. For instance, they can be substrates for phospholipases, leading to the generation of second messengers. The diagram below illustrates a hypothetical pathway where a mixed-acyl phosphatidylcholine could be involved.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol OMPC 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) PLC Phospholipase C OMPC->PLC PLD Phospholipase D OMPC->PLD PLA2 Phospholipase A2 OMPC->PLA2 DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA LPC Lyso-PC PLA2->LPC MyristicAcid Myristic Acid PLA2->MyristicAcid PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling PA->Downstream LPC->Downstream MyristicAcid->Downstream PKC->Downstream

Caption: A hypothetical signaling cascade involving a mixed-acyl phospholipid.

References

Application Notes and Protocols for the Use of 18:1-14:0 PC as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) as an internal standard for the quantitative analysis of phospholipids, particularly phosphatidylcholines (PCs), in complex biological samples. The protocols outlined below are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique in lipidomics.

Introduction

Accurate quantification of lipids is essential for understanding their roles in cellular processes, disease pathogenesis, and as potential biomarkers for diagnostics and therapeutic monitoring. The inherent variability in sample preparation and mass spectrometric analysis necessitates the use of internal standards to ensure data accuracy and reproducibility. This compound is a suitable internal standard for the quantification of a range of PC species due to its structural similarity to endogenous phosphatidylcholines. As it is not typically found in high abundance in most biological systems, its addition at a known concentration allows for precise normalization of variations during the analytical workflow.

Properties of this compound

PropertyValue
Full Name 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine
Abbreviation PC(18:1/14:0)
Molecular Formula C40H78NO8P
Molecular Weight 732.02 g/mol
Physical State Solid
Purity >99%
Storage -20°C

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of the this compound internal standard for spiking into biological samples.

Materials:

  • This compound (powder form)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a precise amount (e.g., 1 mg) of this compound powder using an analytical balance.

    • Dissolve the powder in a 1:1 (v/v) mixture of chloroform:methanol in a 1 mL volumetric flask.

    • Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in a tightly sealed glass vial.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution with methanol to achieve the desired working concentration. For example, to make a 10 µg/mL solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of methanol.

    • Prepare fresh working solutions daily to ensure accuracy.

Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

Objective: To extract lipids from a plasma sample while incorporating the this compound internal standard.

Materials:

  • Plasma sample

  • This compound internal standard working solution (e.g., 10 µg/mL in methanol)

  • Methanol (cold, LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm and 4°C)

  • Centrifugal evaporator or nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of the plasma sample.

  • Add 225 µL of cold methanol containing a known amount of the this compound internal standard working solution. The final concentration of the internal standard should be within the linear range of the instrument's detector.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • To induce phase separation, add 188 µL of LC/MS-grade water and vortex for 20 seconds.[1]

  • Centrifuge at 14,000 rpm for 2 minutes.[1]

  • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new microcentrifuge tube.

  • Dry the lipid extract using a centrifugal evaporator or under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as a methanol/toluene (9:1, v/v) mixture.[1]

LC-MS/MS Analysis

Objective: To separate and quantify phosphatidylcholine species using a targeted LC-MS/MS approach.

Instrumentation:

  • Liquid chromatography system (e.g., Agilent 1290 Infinity LC system)

  • Mass spectrometer (e.g., Agilent 6550 iFunnel Q-TOF MS or a triple quadrupole mass spectrometer)[1]

  • Reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm)

LC Parameters (Example):

ParameterValue
Mobile Phase A Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (for positive ion mode)
Mobile Phase B Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 10 mM ammonium formate
Gradient Optimized for separation of PC species (a typical gradient would start with a lower percentage of B and ramp up to a high percentage to elute the lipids)
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 2-10 µL

MS Parameters (Example for Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ or [M+Na]+ for each target PC species and this compound
Product Ion m/z 184.0739 (phosphocholine headgroup)
Collision Energy Optimized for each lipid species
Gas Temperature 200°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 50 psi
Sheath Gas Temperature 300°C
Sheath Gas Flow 12 L/min
Vcap 3500 V

Data Presentation

Quantitative data should be presented in a clear and structured table. The concentration of each identified phosphatidylcholine species is calculated based on the ratio of its peak area to the peak area of the this compound internal standard.

Table 1: Example of Quantitative Data for Phosphatidylcholine Species in Human Plasma

Phosphatidylcholine SpeciesRetention Time (min)Analyte Peak AreaInternal Standard (this compound) Peak AreaConcentration (µg/mL)
PC(16:0/18:1)8.521.25E+075.10E+0624.5
PC(16:0/18:2)8.319.80E+065.10E+0619.2
PC(18:0/18:2)8.257.50E+065.10E+0614.7
PC(18:1/18:2)8.106.20E+065.10E+0612.2

Note: The above data is illustrative and not from a specific experiment.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Dry Dry Down Extract Extraction->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Liquid Chromatography (Reversed-Phase C18) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Ratio Integration->Quantification Result Quantitative Results Table Quantification->Result

Caption: Experimental workflow for quantitative lipidomics using this compound.

Phosphatidylcholine Metabolism Signaling Pathway

Caption: Major pathways of phosphatidylcholine metabolism and signaling.

References

Preparation of 18:1-14:0 PC Unilamellar Vesicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of unilamellar vesicles composed of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC or POPC-MPC). These vesicles are valuable tools in various research and development applications, including drug delivery, membrane protein studies, and biophysical characterization of lipid bilayers. The following sections outline the necessary materials, equipment, and step-by-step procedures for two common preparation methods: extrusion and sonication, both preceded by the thin-film hydration method.

Overview of this compound

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid containing one unsaturated oleoyl (B10858665) chain (18:1) and one saturated myristoyl chain (14:0). This asymmetry influences the packing of the lipid bilayers and the physicochemical properties of the resulting vesicles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 732.023 g/mol [1]
Phase Transition Temperature (Tm) 18 - 34 °C[2]

The phase transition temperature is a critical parameter, as the lipid should be in a fluid (liquid-crystalline) state during hydration and extrusion to ensure the formation of uniform unilamellar vesicles.[3]

Experimental Workflow

The general workflow for the preparation of unilamellar vesicles involves three main stages: preparation of a lipid film, hydration of the film to form multilamellar vesicles (MLVs), and downsizing of the MLVs to form unilamellar vesicles (LUVs or SUVs).

G cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Downsizing to Unilamellar Vesicles A Dissolve this compound in Organic Solvent B Evaporate Solvent (Rotary Evaporator or N2 Stream) A->B C Dry Lipid Film (High Vacuum) B->C D Add Aqueous Buffer (above Tm) C->D E Vortex/Agitate D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Extrusion F->G H Sonication F->H I Large Unilamellar Vesicles (LUVs) G->I J Small Unilamellar Vesicles (SUVs) H->J

Fig. 1: General workflow for the preparation of unilamellar vesicles.

Detailed Experimental Protocols

Materials and Equipment

Table 2: Materials and Reagents

MaterialSupplier Example
1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (this compound)Avanti Polar Lipids
Chloroform (B151607), HPLC gradeFisher Chemical
Methanol, HPLC gradeFisher Chemical
Buffer salts (e.g., HEPES, NaCl, PBS)Sigma-Aldrich
Deionized water (18.2 MΩ·cm)Millipore Milli-Q
Nitrogen or Argon gas, high purityAirgas

Table 3: Equipment

EquipmentPurpose
Rotary evaporatorSolvent evaporation
High-vacuum pumpRemoval of residual solvent
Water bath or heating blockTemperature control
Vortex mixerHydration of lipid film
Mini-extruderPreparation of LUVs
Polycarbonate membranes (e.g., 100 nm pore size)Vesicle sizing
Syringes (gas-tight)Lipid handling and extrusion
Bath or probe sonicatorPreparation of SUVs
Dynamic Light Scattering (DLS) instrumentVesicle size analysis
Transmission Electron Microscope (TEM)Vesicle morphology analysis
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol is adapted from standard extrusion methodologies and is suitable for producing vesicles with a controlled and relatively narrow size distribution.[4][5]

Step 1: Lipid Film Preparation

  • Weigh the desired amount of this compound powder and transfer it to a round-bottom flask.

  • Dissolve the lipid in chloroform or a chloroform:methanol (2:1, v/v) mixture to a final concentration of 10-20 mg/mL. Ensure the lipid is completely dissolved.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature below 40°C until a thin, uniform lipid film is formed on the flask's inner surface.

  • To remove any residual organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or overnight.

Step 2: Hydration

  • Pre-warm the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a temperature above the phase transition temperature of this compound (e.g., 35-40°C).

  • Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).

  • Hydrate the lipid film by vortexing the flask vigorously for 5-10 minutes. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).

  • For optimal hydration, it is recommended to allow the MLV suspension to stand for about 1 hour at a temperature above the Tm, with intermittent vortexing.

Step 3: Extrusion

  • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Pre-heat the extruder assembly to a temperature above the Tm of the lipid (e.g., 35-40°C).

  • Draw the MLV suspension into a gas-tight syringe and place it in one of the extruder's syringe holders. Place an empty syringe in the opposing holder.

  • Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 11 to 21 times).[4] This ensures that the final vesicle suspension is in the receiving syringe. The suspension should become progressively clearer as LUVs are formed.

  • The resulting LUV suspension can be stored at 4°C. For long-term storage, it is crucial to prevent freezing, which can disrupt the vesicle structure.

Table 4: Typical Parameters for Extrusion of this compound LUVs

ParameterRecommended Value
Lipid Concentration 1 - 10 mg/mL
Hydration/Extrusion Temperature 35 - 40 °C (above Tm)
Membrane Pore Size 100 nm for ~120-140 nm vesicles
Number of Extrusion Passes 11 - 21
Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication

Sonication is a high-energy method used to produce small unilamellar vesicles, typically in the range of 15-50 nm in diameter. Both bath and probe sonicators can be used.

Step 1 & 2: Lipid Film Preparation and Hydration

  • Follow Steps 1 and 2 as described in the extrusion protocol (Section 3.2) to obtain an MLV suspension.

Step 3: Sonication

  • Using a Bath Sonicator (recommended for smaller volumes and to minimize contamination):

    • Transfer the MLV suspension to a glass vial or test tube.

    • Place the vial in a bath sonicator containing water at a controlled temperature (e.g., room temperature or slightly above, but be mindful of potential heating during sonication).

    • Sonicate the suspension until the milky appearance turns to a clear or slightly hazy solution.[2] This typically takes 10-30 minutes, but the optimal time should be determined empirically.[2]

    • Monitor the temperature of the sonicator bath to prevent overheating, which can cause lipid degradation.

  • Using a Probe Sonicator (for larger volumes and higher energy input):

    • Place the vessel containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the sonicator probe into the suspension, avoiding contact with the vessel walls.

    • Sonicate in pulsed cycles (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating.[3]

    • Continue sonication until the solution becomes clear.

    • After sonication, it may be necessary to centrifuge the sample to remove any titanium particles shed from the probe tip.

Table 5: General Parameters for Sonication

ParameterRecommended Approach
Lipid Concentration 1 - 5 mg/mL
Temperature Control Use an ice bath or a temperature-controlled sonicator bath.
Sonication Time Empirically determined; monitor solution clarity. Typically 10-30 minutes.
Sonication Power/Amplitude Use the lowest setting that achieves vesicle formation to minimize lipid degradation.

Vesicle Characterization

After preparation, it is essential to characterize the vesicles to ensure they meet the desired specifications.

Table 6: Characterization Techniques for Unilamellar Vesicles

TechniqueParameter MeasuredExpected Results for this compound Vesicles
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI)LUVs (100 nm extrusion): ~110-140 nm diameter, PDI < 0.2. SUVs (sonication): ~20-50 nm diameter, PDI < 0.3.
Transmission Electron Microscopy (TEM) / Cryo-TEM Morphology, size, and lamellaritySpherical, unilamellar vesicles.
Zeta Potential Analysis Surface chargeNear-neutral for pure this compound vesicles in a neutral buffer.

Signaling Pathways and Experimental Logic

The preparation of unilamellar vesicles does not involve signaling pathways in the biological sense. However, the logical flow of the experimental procedure is critical for obtaining reproducible results. The following diagram illustrates the decision-making process based on the desired vesicle characteristics.

G A Desired Vesicle Application B Drug Delivery (controlled size) A->B C Membrane Protein Reconstitution A->C D Biophysical Studies (small vesicles) A->D E Extrusion Method B->E C->E F Sonication Method D->F G Characterize Size & PDI (DLS) E->G F->G H Characterize Morphology (TEM) G->H

Fig. 2: Logical workflow for selecting a vesicle preparation method.

Conclusion

The protocols described provide a comprehensive guide for the reproducible preparation of this compound unilamellar vesicles. By carefully controlling the experimental parameters, particularly temperature, researchers can reliably produce LUVs and SUVs suitable for a wide range of scientific applications. Subsequent characterization is crucial to confirm the quality and properties of the prepared vesicles.

References

Application Notes and Protocols for 18:1-14:0 PC in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC), a synthetic, asymmetric phospholipid, in the development of advanced drug delivery systems. Its unique structure, with one saturated and one unsaturated fatty acid chain, imparts specific physicochemical properties to lipid bilayers, making it a valuable component in liposomal and nanoparticle-based drug formulations.

Introduction to this compound in Drug Delivery

This compound is a phosphatidylcholine molecule featuring an 18-carbon oleic acid at the sn-1 position and a 14-carbon myristic acid at the sn-2 position of the glycerol (B35011) backbone. This asymmetry influences the packing of the lipid bilayer, affecting its fluidity, permeability, and stability. These characteristics are critical in the design of drug carriers, as they can modulate drug loading, release kinetics, and the overall in vivo performance of the delivery system. Liposomes and lipid nanoparticles formulated with this compound are versatile platforms for the encapsulation of a wide range of therapeutic agents, from small molecules to large biologics.[1]

Key Applications of this compound-based Drug Delivery Systems

The distinct properties of this compound make it suitable for a variety of drug delivery applications, including:

  • Oncology: Encapsulation of chemotherapeutic agents such as doxorubicin (B1662922) and paclitaxel (B517696) to enhance their therapeutic index by increasing tumor accumulation and reducing systemic toxicity.

  • Gene Therapy: Formulation of lipid nanoparticles for the delivery of nucleic acids like siRNA and mRNA, protecting them from degradation and facilitating cellular uptake.

  • Antimicrobial Therapy: Encapsulation of antibiotics to improve their efficacy and reduce side effects.

  • Targeted Drug Delivery: Incorporation of targeting ligands onto the surface of this compound-containing liposomes to direct the therapeutic payload to specific cells or tissues.

Quantitative Data on this compound Liposomal Formulations

While specific quantitative data for drug delivery systems composed solely of this compound is not extensively available in the public domain, the following tables provide representative data based on studies of liposomes with similar physicochemical properties. These values can serve as a baseline for the expected performance of this compound-based formulations.

Table 1: Representative Encapsulation Efficiency of Common Drugs in Phosphatidylcholine-based Liposomes

DrugDrug TypeLiposome (B1194612) Composition (Molar Ratio)Encapsulation Efficiency (%)Reference
DoxorubicinHydrophilicThis compound / Cholesterol (55:45)>90[2]
PaclitaxelHydrophobicThis compound / Cholesterol (95:5)80-95[3]
CiprofloxacinHydrophilicThis compound / Cholesterol (70:30)50-70N/A

Table 2: Representative In Vitro Drug Release Profile from Phosphatidylcholine-based Liposomes

DrugFormulationRelease ConditionsCumulative Release at 24h (%)Reference
DoxorubicinThis compound LiposomesPBS, pH 7.4, 37°C10-20[2]
PaclitaxelThis compound LiposomesPBS with 0.5% Tween 80, pH 7.4, 37°C30-50[3]

Experimental Protocols

Protocol for Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: Dissolve this compound and cholesterol (if used) in chloroform in a round-bottom flask. The molar ratio of lipids can be varied depending on the desired membrane properties.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipid mixture. If encapsulating a hydrophilic drug, it should be dissolved in the PBS prior to hydration.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.

  • Purification: Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol for Determination of Encapsulation Efficiency

Materials:

  • Drug-loaded liposome suspension

  • Appropriate buffer

  • Centrifugal filter units or dialysis tubing with a suitable molecular weight cut-off (MWCO)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes.

    • For Centrifugal Filter Units: Add the liposome suspension to the filter unit and centrifuge according to the manufacturer's instructions. The filtrate will contain the free drug.

    • For Dialysis: Place the liposome suspension in a dialysis bag and dialyze against a large volume of buffer for a sufficient period to remove all free drug.

  • Quantification of Total and Free Drug:

    • Measure the total drug concentration in the original, unpurified liposome suspension. This may require lysing the liposomes with a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug.

    • Measure the concentration of the free drug in the filtrate or the dialysis buffer.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol for In Vitro Drug Release Study

Materials:

  • Drug-loaded liposome suspension

  • Release medium (e.g., PBS at pH 7.4 or a buffer mimicking physiological conditions)

  • Dialysis membrane with an appropriate MWCO

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Dialysis Setup: Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected aliquots using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound in drug delivery systems.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application A 1. Lipid Dissolution (this compound + Drug in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Extrusion (Size Reduction) C->D E Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (HPLC/UV-Vis) D->F G Drug Release Kinetics (Dialysis) D->G H In Vitro / In Vivo Studies G->H

Caption: Experimental workflow for the preparation and characterization of drug-loaded this compound liposomes.

signaling_pathway cluster_delivery Drug Delivery cluster_cell Target Cancer Cell Liposome This compound Liposome (encapsulating Kinase Inhibitor) Receptor Cell Surface Receptor Liposome->Receptor 1. Binding & Endocytosis Kinase Oncogenic Kinase Liposome->Kinase Inhibition Receptor->Kinase 2. Drug Release Substrate Downstream Substrate Kinase->Substrate 3. Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation 4. Signal Transduction

Caption: Hypothetical signaling pathway inhibited by a kinase inhibitor delivered via this compound liposomes.

References

High-Purity 1-Oleoyl-2-Myristoyl-sn-glycero-3-Phosphocholine (18:1-14:0 PC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of high-purity 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC), an asymmetric phospholipid critical for research in membrane biology, drug delivery, and cell signaling.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable commercial suppliers. The following table summarizes the key specifications of the products offered.

SupplierProduct Name/NumberPurityPhysical FormStorage Temperature
Avanti Polar Lipids This compound (850474P)[1]>99% (TLC)[2]Powder[2]-20°C[2]
This compound (chloroform solution) (850474C)>99% (TLC)Liquid (10 mg/mL in chloroform)-20°C
Sigma-Aldrich (distributor for Avanti) This compound powder (850474P)[2]>99% (TLC)[2]Powder[2]-20°C[2]
Unsaturated Phosphatidylcholine Liposomes (100% this compound)100 mol %Liposome (B1194612) suspension in PBS4°C (Do not freeze)[3]
Encapsula NanoSciences Lyophosome™ made from Unsaturated Phosphatidylcholine (PC)Not specifiedLyophilized powder[4]-20°C[4]
MedChemExpress (via Gentaur) This compoundNot specifiedNot specifiedRefer to Certificate of Analysis

Applications

This compound is a versatile tool in lipid research with a range of applications, including:

  • Model Membrane Studies: Its asymmetric acyl chains make it valuable for investigating lipid bilayer phase transitions, membrane fluidity, and protein-lipid interactions.[2]

  • Liposome Formulation for Drug Delivery: It can be used to prepare liposomes for the encapsulation and delivery of therapeutic agents. The specific properties of this compound can influence the stability, drug retention, and cellular uptake of these liposomal formulations.

  • Cell Signaling Research: As a component of cell membranes, phosphatidylcholines are involved in various signaling pathways. While specific pathways for this compound are under investigation, it is known to be part of the general phosphatidylcholine biosynthesis and metabolism.[5][6]

  • Lipidomics Standards: It can be used as a standard in lipidomic analyses to identify and quantify complex lipid mixtures in biological samples.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol 1: Preparation of this compound Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size, suitable for a variety of in vitro and in vivo applications.

Materials:

  • High-purity this compound (powder)

  • Chloroform (B151607) or a 2:1 chloroform:methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4 (degassed)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Nitrogen or Argon gas

Methodology:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound powder in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure. A water bath set to 30-40°C can be used to facilitate evaporation. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the organic solvent, place the flask under a stream of inert gas (nitrogen or argon) for at least 30 minutes or in a vacuum desiccator for a longer period.

  • Hydration: a. Hydrate the lipid film by adding degassed PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration. b. Gently swirl the flask to disperse the lipid film. This process can be aided by placing the flask in a water bath set to a temperature slightly above the phase transition temperature of the lipid. c. This hydration step results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane size (e.g., 100 nm). b. Transfer the MLV suspension into a gas-tight syringe. c. Pass the suspension through the extruder membrane back and forth between two syringes for an odd number of passes (e.g., 11 or 21 times). This process breaks down the MLVs into smaller, unilamellar vesicles (SUVs) with a more uniform size distribution. d. The resulting liposome suspension can be stored at 4°C. Do not freeze, as this can disrupt the liposome structure.[3]

Protocol 2: Cellular Uptake of Fluorescently Labeled this compound Liposomes

This protocol outlines a method to assess the internalization of liposomes by cells in culture using a fluorescent lipid dye.

Materials:

  • This compound liposomes (prepared as in Protocol 1)

  • Fluorescent lipid dye (e.g., DiI, DiD, or a fluorescently labeled phospholipid like NBD-PC)

  • Cells in culture (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Methodology:

  • Preparation of Fluorescent Liposomes: a. During the lipid film formation step of Protocol 1, co-dissolve the fluorescent lipid dye with the this compound in the organic solvent. A typical molar ratio of lipid to dye is 99:1, but this may need to be optimized. b. Proceed with the hydration and extrusion steps as described in Protocol 1.

  • Cellular Incubation: a. Seed cells in a suitable culture vessel (e.g., 24-well plate with glass coverslips for microscopy or a 6-well plate for flow cytometry) and allow them to adhere overnight. b. The next day, remove the culture medium and replace it with fresh medium containing the fluorescently labeled this compound liposomes at the desired concentration. c. Incubate the cells with the liposomes for a specific time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing and Analysis: a. After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes. b. For Fluorescence Microscopy: i. Fix the cells with 4% paraformaldehyde (optional). ii. Mount the coverslips on a microscope slide. iii. Visualize the cellular uptake of the fluorescent liposomes using a fluorescence microscope with the appropriate filter sets. c. For Flow Cytometry: i. Detach the cells from the plate using a suitable method (e.g., trypsinization). ii. Resuspend the cells in PBS. iii. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the percentage of cells that have taken up the liposomes and the mean fluorescence intensity.

Protocol 3: In Vitro Cytotoxicity Assay of this compound Liposomes

This protocol uses the MTT assay to evaluate the potential cytotoxic effects of this compound liposomes on a cell line.

Materials:

  • This compound liposomes (prepared as in Protocol 1)

  • Cells in culture (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. b. Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Liposome Treatment: a. Prepare serial dilutions of the this compound liposome suspension in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the liposome dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known cytotoxic agent). c. Incubate the cells with the liposomes for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. After the incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells). b. Plot the cell viability against the liposome concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

Phosphatidylcholine Biosynthesis Pathway (Kennedy Pathway)

Phosphatidylcholine_Biosynthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (e.g., this compound) CDP_Choline->PC Cholinephosphotransferase CMP CMP CDP_Choline->CMP DAG Diacylglycerol (DAG) DAG->PC ATP ATP ADP ADP ATP->ADP CTP CTP PPi PPi CTP->PPi

Caption: The Kennedy pathway for de novo phosphatidylcholine biosynthesis.

Experimental Workflow: Liposome Preparation and Cellular Uptake Assay

Liposome_Workflow cluster_prep Liposome Preparation cluster_assay Cellular Uptake Assay start This compound + Fluorescent Dye dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate extrude Extrude through Membrane hydrate->extrude liposomes Fluorescently Labeled Liposomes extrude->liposomes incubate Incubate Cells with Liposomes liposomes->incubate cells Culture Cells cells->incubate wash Wash to Remove Unbound Liposomes incubate->wash analyze Analyze Uptake wash->analyze microscopy Fluorescence Microscopy analyze->microscopy Qualitative flow Flow Cytometry analyze->flow Quantitative

Caption: Workflow for preparing fluorescent liposomes and assessing cellular uptake.

References

Application Note: Chromatographic Separation of 18:1-14:0 Phosphatidylcholine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and essential components of eukaryotic cell membranes. The specific positioning of fatty acyl chains on the glycerol (B35011) backbone and the location of double bonds within these chains give rise to a vast number of PC isomers. These isomers can have distinct biological functions and their accurate separation and quantification are crucial for lipidomic research and the development of therapeutics. This application note provides a detailed protocol for the separation of 18:1-14:0 PC (1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine) from its key isomers, including its positional isomer 14:0-18:1 PC (1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine) and other structural isomers, using reversed-phase ultra-performance liquid chromatography (RP-UPLC) coupled with mass spectrometry (MS).

Introduction

The subtle structural differences between phosphatidylcholine (PC) isomers present a significant analytical challenge.[1][2] Isomers such as those with the same fatty acyl composition but different stereospecific numbering (sn-1 vs. sn-2 positions), or those with double bonds at different locations within the acyl chain, often exhibit nearly identical physicochemical properties, making their separation difficult.[1][3][4] Reversed-phase liquid chromatography (RPLC) is a powerful technique for the separation of lipid molecular species, primarily based on the hydrophobicity conferred by their fatty acyl chains.[5][6][7] The retention of PC species increases with the total number of carbon atoms and decreases with the number of double bonds in the fatty acyl chains.[5] Ultra-performance liquid chromatography (UPLC) systems, with their sub-2 µm particle columns, offer enhanced resolution and sensitivity, making them ideal for resolving closely related isomers.[3][4] This protocol details a robust RP-UPLC-MS method for the baseline separation of this compound from its isomers.

Experimental Protocols

Sample Preparation

Lipids should be extracted from the biological matrix of interest using a well-established method such as the Folch or Bligh-Dyer procedure to ensure high recovery and minimal degradation.

Protocol: Lipid Extraction (Bligh-Dyer Method)

  • Homogenize the sample in a chloroform (B151607)/methanol (B129727) mixture (1:2, v/v).

  • Add chloroform and water to induce phase separation.

  • Centrifuge to pellet any solid material.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for UPLC analysis (e.g., methanol or isopropanol/acetonitrile/water).

Chromatographic Separation

The separation of this compound and its isomers is achieved using a reversed-phase UPLC system. The choice of column and mobile phase composition is critical for achieving optimal resolution.

Instrumentation and Conditions:

ParameterSpecification
System Ultra-Performance Liquid Chromatography (UPLC) System
Column C18 Reversed-Phase Column (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm)[8]
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid[8]
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid[8]
Flow Rate 0.4 mL/min[8]
Column Temperature 55 °C
Injection Volume 1-5 µL
Gradient See Table 1

Table 1: UPLC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.06832
2.05545
12.0496
12.5496
12.66832
20.06832
Mass Spectrometric Detection

A high-resolution mass spectrometer is essential for the accurate identification and quantification of the separated PC isomers.

Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative Modes
Capillary Voltage 3.0 kV (Positive), 2.5 kV (Negative)
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 500 °C
Data Acquisition MS and MS/MS (data-dependent acquisition)

Data Presentation

The successful separation of this compound from its positional isomer 14:0-18:1 PC is demonstrated by distinct retention times. The elution order in reversed-phase chromatography is influenced by the hydrophobicity of the fatty acyl chains. Typically, the isomer with the longer saturated chain at the sn-1 position will be more retained.

Table 2: Expected Retention Times and Mass-to-Charge Ratios

CompoundMolecular Formula[M+H]⁺ (m/z)[M+CH₃COO]⁻ (m/z)Expected Retention Time (min)
This compoundC₄₀H₇₈NO₈P732.5465790.5622Earlier Elution
14:0-18:1 PCC₄₀H₇₈NO₈P732.5465790.5622Later Elution

Note: The exact retention times may vary depending on the specific UPLC system and column batch. The key is the relative elution order and baseline separation.

Visualizations

Experimental Workflow

G Experimental Workflow for PC Isomer Separation sample Biological Sample extraction Lipid Extraction (Bligh-Dyer) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution uplc RP-UPLC Separation reconstitution->uplc ms Mass Spectrometry Detection (Q-TOF/Orbitrap) uplc->ms data Data Analysis ms->data

Caption: Workflow for the separation and analysis of PC isomers.

General Phosphatidylcholine Signaling

While a specific signaling pathway for this compound is not well-defined, phosphatidylcholines, in general, are crucial precursors for various signaling molecules. The following diagram illustrates a generalized pathway of PC metabolism leading to the generation of second messengers.

G Generalized Phosphatidylcholine Signaling Pathway PC Phosphatidylcholine (e.g., this compound) PLA2 Phospholipase A2 PC->PLA2 PLD Phospholipase D PC->PLD PLC Phospholipase C PC->PLC LPC Lysophosphatidylcholine PLA2->LPC FA Fatty Acid (e.g., Oleic Acid) PLA2->FA PA Phosphatidic Acid PLD->PA Cho Choline PLD->Cho DAG Diacylglycerol PLC->DAG PCho Phosphocholine PLC->PCho

Caption: Generation of second messengers from phosphatidylcholine.

Conclusion

The described RP-UPLC-MS method provides a reliable and high-resolution approach for the separation of this compound from its positional and other structural isomers. This detailed protocol is intended to serve as a valuable resource for researchers in the fields of lipidomics, drug development, and clinical diagnostics, enabling more precise and accurate characterization of the lipidome. The ability to distinguish between closely related PC isomers is fundamental to understanding their specific roles in health and disease.

References

Application Notes and Protocols for 18:1-14:0 PC Standard

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC)

Synonyms: OMPC

Chemical Formula: C₄₀H₇₈NO₈P

Molecular Weight: 732.02 g/mol

Product Description

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (this compound) is a high-purity, mixed-acyl phosphatidylcholine standard. Phosphatidylcholines are a major class of phospholipids, essential components of eukaryotic cell membranes. This compound, with its defined oleoyl (B10858665) group at the sn-1 position and myristoyl group at the sn-2 position, serves as a valuable tool in various research applications, including lipidomics, membrane biophysics, and as a standard in mass spectrometry. It is also utilized in the preparation of model membranes such as liposomes.

Storage and Handling Guidelines

Proper storage and handling of this compound are crucial to maintain its integrity and stability.

Storage:

  • Solid (Lyophilized Powder): Store at -20°C.[1] When stored properly, the solid form is stable for at least one year.

  • In Solution (Chloroform): Store in a tightly sealed glass vial at -20°C.[1] It is recommended to use the solution shortly after opening and to overlay with an inert gas like argon or nitrogen before resealing to minimize oxidation.

Handling:

  • General Handling: this compound is hygroscopic and should be handled in a dry environment. Allow the product to warm to room temperature before opening to prevent condensation.

  • Solution in Chloroform (B151607): Chloroform is a hazardous solvent. All handling of the solution should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Disposal: Dispose of any unused material and waste in accordance with local, state, and federal regulations.

Quantitative Data Summary:

ParameterValueReference
Storage Temperature -20°C[1]
Stability (Solid) ≥ 1 year
Form Lyophilized Powder or in Chloroform[1]
Purity >99%

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method.

Materials:

  • This compound standard (in chloroform or as a powder)

  • Chloroform (if starting from powder)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas

Protocol:

  • Lipid Film Formation:

    • If using the powder form, dissolve a known amount of this compound in chloroform to a desired concentration (e.g., 10 mg/mL).

    • Transfer the lipid solution to a round-bottom flask.

    • Remove the chloroform using a rotary evaporator with a water bath set to a temperature below the lipid's phase transition temperature. A thin, uniform lipid film will form on the wall of the flask.

    • To ensure complete removal of the solvent, further dry the lipid film under a high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion (for Unilamellar Vesicles):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, consider sterile filtration and storage under an inert atmosphere.

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing this compound for analysis by mass spectrometry (MS).

Materials:

  • This compound standard

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

  • Internal standard (if quantitative analysis is required)

  • Vials for MS analysis

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent, such as chloroform or methanol, at a known concentration (e.g., 1 mg/mL).

  • Sample Dilution:

    • Dilute the stock solution to the desired working concentration for MS analysis using a solvent mixture compatible with your LC-MS system (e.g., methanol/chloroform/water).

    • If performing quantitative analysis, add a known amount of an appropriate internal standard to the sample.

  • Analysis:

    • Inject the prepared sample into the mass spectrometer.

    • The specific MS parameters (e.g., ionization mode, collision energy) will need to be optimized for your instrument and the specific goals of your analysis.

Signaling Pathway Involvement

Phosphatidylcholines, including this compound, are key players in cellular signaling. One of the critical pathways involves the generation of the second messenger diacylglycerol (DAG) through the action of phospholipases. DAG, in turn, is a crucial activator of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes.

The following diagram illustrates the general pathway of phosphatidylcholine-mediated signaling leading to the activation of Protein Kinase C.

PC_Signaling_Pathway Agonist Agonist (e.g., Growth Factor, Neurotransmitter) Receptor Receptor Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PLD Phospholipase D (PLD) Receptor->PLD Activates PC This compound (in membrane) PLC->PC Phosphocholine Phosphocholine PLC->Phosphocholine PLD->PC DAG Diacylglycerol (DAG) PC->DAG Hydrolysis PC->Phosphocholine PA Phosphatidic Acid (PA) PC->PA Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Proliferation, Differentiation) PKC->CellularResponse Phosphorylates Substrates PA->DAG Dephosphorylation PAP PA Phosphatase PAP->PA

Caption: Phosphatidylcholine signaling pathway.

Application Notes

  • Liposome Formulation: The specific acyl chain composition of this compound (one unsaturated and one saturated chain) influences the physical properties of liposomes, such as membrane fluidity and phase transition temperature. This makes it a useful component for creating model membranes with specific biophysical characteristics.

  • Mass Spectrometry Standard: Due to its high purity and known molecular weight, this compound is an excellent internal or external standard for the quantification of other phosphatidylcholine species in complex lipid extracts from biological samples.

  • Cell Culture Studies: When incorporated into cell culture media, this compound can be used to study the effects of specific lipid species on cellular processes, including membrane composition, signaling, and cell viability. Care should be taken to ensure proper solubilization and to avoid cytotoxicity at high concentrations.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. Please consult the Safety Data Sheet (SDS) for detailed safety information before handling.

References

Application Notes and Protocols for Studying Lipid-Protein Interactions using 18:1-14:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) is an asymmetric phospholipid that serves as a valuable tool in the study of lipid-protein interactions and membrane biophysics. Its unique structure, featuring two different fatty acid chains, allows for the creation of model membranes that mimic the complexity and asymmetry of biological membranes. This asymmetry can significantly influence membrane fluidity, domain formation, and the binding and function of membrane-associated proteins.[1][2] These application notes provide detailed protocols for the use of this compound in preparing model membranes and characterizing their interactions with proteins using various biophysical techniques.

Biophysical Properties and Applications

The asymmetric nature of this compound, with a saturated 18-carbon stearoyl chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position, imparts distinct physicochemical properties to lipid bilayers. These properties make it an excellent candidate for investigating:

  • Membrane Fluidity and Organization: The mismatched acyl chains can disrupt lipid packing, influencing membrane fluidity and the formation of lipid domains, which are crucial for the localization and function of membrane proteins.

  • Protein Binding and Function: The specific lipid environment created by this compound can modulate the binding affinity, conformational changes, and enzymatic activity of membrane-associated proteins.

  • Drug Delivery Systems: Liposomes formulated with this compound can be utilized as drug delivery vehicles, and understanding protein interactions with these liposomes is critical for predicting their in vivo behavior and efficacy.

Data Presentation: Biophysical Parameters of Phosphatidylcholine Bilayers

Interacting MoleculesTechniqueDissociation Constant (Kd)Enthalpy Change (ΔH) (kcal/mol)Stoichiometry (n)Reference
Protein Kinase C (PKC) and Phosphatidylserine (PS) LiposomesVariousMicromolar rangeNot specifiedNot specified[3]
Hsv2 (PROPPIN) and PtdIns3P-containing LiposomesITCNot specifiedNot specified2:1 (PtdIns3P:Hsv2)[4]

Note: This table provides examples of protein-lipid interaction data. Specific values for this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs, which are commonly used as model membranes for studying lipid-protein interactions.

Materials:

  • This compound (1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine) powder

  • Chloroform (B151607)

  • Desired buffer (e.g., HEPES-buffered saline (HBS), phosphate-buffered saline (PBS))

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass test tubes

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The final lipid concentration is typically between 1 and 10 mg/mL. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form LUVs of a defined size, subject the MLV suspension to multiple (e.g., 10-20) passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the phase transition temperature of the lipid.

  • Characterization:

    • The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).

Protocol 2: Studying Protein-Lipid Interactions using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity between proteins and lipid membranes.

Materials:

  • SPR instrument with a liposome-capturing sensor chip (e.g., L1 chip)

  • Prepared this compound LUVs (from Protocol 1)

  • Purified protein of interest

  • Running buffer (e.g., HBS, PBS), filtered and degassed

  • Regeneration solution (e.g., NaOH solution)

Procedure:

  • Chip Preparation and Liposome (B1194612) Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Inject the this compound LUV suspension over the sensor surface to allow for their capture and formation of a lipid bilayer.

  • Protein Binding Analysis:

    • Inject a series of concentrations of the purified protein over the immobilized liposome surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Protocol 3: Characterizing Protein-Lipid Interactions using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Prepared this compound LUVs (from Protocol 1)

  • Purified protein of interest

  • Matching buffer for both protein and liposomes

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the LUV suspension against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and lipid.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the LUV suspension into the injection syringe.

    • Perform a series of injections of the LUVs into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_a or K_d), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) can then be calculated.

Mandatory Visualization

Signaling Pathway: Gq-Protein Coupled Receptor (GPCR) and Protein Kinase C (PKC) Activation

The asymmetric distribution of phospholipids (B1166683) in the plasma membrane is crucial for various signaling pathways. The Gq-coupled GPCR signaling cascade, leading to the activation of Protein Kinase C (PKC), is a prime example where lipid asymmetry plays a critical role. Phosphatidylcholines, as major components of the membrane, contribute to the overall membrane environment that influences the function of these signaling proteins.

GPCR_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (Asymmetric PC Bilayer) cluster_cytosol Cytosol Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR 1. Binding Gq Gq Protein (αβγ) GPCR->Gq 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 PIP2->IP3 5. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG Gq_a_GTP Gαq-GTP Gq->Gq_a_GTP 3. GDP/GTP Exchange G_bg Gβγ Gq->G_bg Gq_a_GTP->PLC 4. Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release 6. Binds to ER Receptor PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active 7. Activation by DAG and Ca²⁺ Downstream Downstream Signaling PKC_active->Downstream 8. Phosphorylation of target proteins

Caption: Gq-GPCR signaling pathway leading to PKC activation.

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram illustrates the general workflow for studying protein-lipid interactions using SPR.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_LUVs Prepare this compound LUVs (Protocol 1) Immobilize Immobilize LUVs on Sensor Chip Prep_LUVs->Immobilize Prep_Protein Purify Protein of Interest Inject_Protein Inject Serial Dilutions of Protein (Analyte) Prep_Protein->Inject_Protein Prep_Buffers Prepare & Degas Running Buffer Equilibrate Equilibrate Sensor Chip with Running Buffer Prep_Buffers->Equilibrate Equilibrate->Immobilize Immobilize->Inject_Protein Regenerate Regenerate Sensor Surface Inject_Protein->Regenerate Record_Sensorgram Record Sensorgram (Response vs. Time) Inject_Protein->Record_Sensorgram Fit_Data Fit Sensorgram Data to Binding Model Record_Sensorgram->Fit_Data Determine_Kinetics Determine ka, kd, and KD Fit_Data->Determine_Kinetics

Caption: Workflow for SPR analysis of protein-lipid interactions.

Conclusion

The use of this compound in creating asymmetric model membranes provides a powerful platform for dissecting the intricacies of lipid-protein interactions. The protocols outlined in these application notes offer a starting point for researchers to investigate the binding kinetics, thermodynamics, and functional consequences of these interactions. By employing techniques such as SPR and ITC, researchers can gain valuable quantitative insights that are essential for understanding the roles of lipid asymmetry in cellular processes and for the rational design of liposomal drug delivery systems.

References

Troubleshooting & Optimization

troubleshooting poor peak shape of 18:1-14:0 PC in HILIC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Hydrophilic Interaction Liquid Chromatography (HILIC), specifically focusing on poor peak shape for phospholipids (B1166683) like 18:1-14:0 PC.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: My this compound peak is showing significant tailing or fronting.

Question 1: What are the most common causes of poor peak shape for phospholipids in HILIC?

Poor peak shape in HILIC for zwitterionic phospholipids like phosphatidylcholines (PC) can stem from several factors. The most common issues include a mismatch between the injection solvent and the mobile phase, inadequate column equilibration, suboptimal mobile phase composition, and secondary interactions with the stationary phase.[1][2][3][4][5]

Question 2: My peak is fronting. What is the likely cause and how can I fix it?

Peak fronting in HILIC is often a strong indicator that the injection solvent is stronger (i.e., has a higher water content) than the mobile phase.[6][7] This causes the analyte to move too quickly at the head of the column, leading to a distorted peak.

Solution:

  • Match Injection Solvent to Mobile Phase: The ideal injection solvent should be as close in composition as possible to the initial mobile phase, which is typically high in organic solvent (e.g., >90% acetonitrile).[8] If your sample is dissolved in a solvent with a high aqueous content, try to evaporate the solvent and reconstitute it in the initial mobile phase.[2]

  • Reduce Injection Volume: If changing the solvent is not feasible, significantly reducing the injection volume can minimize the solvent mismatch effect.[7][9]

Question 3: My this compound peak is tailing. What should I investigate?

Peak tailing is a common problem and can be caused by several factors. A systematic approach is best for troubleshooting.

Troubleshooting Steps for Peak Tailing:

  • Injection Solvent: As with fronting, a mismatch can also contribute to tailing, although it more commonly causes fronting or split peaks. Ensure your injection solvent is not significantly different from your mobile phase.[5]

  • Column Equilibration: HILIC requires a stable water layer on the stationary phase for reproducible retention and good peak shape. Insufficient equilibration is a frequent cause of retention time drift and peak tailing.[3][10][11]

    • Recommendation: For a new column, equilibrate with at least 60-80 column volumes of the initial mobile phase.[10] Between gradient runs, a re-equilibration of at least 10-20 column volumes is often necessary.[3][11]

  • Mobile Phase Buffer: The concentration and pH of your mobile phase buffer are critical for obtaining symmetrical peaks for ionizable compounds like phospholipids.

    • Buffer Concentration: Insufficient buffer concentration can lead to secondary interactions between the analyte and the stationary phase, causing tailing.[3][9] Increasing the buffer concentration (e.g., from 10 mM to 20 mM) can often improve peak shape.

    • Mobile Phase pH: The pH of the mobile phase can affect the charge state of both the phospholipid and the stationary phase, influencing interactions. For zwitterionic PCs, a pH around the pKa of the phosphate (B84403) group may lead to issues. Experimenting with a slightly more acidic or basic mobile phase can sometimes improve peak shape.[12]

  • Secondary Interactions: The phosphate group in phospholipids can interact with active sites on the silica (B1680970) stationary phase or with metal contaminants in the column or system, leading to peak tailing.[4][13]

    • Mitigation: Using a modern, well-deactivated HILIC column can minimize these interactions. Sometimes, adding a small amount of a competing agent to the mobile phase can help.

Below is a troubleshooting workflow to address poor peak shape:

G Troubleshooting Workflow for Poor Peak Shape in HILIC A Poor Peak Shape Observed (Tailing, Fronting, Splitting) B Check Injection Solvent A->B C Is Injection Solvent Stronger (Higher % Water) than Mobile Phase? B->C D Reconstitute Sample in Initial Mobile Phase or Reduce Injection Volume C->D Yes E Review Column Equilibration C->E No M Good Peak Shape Achieved D->M F Is Equilibration Time Sufficient? (>10-20 column volumes) E->F G Increase Equilibration Time F->G No H Optimize Mobile Phase F->H Yes G->M I Increase Buffer Concentration H->I J Adjust Mobile Phase pH H->J K Consider Secondary Interactions I->K J->K L Use a Different HILIC Stationary Phase K->L L->M

Caption: A logical workflow for troubleshooting poor peak shape in HILIC.

Experimental Protocols

Protocol: HILIC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of phosphatidylcholines using HILIC coupled to a mass spectrometer. Optimization will likely be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Extract lipids from the sample matrix using a suitable method (e.g., a modified Bligh-Dyer or Folch extraction).

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent that matches the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate).

2. LC System and Column:

  • LC System: An HPLC or UHPLC system capable of delivering reproducible gradients at low flow rates.

  • Column: A HILIC stationary phase (e.g., amide, diol, or bare silica). A common column dimension is 2.1 x 100 mm, with 1.7-2.7 µm particles.

3. Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate. Note: The presence of a small amount of water and buffer in the organic mobile phase can improve peak shape and reproducibility.

4. Chromatographic Conditions:

ParameterRecommended Value
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Gradient Start at 100% B, hold for 1-2 min. Decrease to 70-80% B over 10-15 min. Return to 100% B and re-equilibrate for at least 10 column volumes.

5. Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Typical MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z 184.07). The precursor ion will depend on the adduct (e.g., [M+H]+, [M+Na]+).

Data Presentation

Table 1: Effect of Injection Solvent on Peak Asymmetry

Injection Solvent (ACN:Water)Peak Asymmetry (at 10% height)
95:51.1
75:251.8
50:503.5 (severe fronting)
Note: This is example data to illustrate the trend. Actual values will vary.

Table 2: Impact of Column Equilibration Time on Retention Time Reproducibility

Equilibration Time (Column Volumes)Retention Time RSD (%)
25.2
51.8
10<0.5
Note: This is example data to illustrate the trend. Actual values will vary.

The relationship between mobile phase composition and analyte retention in HILIC can be visualized as follows:

G HILIC Separation Principle cluster_0 Stationary Phase cluster_1 Mobile Phase SP Polar Stationary Phase (e.g., Silica, Amide) WL Immobilized Water Layer MP High Organic Content (e.g., >80% Acetonitrile) WL->MP Partitioning Equilibrium Analyte Polar Analyte (e.g., this compound) MP->Analyte Carries Analyte Analyte->WL Partitions into Water Layer (Retention) Elution Elution Analyte->Elution Elutes when Mobile Phase Strength Increases (Higher % Water)

Caption: The partitioning mechanism of polar analytes in HILIC.

References

Technical Support Center: Minimizing Ion Suppression for 18:1-14:0 PC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) in complex biological samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why does it specifically affect my this compound signal?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased analyte response, which can result in poor sensitivity, accuracy, and reproducibility.[1] Your this compound signal is particularly susceptible because it is a phosphatidylcholine (PC), a class of phospholipids (B1166683) found in very high concentrations in biological fluids like plasma (approximately 1 mg/mL).[1] These abundant, structurally similar phospholipids compete with your analyte for ionization, leading to a suppressed signal.[2]

Q2: What are the primary sources of ion suppression for phosphatidylcholines in complex samples?

A2: The primary sources of ion suppression for PCs are endogenous matrix components that are co-extracted with the analyte.[1] For this compound, these are predominantly:

  • Other Phospholipids: Glycerophosphocholines (GPCho's) are the major phospholipids in plasma and a known cause of significant matrix effects in positive ion electrospray mode (+ESI).[3] Both more abundant PCs (inter-class suppression) and other lipids can interfere.[2]

  • Lysophosphatidylcholines: These are also common interfering species.[4]

  • Salts and Proteins: Although less impactful on PC analysis than other lipids, residual salts and proteins can also contribute to ion suppression.[4][5]

Q3: How can I definitively determine if my this compound signal is being suppressed?

A3: A post-column infusion experiment is a standard method to identify ion suppression zones in your chromatographic run. This involves continuously infusing a standard solution of this compound into the LC flow after the analytical column, but before the mass spectrometer. When a blank matrix sample is injected, any dip in the constant signal of your analyte corresponds to a region of ion suppression caused by eluting matrix components.[4]

Q4: Which sample preparation method is most effective for minimizing phospholipid-based ion suppression?

A4: While methods like Protein Precipitation (PPT) are simple, they are ineffective at removing phospholipids and can lead to severe ion suppression.[4][6] Liquid-liquid extraction (LLE) and standard solid-phase extraction (SPE) offer better cleanup but may require extensive method development.[1] Specialized techniques like Hybrid Solid Phase Extraction-Precipitation (HybridSPE-PPT), which use zirconia-coated particles to selectively bind and remove phospholipids, are highly effective and are recommended for robustly minimizing ion suppression.[2][6][7]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound. Refer to the decision tree below for a logical workflow to diagnose and solve your issues.

G cluster_start cluster_prep Sample Preparation Analysis cluster_solution_prep Solutions for Sample Prep cluster_chrom Chromatography Analysis cluster_solution_chrom Solutions for Chromatography start Low or Unstable This compound Signal? prep_check What sample prep method is used? start->prep_check ppt_only Protein Precipitation (PPT) Only? prep_check->ppt_only PPT spe_lle SPE / LLE prep_check->spe_lle Other ppt_result High probability of phospholipid interference. ppt_only->ppt_result Yes chrom_check Run post-column infusion to check for co-elution ppt_only->chrom_check No solution_hybrid_spe Implement Phospholipid Removal (e.g., HybridSPE-PPT) ppt_result->solution_hybrid_spe solution_optimize_spe Optimize SPE/LLE Method for lipid removal spe_lle->solution_optimize_spe coelution Analyte co-elutes with suppression zone? chrom_check->coelution solution_gradient Modify LC Gradient to separate analyte coelution->solution_gradient Yes solution_hilic Switch to alternative chromatography (e.g., HILIC) solution_gradient->solution_hilic G cluster_ppt Standard Protein Precipitation (PPT) Workflow cluster_hybrid Recommended HybridSPE®-PPT Workflow p1 Complex Sample (e.g., Plasma) p2 Add Acetonitrile (Protein Precipitation) p1->p2 p3 Centrifuge p2->p3 p4 Collect Supernatant (Proteins Removed, Phospholipids Remain) p3->p4 p5 LC-MS/MS Analysis p4->p5 p6 Result: High Ion Suppression Poor Signal Quality p5->p6 h1 Complex Sample (e.g., Plasma) h2 Add Acidified Acetonitrile & Mix h1->h2 h3 Pass Through HybridSPE® Plate h2->h3 h4 Collect Filtrate (Proteins & Phospholipids Removed) h3->h4 h5 LC-MS/MS Analysis h4->h5 h6 Result: Minimal Ion Suppression High Signal Quality h5->h6

References

degradation of 18:1-14:0 PC during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of 18:1-14:0 PC (1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine, is an asymmetric phosphatidylcholine, which is a type of glycerophospholipid.[1][2] It contains two different fatty acid chains: an unsaturated oleic acid (18:1) at the sn-1 position and a saturated myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone.[1][3][4]

Q2: Why is this compound prone to degradation during sample preparation?

The susceptibility of this compound to degradation stems from two primary features: the ester linkages connecting the fatty acids to the glycerol backbone and the double bond in the oleic acid chain.[5][6] These sites are vulnerable to hydrolysis and oxidation, respectively, which can be initiated or accelerated by common sample preparation conditions.[5][7]

Q3: What are the main types of degradation that can occur?

The two principal degradation pathways are:

  • Hydrolysis: The cleavage of the ester bonds, which can be catalyzed by enzymes (phospholipases) or occur non-enzymatically due to factors like adverse pH or high temperatures.[5][7] This results in the formation of lysophospholipids and free fatty acids.

  • Oxidation: The double bond in the oleic acid chain is susceptible to attack by reactive oxygen species or ozone, leading to a variety of oxidized lipid products.[5][6][8] This process, known as lipid peroxidation, can be a chain reaction.[5]

Q4: How can I minimize the degradation of this compound?

To minimize degradation, it is crucial to control environmental factors throughout the sample preparation process. Key strategies include working at low temperatures, using antioxidants, protecting samples from light and oxygen, and inhibiting enzymatic activity.[5][7][9]

Q5: What are the ideal storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C or lower, preferably under an inert atmosphere like argon or nitrogen.[2][9][10] If dissolved in an organic solvent, storage in glass vials is recommended to prevent leaching of plasticizers.[5] Limit the number of freeze-thaw cycles as this can compromise lipid stability.[7]

Troubleshooting Guide

This guide will help you identify and resolve potential issues related to this compound degradation in your experiments.

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in mass spectrometry data (lower or higher m/z) Hydrolysis: Appearance of lysophospholipids (e.g., lyso-PC 18:1 or lyso-PC 14:0) and free fatty acids.1. Work quickly and on ice to minimize enzymatic activity. 2. Use a quenching solvent system (e.g., cold methanol/chloroform) immediately after sample collection to deactivate lipases. 3. Ensure the pH of all buffers is within a neutral and stable range.
Unexpected peaks corresponding to oxidized species (e.g., aldehydes, carboxylic acids) Oxidation: The double bond in the 18:1 chain has been oxidized.1. Add antioxidants (e.g., BHT, Vitamin E) to your solvents. 2. Purge solvents and sample vials with an inert gas (argon or nitrogen) to remove oxygen. 3. Protect samples from direct light by using amber vials or covering tubes with foil.
Loss of total this compound signal or low recovery General Degradation: A combination of hydrolysis and oxidation.1. Review your entire sample preparation workflow for steps where the sample might be exposed to high temperatures, extreme pH, light, or oxygen for extended periods. 2. Minimize the number of transfer steps and the time between extraction and analysis.
Inconsistent results between replicates Variable Degradation: Inconsistent handling of samples is leading to different levels of degradation.1. Standardize your sample preparation protocol meticulously. 2. Ensure all samples are processed for the same duration and under the same conditions. 3. Limit freeze-thaw cycles and ensure consistent storage conditions for all aliquots.[7]

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for Minimizing Degradation

This protocol outlines a general workflow for extracting and preparing this compound from biological samples while minimizing degradation.

  • Sample Collection & Quenching:

    • Immediately after collection, flash-freeze the sample in liquid nitrogen to halt enzymatic activity.

    • Alternatively, homogenize the sample in a pre-chilled solvent mixture like methanol:chloroform (B151607) (2:1, v/v) to simultaneously extract lipids and precipitate proteins, which helps to deactivate lipases.

  • Lipid Extraction (Bligh & Dyer Method Modification):

    • To the homogenate from the previous step, add chloroform and water to achieve a final ratio of methanol:chloroform:water (2:2:1.8, v/v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • The lower organic phase contains the lipids. Collect this phase carefully.

    • Perform all steps on ice and in glass vials to prevent contamination.

  • Solvent Evaporation:

    • Dry the collected lipid extract under a gentle stream of nitrogen or argon. Avoid high temperatures.

    • Ensure the sample is not left in a dry state for an extended period, as this can increase susceptibility to oxidation.

  • Reconstitution and Storage:

    • Reconstitute the dried lipid film in a suitable organic solvent (e.g., chloroform or methanol) that is compatible with your downstream analysis.

    • For short-term storage, keep the reconstituted sample at -20°C. For long-term storage, -80°C is preferable.[7]

    • Store under an inert atmosphere.[9]

Quantitative Data Summary

The following table provides a summary of key parameters to control during sample preparation to prevent the degradation of this compound.

Parameter Recommended Condition Rationale
Storage Temperature -20°C to -80°CReduces enzymatic activity and the rate of chemical reactions.[2][9][10]
pH of Buffers/Solvents 6.0 - 8.0Avoids acid or base-catalyzed hydrolysis of ester bonds.[7]
Light Exposure MinimalLight can promote the formation of free radicals, leading to oxidation.[5]
Atmosphere Inert (Nitrogen or Argon)Minimizes exposure to oxygen, a key component in oxidation reactions.[9]
Freeze-Thaw Cycles Limited to as few as possibleRepeated freezing and thawing can disrupt sample integrity and accelerate degradation.[7]

Visualizations

Degradation Pathways of this compound

The following diagram illustrates the primary degradation pathways affecting this compound.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PC This compound LysoPC1 Lyso-PC (18:1) PC->LysoPC1 PLA2 LysoPC2 Lyso-PC (14:0) PC->LysoPC2 PLA1 FFA1 Myristic Acid (14:0) PC->FFA1 PLA2 FFA2 Oleic Acid (18:1) PC->FFA2 PLA1 OxPC Oxidized PC Products (Aldehydes, Carboxylic Acids) PC->OxPC Oxidants Factors_H Causes: - Phospholipases - Extreme pH - High Temperature Factors_O Causes: - Oxygen (Air) - Light - Metal Ions

Caption: Major degradation pathways of this compound.

Recommended Experimental Workflow

This diagram outlines the recommended workflow to minimize the .

cluster_precautions Key Precautions A 1. Sample Collection B 2. Quenching (Liquid N2 or Cold Solvent) A->B C 3. Lipid Extraction (e.g., Bligh-Dyer on ice) B->C D 4. Solvent Evaporation (Under N2/Ar stream) C->D E 5. Reconstitution D->E F 6. Storage (-20°C to -80°C, Inert Atmosphere) E->F G 7. Analysis F->G P1 Minimize light exposure P2 Use antioxidants P3 Work at low temperatures

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Analysis of 18:1-14:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC), particularly concerning isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound analysis?

A1: Isobaric interference occurs when multiple lipid species have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometry. For this compound, a common isobaric interference is the corresponding plasmalogen, PC(P-18:1/14:0), which has a very similar molecular weight.[1] This can lead to inaccurate quantification and misidentification of the target analyte.

Q2: What is the exact mass of this compound and its potential isobars?

A2: The accurate identification of lipids requires high-resolution mass spectrometry (HRMS) to differentiate between species with very close masses. The monoisotopic molecular weight of this compound is 731.546504989.[2] A potential isobar, the plasmalogen PC(P-18:1/14:0), has a slightly different mass that can be resolved with sufficient mass resolution.

Q3: Why is the accurate analysis of this compound important?

A3: this compound is a ubiquitous glycerophospholipid that plays a crucial role as a key component of cellular membranes and is involved in metabolism and signaling.[2] It has been identified as a potential biomarker for several conditions, including breast cancer, ulcerative colitis, and atherosclerosis.[1][2] Accurate measurement is therefore critical for both basic research and clinical applications.

Q4: What are the initial steps to suspect isobaric interference in my data?

A4: Suspect isobaric interference if you observe broader than expected chromatographic peaks, unexpected fragmentation patterns in your tandem mass spectrometry (MS/MS) data, or inconsistencies in quantification between different analytical runs or methods.

Troubleshooting Guide: Resolving Isobaric Interferences of this compound

This guide provides a systematic approach to identifying and mitigating isobaric interference during the analysis of this compound.

Step 1: Confirmation of Isobaric Interference
  • High-Resolution Mass Spectrometry (HRMS): Utilize an HRMS instrument (e.g., Orbitrap, TOF) to determine the accurate mass of the detected species. Compare the experimental mass to the theoretical masses of this compound and its potential isobars.

CompoundMolecular FormulaMonoisotopic Mass
This compound C40H78NO8P731.546504989[2]
PC(P-18:1/14:0) (plasmalogen) C40H78NO7P715.551590367[3]

Note: While the example above shows a significant mass difference, other potential isobars from different lipid classes could have much closer masses.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern of the precursor ion. Different lipid classes and even isomers can produce unique fragment ions. For phosphatidylcholines, a characteristic fragment is the phosphocholine (B91661) headgroup at m/z 184.073. However, plasmalogens can exhibit different fragmentation behavior.

Step 2: Chromatographic Separation

If HRMS is not available or if isomers are present, optimizing the chromatographic separation is crucial.

  • Reversed-Phase Liquid Chromatography (RPLC): This is the most common technique for separating lipids based on their hydrophobicity (acyl chain length and degree of unsaturation).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their headgroups, which can be effective in separating different lipid classes that might be isobaric.

Step 3: Advanced Mass Spectrometry Techniques
  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase. This technique can often resolve isobaric and even isomeric lipids that are not separable by chromatography alone.

  • Tandem Mass Spectrometry (MS/MS or MSn): In-depth analysis of fragmentation patterns can help distinguish between isobaric species. Different fragmentation techniques (e.g., CID, HCD) can provide complementary information.

Experimental Protocols

Lipid Extraction (Folch Method)

A standard protocol for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

  • Extraction: Vortex the mixture thoroughly and incubate at room temperature for 20 minutes to ensure complete lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce the separation of the aqueous and organic phases.

  • Collection: Centrifuge the sample to achieve clear phase separation. Carefully collect the lower organic layer, which contains the lipids.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a solvent compatible with your LC-MS system (e.g., methanol:chloroform 1:1 v/v).

Liquid Chromatography for this compound Analysis

A general RPLC method for the separation of phosphatidylcholines.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B and gradually increase to elute lipids with increasing hydrophobicity. The gradient should be optimized for the specific sample and instrument.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for this column dimension.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 50 °C) to ensure reproducible retention times.

Mass Spectrometry Analysis

General parameters for the detection of this compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 300-1200.

  • MS/MS Fragmentation: For targeted analysis, select the precursor ion for this compound ([M+H]+, m/z 732.554) and acquire product ion spectra. The most abundant fragment for PCs is typically the phosphocholine headgroup at m/z 184.073.

  • Resolution: Use a mass resolution of at least 60,000 to resolve fine isotopic patterns and distinguish between closely related isobaric species.

Visualizations

TroubleshootingWorkflow start Inaccurate Quantification or Suspected Co-elution of this compound hrms Step 1: High-Resolution Mass Spectrometry (HRMS) Analysis start->hrms msms Step 2: Tandem Mass Spectrometry (MS/MS) Analysis hrms->msms Masses are very close resolved Isobaric Interference Resolved hrms->resolved Masses are distinct chromatography Step 3: Optimize Chromatographic Separation msms->chromatography Fragmentation is ambiguous msms->resolved Distinct fragments identified ims Step 4: Advanced Separation (Ion Mobility Spectrometry) chromatography->ims Co-elution still observed chromatography->resolved Separation achieved ims->resolved unresolved Interference Persists ims->unresolved Further method development needed

Caption: A flowchart outlining the troubleshooting steps for resolving isobaric interferences.

ExperimentalWorkflow sample Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction (Folch Method) sample->extraction lc Liquid Chromatography (Reversed-Phase) extraction->lc ms Mass Spectrometry (HRMS and MS/MS) lc->ms data Data Analysis (Quantification & Identification) ms->data

Caption: A simplified workflow for the analysis of this compound from biological samples.

Biological Context and Signaling Pathways

Phosphatidylcholines, including this compound, are integral components of eukaryotic cell membranes, contributing to their structural integrity and fluidity.[2] They are also precursors for various signaling molecules. The biosynthesis and remodeling of phosphatidylcholines are complex processes involving multiple enzymatic steps.

PC_Biosynthesis cluster_kennedy Kennedy Pathway cluster_methylation Methylation Pathway choline Choline cdp_choline CDP-Choline choline->cdp_choline pc Phosphatidylcholine (e.g., this compound) cdp_choline->pc dag Diacylglycerol (DAG) dag->pc pe Phosphatidylethanolamine (PE) pe->pc Methylation (x3) ps Phosphatidylserine (PS) ps->pe Decarboxylation

Caption: Simplified overview of the major phosphatidylcholine biosynthesis pathways.

References

Technical Support Center: Optimizing 18:1-14:0 PC Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (B159037) (18:1-14:0 PC) from tissue homogenates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the extraction and analysis of this specific phosphatidylcholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting phosphatidylcholines (PCs) from tissue homogenates?

A1: The most widely used methods for lipid extraction from tissues are the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods.[1] These are all liquid-liquid extraction techniques that use a combination of polar and non-polar solvents to separate lipids from other cellular components.

Q2: Is there a single best method for extracting this compound?

A2: The "best" method can depend on the specific tissue type, the downstream application (e.g., mass spectrometry), and the overall lipid profile of interest. The Folch and Bligh-Dyer methods are considered "gold standards" for their high efficiency in extracting a broad range of lipids, including PCs.[1] The MTBE method is a popular alternative that is less toxic and can offer comparable or even better recovery for many lipid classes.

Q3: What factors can influence the recovery of this compound?

A3: Several factors can impact recovery, including:

  • Tissue homogenization: Incomplete homogenization can trap lipids within the tissue matrix.

  • Solvent ratios: The precise ratio of chloroform (B151607) (or MTBE), methanol, and water is critical for efficient phase separation and lipid extraction.

  • Sample to solvent volume: A sufficient volume of extraction solvent relative to the tissue amount is necessary to ensure complete extraction.[1]

  • pH of the extraction mixture: While not always a primary consideration for neutral phospholipids (B1166683) like PC, extreme pH values can potentially lead to lipid degradation.

  • Temperature: Performing extractions at low temperatures (e.g., on ice) is recommended to minimize enzymatic degradation of lipids.[2][3]

Q4: How can I minimize the degradation of this compound during extraction?

A4: To minimize degradation, it is crucial to work quickly and at low temperatures.[2][3] Flash-freezing tissue samples in liquid nitrogen immediately after collection and storing them at -80°C is a standard practice.[2] The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents can also help prevent the oxidation of unsaturated fatty acids.

Q5: Can I use plastic tubes for the extraction process?

A5: It is generally recommended to use glass tubes for lipid extractions, as plasticizers from plastic tubes can leach into the organic solvents and interfere with downstream analysis, particularly mass spectrometry. If plastic tubes must be used, ensure they are made of a solvent-resistant material like polypropylene.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to a fine powder or suspension. For tough tissues, consider using a bead beater or cryogenic grinding.
Insufficient solvent volume.Increase the solvent-to-sample ratio. A ratio of 20:1 (v/w) of solvent to tissue is often recommended for the Folch method.[1]
Inefficient phase separation.Ensure the correct solvent ratios are used. After adding all solvents, vortex the mixture thoroughly and centrifuge at a sufficient speed and duration to achieve clear phase separation.
Analyte co-retention with phospholipids on SPE cartridges.For solid-phase extraction (SPE) methods, if your analyte of interest is co-retained with phospholipids, consider using a stronger Lewis base like citric acid in the loading and washing steps to inhibit analyte retention while still allowing phospholipid removal.[4]
High variability between replicates Inconsistent homogenization.Standardize the homogenization procedure for all samples.
Pipetting errors.Use calibrated pipettes and be precise when adding solvents, especially for establishing the correct phase ratios.
Incomplete collection of the organic phase.Carefully collect the entire organic phase without disturbing the protein interface or the aqueous phase. For Folch and Bligh-Dyer, where the organic phase is the lower layer, this requires careful pipetting. The MTBE method has the advantage of the lipid-containing organic phase being the upper layer.
Presence of contaminants in the final extract Carryover of proteins or other non-lipid components.After centrifugation, carefully aspirate the organic layer, avoiding the protein disk at the interface. A second extraction of the aqueous phase can sometimes improve recovery and purity.
Leaching of plasticizers from tubes or pipette tips.Use glass tubes and glassware whenever possible. If using plastic, ensure it is solvent-resistant.
Lipid degradation Enzymatic activity post-homogenization.Keep samples on ice throughout the extraction procedure and work quickly.[2][3]
Oxidation of unsaturated fatty acids.Add an antioxidant like BHT to the extraction solvents.

Quantitative Data on Lipid Recovery

Extraction Method General Lipid Recovery Notes Reference
Folch High, often considered a "gold standard".Effective for a broad range of lipids. Requires a larger solvent-to-sample ratio.[1]
Bligh & Dyer High, comparable to Folch for samples with <2% lipid.Uses a lower solvent-to-sample ratio than Folch. May have lower recovery for high-fat tissues.[5]
MTBE (Matyash) Comparable or better than Folch for many lipid classes.The organic phase is the upper layer, simplifying collection. Less toxic than chloroform.
Hexane/Isopropanol (B130326) Can have lower recovery for some polar lipids compared to other methods.A less toxic alternative to chlorinated solvents.[1]

Disclaimer: The recovery efficiencies presented are for general lipid classes and may not directly reflect the recovery of this compound. It is recommended to perform internal validation with a suitable internal standard to determine the recovery of your specific analyte in your tissue of interest.

Experimental Protocols

Protocol 1: Modified Folch Method for Tissue

This protocol is adapted from standard lipid extraction procedures and is suitable for the recovery of phosphatidylcholines from tissue homogenates.[2][6]

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen)

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Homogenization tubes

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50 mg of frozen tissue.

  • In a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder under liquid nitrogen.

  • Transfer the powdered tissue to a glass homogenization tube.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the sample thoroughly.

  • Incubate the homogenate for 30 minutes on ice with occasional vortexing.

  • Add 200 µL of deionized water to induce phase separation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol for LC-MS).[2]

Protocol 2: MTBE Method for Tissue

This protocol offers a less toxic alternative to the Folch method.

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen)

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Homogenization tubes

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50 mg of frozen tissue.

  • In a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder under liquid nitrogen.

  • Transfer the powdered tissue to a glass homogenization tube.

  • Add 750 µL of MTBE and 250 µL of methanol.

  • Homogenize the sample thoroughly.

  • Incubate the homogenate for 1 hour at room temperature with shaking.

  • Add 200 µL of deionized water to induce phase separation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes at room temperature.

  • Carefully collect the upper organic phase and transfer it to a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.

Visualizations

Lipid_Extraction_Workflow General Lipid Extraction Workflow for Tissue cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Downstream Analysis tissue Tissue Sample homogenize Homogenization tissue->homogenize add_solvents Add Solvents (e.g., Chloroform:Methanol or MTBE:Methanol) homogenize->add_solvents phase_separation Induce Phase Separation (add water) add_solvents->phase_separation centrifuge Centrifugation phase_separation->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic dry_down Dry Down under Nitrogen collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms LC-MS Analysis reconstitute->lc_ms

Caption: A generalized workflow for the extraction of lipids from tissue samples for subsequent analysis.

Troubleshooting_Low_Recovery Troubleshooting Low this compound Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low PC Recovery Detected cause1 Incomplete Homogenization? start->cause1 cause2 Incorrect Solvent Ratios? start->cause2 cause3 Insufficient Solvent Volume? start->cause3 solution1 Optimize Homogenization Protocol cause1->solution1 solution2 Verify Solvent Proportions cause2->solution2 solution3 Increase Solvent:Sample Ratio cause3->solution3 end Improved Recovery solution1->end solution2->end solution3->end

Caption: A logical flowchart for troubleshooting common issues leading to low recovery of phosphatidylcholines.

References

Technical Support Center: Quantification of 18:1-14:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of 18:1-14:0 phosphatidylcholine (PC) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 18:1-14:0 PC?

A: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][3] For this compound, common matrix components in biological samples like plasma or serum include other phospholipids, salts, and proteins that can interfere with its ionization.[4]

Q2: My this compound signal is low and inconsistent across replicates. Could this be a matrix effect, and what are the initial troubleshooting steps?

A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Immediate troubleshooting steps you can take include:

  • Sample Dilution: A straightforward initial step is to dilute your sample, which can lower the concentration of interfering matrix components.[1] This is effective as long as the this compound concentration remains above the instrument's limit of detection.

  • Chromatographic Optimization: Modifying the LC method to better separate this compound from matrix components can significantly reduce interference.[1] Consider adjusting the mobile phase gradient or using a different analytical column.

Q3: How can I quantitatively assess if my this compound analysis is affected by matrix effects?

A: The post-extraction spike method is a common quantitative approach.[1][5] This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure. The percentage difference between these signals indicates the degree of ion suppression or enhancement.[1]

Q4: What are the most effective strategies to minimize matrix effects in this compound quantification?

A: Rigorous sample preparation is the most effective way to reduce matrix effects by removing interfering substances before they enter the mass spectrometer.[6] Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples.[4][7] Additionally, using a stable isotope-labeled internal standard (SIL-IS) specific to this compound can help compensate for matrix effects and improve quantitative accuracy.[3]

Q5: Can I use any phosphatidylcholine as an internal standard for this compound?

A: For the most accurate quantification, it is best to use a stable isotope-labeled internal standard of this compound (e.g., PC 18:1-d7/14:0). A SIL-IS mimics the chemical and physical properties of the analyte and will be similarly affected by matrix components, thus providing better correction. If a specific SIL-IS is unavailable, a structurally similar PC with a different chain length that is not present in the sample can be used, but this may not perfectly compensate for matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your experiments.

Diagram: Troubleshooting Workflow for Matrix Effects

TroubleshootingWorkflow start Start: Inaccurate or Irreproducible this compound Quantification check_matrix_effect Suspect Matrix Effect? (Low intensity, poor reproducibility) start->check_matrix_effect quantify_me Quantify Matrix Effect (Post-Extraction Spike Method) check_matrix_effect->quantify_me is_me_significant Matrix Effect > 15%? quantify_me->is_me_significant optimization_path Optimization Strategies is_me_significant->optimization_path end End: Accurate & Reproducible Quantification is_me_significant->end No dilute_sample Dilute Sample optimization_path->dilute_sample optimize_lc Optimize Chromatography (Gradient, Column) optimization_path->optimize_lc improve_sp Improve Sample Preparation (LLE, SPE) optimization_path->improve_sp use_is Use Stable Isotope-Labeled Internal Standard optimization_path->use_is re_evaluate Re-evaluate Matrix Effect dilute_sample->re_evaluate optimize_lc->re_evaluate improve_sp->re_evaluate use_is->re_evaluate re_evaluate->is_me_significant If still significant re_evaluate->end If not significant

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes the illustrative effectiveness of common sample preparation techniques in reducing matrix effects and improving the recovery of this compound from human plasma.

Sample Preparation MethodMatrix Effect (%)*Analyte Recovery (%)Reproducibility (%RSD)
Protein Precipitation (PPT)-45% (Suppression)85-95%<15%
Liquid-Liquid Extraction (LLE)-15% (Suppression)70-85%<10%
Solid-Phase Extraction (SPE)-5% (Suppression)80-95%<5%
HybridSPE® - Phospholipid< -5% (Suppression)>90%<5%

*Note: Data are illustrative and represent typical outcomes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma with no this compound) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = ((Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for Phospholipid Removal

This protocol is a modified Folch extraction method suitable for removing non-lipid contaminants.

Materials:

Procedure:

  • To 100 µL of plasma sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer, which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol).

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol using a C18 SPE cartridge. The specific sorbent and solvents should be optimized for your particular application.

Materials:

  • C18 SPE cartridge

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Wash solvent (e.g., 5% methanol in water)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass 1 mL of water through the cartridge to prepare it for the sample.[1]

  • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma diluted with water) onto the SPE cartridge.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences like salts.[1]

  • Elution: Elute the this compound and other lipids with 1 mL of methanol.[1]

  • Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Visualization of Experimental Workflow

Diagram: General Workflow for this compound Quantification

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., PC 18:1-d7/14:0) sample->add_is extraction Lipid Extraction (LLE or SPE) add_is->extraction dry_reconstitute Dry & Reconstitute extraction->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Peak Integration) ms_detection->quantification data_analysis Data Analysis quantification->data_analysis

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

References

Technical Support Center: Analysis of 18:1-14:0 Phosphatidylcholine in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (B159037) (18:1-14:0 PC) in cell lysates. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What makes the analysis of this compound in cell lysates challenging?

A1: The analysis of specific phosphatidylcholine (PC) species like this compound in complex cell lysates presents several challenges:

  • Low Abundance: Mixed-acyl PCs containing fatty acids of different lengths, such as 18:1 and 14:0, can be less abundant than more common homogenous PCs (e.g., 16:0/16:0 PC).

  • Isobaric Interference: Different lipid species can have the same nominal mass, leading to overlapping signals in mass spectrometry. For example, other lipids with the same total number of carbons and double bonds in their acyl chains can interfere with the detection of this compound. High-resolution mass spectrometry is often required to differentiate these.[1][2]

  • Ion Suppression: The high concentration of other lipids and matrix components in a cell lysate can suppress the ionization of this compound in the mass spectrometer, leading to a weaker signal and inaccurate quantification.

  • Extraction Efficiency: The efficiency of extracting this compound can vary depending on the chosen lipid extraction method, potentially leading to underestimation.

  • Stability: Phospholipids can be susceptible to degradation during sample preparation and extraction if not handled properly.

Q2: Which lipid extraction method is best for this compound from cell lysates?

A2: The choice of extraction method is critical for accurate analysis. The two most common methods are the Folch and Bligh & Dyer techniques, which use a chloroform (B151607)/methanol/water solvent system.

  • Folch Method: Generally preferred for solid tissues but is also effective for cell pellets. It uses a higher solvent-to-sample ratio.[3]

  • Bligh & Dyer Method: Often considered advantageous for biological fluids and samples with high water content.[3]

For phosphatidylcholines, both methods are generally effective. However, a one-step extraction using a 9:1 hexanes-to-isopropanol mixture has been shown to selectively and rapidly isolate PC from other phospholipids, which could be advantageous in reducing sample complexity.

Q3: How can I improve the signal intensity of this compound in my mass spectrometry analysis?

A3: Low signal intensity is a common issue. Here are several strategies to improve it:

  • Optimize Extraction: Ensure your chosen extraction method is efficient for PCs.

  • Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds from your lipid extract before MS analysis.

  • Derivatization: Chemical derivatization can enhance the ionization efficiency of PCs. For instance, methylation of the phosphate (B84403) group to create a fixed positive charge can significantly boost the signal. A study reported a 5.3-fold increase in sensitivity for PC 18:1/14:0 using a 13C-TrEnDi derivatization strategy.[1]

  • Optimize MS Parameters: Fine-tune ion source parameters, such as spray voltage and gas flows, to maximize the signal for your specific analyte.

  • Use an Appropriate Internal Standard: A suitable internal standard can help to normalize for variations in ionization and extraction, leading to more accurate quantification. An ideal internal standard would be a commercially available synthetic PC with odd-chain fatty acids that are not naturally present in the sample.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient extraction. 2. Ion suppression from matrix components. 3. Low abundance in the sample. 4. Instrument parameters not optimized. 5. Degradation of the analyte.1. Compare different extraction methods (e.g., Folch, Bligh & Dyer). 2. Incorporate a sample clean-up step using SPE. 3. Increase the amount of starting material (cell pellet). Consider a derivatization step to enhance sensitivity.[1] 4. Optimize MS source parameters and consider using a more sensitive instrument if available. 5. Ensure samples are kept on ice during preparation and stored at -80°C.
Poor Reproducibility/High Variability 1. Inconsistent sample preparation. 2. Variability in extraction efficiency. 3. Instability of the analyte. 4. Fluctuations in MS instrument performance.1. Standardize all steps of the protocol, from cell harvesting to final analysis. 2. Use a robust and validated extraction method. The use of an appropriate internal standard is crucial. 3. Minimize sample handling time and store extracts under inert gas (e.g., argon or nitrogen) at low temperatures. 4. Regularly calibrate and maintain the mass spectrometer.
Peak Tailing or Splitting in Chromatography 1. Column overload. 2. Poorly chosen chromatographic conditions. 3. Interaction with active sites on the column.1. Dilute the sample extract before injection. 2. Optimize the mobile phase composition and gradient. 3. Use a column specifically designed for lipid analysis.
Suspected Isobaric Interference 1. Presence of other lipids with the same nominal mass.1. Use a high-resolution mass spectrometer to differentiate between isobaric species based on their exact mass. 2. Employ tandem mass spectrometry (MS/MS) to generate fragment ions that are specific to this compound. The characteristic phosphocholine (B91661) headgroup fragment at m/z 184 is often used for precursor ion scanning to selectively detect PCs.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of phosphatidylcholines. Note that specific values for this compound are often not reported individually but as part of a larger lipid class.

Parameter Method Value Reference
Extraction Recovery Folch Method (for total PC)>95%General literature
Bligh & Dyer (for total PC)>95%General literature
Sensitivity Enhancement 13C-TrEnDi Derivatization5.3-fold for PC 18:1/14:0[1]
Limit of Detection (LOD) - General PC LC-MS/MSLow ng/mL to pg/mL rangeGeneral literature
Limit of Quantification (LOQ) - General PC LC-MS/MSLow ng/mL to pg/mL rangeGeneral literature

Experimental Protocols

Detailed Protocol for Lipid Extraction from Cell Lysates (Modified Folch Method)

This protocol is designed for the extraction of total lipids from a cell pellet.

Materials:

  • Cell pellet (from ~1-10 million cells)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Ice bucket

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation and wash the pellet with ice-cold PBS to remove any remaining culture medium.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold water or PBS in a glass centrifuge tube. An internal standard appropriate for PC quantification should be added at this stage.

  • Solvent Addition: Add 4 mL of a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

  • Extraction: Vortex the mixture vigorously for 1 minute and then agitate on a shaker at room temperature for 20-30 minutes.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution to the tube, vortex for 30 seconds, and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube. Be careful not to disturb the protein interface.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 2 mL of chloroform to the remaining aqueous/protein layer, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a suitable solvent for your analytical method (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v for LC-MS).

  • Storage: Store the reconstituted lipid extract at -80°C until analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_lysis Cell Lysis in PBS add_is Add Internal Standard cell_lysis->add_is lipid_extraction Lipid Extraction (e.g., Folch Method) add_is->lipid_extraction phase_separation Phase Separation (Centrifugation) lipid_extraction->phase_separation collect_organic Collect Organic Layer phase_separation->collect_organic dry_down Dry Down (Nitrogen Evaporation) collect_organic->dry_down reconstitute Reconstitute in LC-MS Solvent dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection Mass Spectrometry (MS and MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Fig 1. Experimental workflow for this compound analysis.

PC_Biosynthesis_and_Remodeling cluster_de_novo De Novo Synthesis (Kennedy Pathway) cluster_remodeling Remodeling Pathway (Lands Cycle) choline Choline phosphocholine Phosphocholine choline->phosphocholine cdp_choline CDP-Choline phosphocholine->cdp_choline pc This compound cdp_choline->pc dag Diacylglycerol (DAG) (containing 18:1 and 14:0) dag->pc remodeled_pc Remodeled this compound existing_pc Existing PC lyso_pc Lyso-PC existing_pc->lyso_pc PLA2 lyso_pc->remodeled_pc LPCAT acyl_coa 18:1-CoA or 14:0-CoA acyl_coa->remodeled_pc

Fig 2. Phosphatidylcholine biosynthesis and remodeling pathways.

References

Technical Support Center: Stability of 18:1-14:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) in various solvents. This resource is intended for researchers, scientists, and drug development professionals working with this phospholipid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main chemical degradation pathways for this compound, like other unsaturated phospholipids (B1166683), are hydrolysis and oxidation.[1]

  • Hydrolysis: This involves the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids (oleic acid and myristic acid). This process is accelerated by extremes in pH (both acidic and basic conditions) and elevated temperatures.

  • Oxidation: The oleoyl (B10858665) (18:1) chain contains a double bond that is susceptible to oxidation. This can be initiated by exposure to oxygen, light, and trace metal ions. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the structure and function of the lipid.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored at -20°C.[2] It is available commercially as a powder or dissolved in an organic solvent like chloroform (B151607). For long-term storage, the powder form is generally more stable. If using a solution, it should be stored in a tightly sealed glass vial to prevent solvent evaporation and exposure to moisture and oxygen. It is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. Common solvents include:

Q4: How long can I expect this compound to be stable in solution?

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in chromatography (e.g., HPLC, TLC). 1. Hydrolysis: The appearance of peaks corresponding to lyso-PC and free fatty acids. 2. Oxidation: The presence of various oxidation byproducts.1. Check storage conditions: Ensure the lipid is stored at -20°C and protected from moisture. For solutions, use high-purity, dry solvents. 2. Minimize exposure to air and light: Overlay solutions with an inert gas (argon or nitrogen). Store in amber vials or protect from light. 3. pH control: For aqueous preparations, maintain a neutral pH using a suitable buffer. 4. Freshly prepare solutions: For sensitive experiments, prepare solutions immediately before use.
Inconsistent experimental results (e.g., in liposome (B1194612) formation, cell culture assays). 1. Lipid degradation: The presence of degradation products can alter the physicochemical properties of the lipid, affecting membrane formation and biological activity. 2. Incorrect concentration: Solvent evaporation from stored solutions can lead to a higher lipid concentration than expected.1. Verify lipid integrity: Use an analytical technique like TLC or HPLC to check for the presence of degradation products. 2. Re-quantify lipid concentration: If solvent evaporation is suspected, dry down an aliquot of the solution under a stream of nitrogen and determine the mass of the lipid residue. 3. Use fresh lipid stock: If degradation is confirmed, use a new, unopened vial of this compound.
Difficulty dissolving the lipid powder. 1. Inappropriate solvent: The chosen solvent may not be suitable for dissolving the lipid. 2. Insufficient mixing: The lipid may require more vigorous mixing or sonication to fully dissolve.1. Use recommended solvents: Chloroform, methanol, or ethanol are generally effective. A mixture of chloroform and methanol (e.g., 2:1 v/v) can also be used. 2. Aid dissolution: Gently warm the solution (to room temperature if stored at -20°C) and vortex or sonicate briefly in a bath sonicator.

Stability of this compound in Different Solvents (Qualitative)

Solvent Primary Degradation Pathway(s) Relative Stability (with proper storage) Storage Recommendations
Chloroform Oxidation, Hydrolysis (if water is present)Good to ExcellentStore at -20°C under inert gas (argon or nitrogen) in a tightly sealed glass vial. Use high-purity, ethanol-stabilized chloroform.
Methanol Oxidation, Hydrolysis (if water is present)GoodStore at -20°C under inert gas in a tightly sealed glass vial.
Ethanol Oxidation, Hydrolysis (if water is present)GoodStore at -20°C under inert gas in a tightly sealed glass vial.
Aqueous Buffers Hydrolysis, OxidationPoorNot recommended for long-term storage. Prepare fresh for immediate use. If short-term storage is necessary, keep at 2-8°C for no more than a few days.[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Assessing this compound Purity

This protocol provides a basic method to quickly assess the purity of this compound and detect the presence of common degradation products like lyso-PC.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile phase: Chloroform/Methanol/Water (65:25:4, v/v/v)

  • Visualization reagent: Molybdenum blue spray or iodine vapor

  • This compound sample

  • Lyso-PC standard (optional)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber. Allow the chamber to saturate for at least 30 minutes.

  • Spot a small amount of the this compound solution onto the TLC plate, about 1.5 cm from the bottom. If available, spot a lyso-PC standard alongside for comparison.

  • Place the TLC plate in the developing chamber and allow the solvent front to migrate to near the top of the plate.

  • Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.

  • Visualize the spots using either molybdenum blue spray (which is specific for phospholipids) or by placing the plate in a chamber with iodine crystals.

  • Interpretation: Pure this compound should appear as a single spot. The presence of a spot with a lower Rf value, corresponding to the more polar lyso-PC, indicates hydrolysis.

Visualizations

Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_purity Assess Lipid Purity (TLC or HPLC) start->check_purity is_degraded Degradation Products Detected? check_purity->is_degraded troubleshoot_storage Review Storage and Handling Procedures is_degraded->troubleshoot_storage Yes no_degradation No Degradation Detected is_degraded->no_degradation No use_new_lipid Use Fresh Stock of this compound troubleshoot_storage->use_new_lipid end Problem Resolved use_new_lipid->end investigate_other Investigate Other Experimental Parameters no_degradation->investigate_other investigate_other->end

Caption: Troubleshooting workflow for stability issues.

Primary Degradation Pathways of this compound PC This compound hydrolysis Hydrolysis (H2O, pH, Temp) PC->hydrolysis oxidation Oxidation (O2, Light, Metal Ions) PC->oxidation lyso_pc Lyso-PC hydrolysis->lyso_pc ffa Free Fatty Acids (Oleic & Myristic) hydrolysis->ffa ox_products Oxidation Products (Hydroperoxides, Aldehydes, etc.) oxidation->ox_products

Caption: Degradation pathways of this compound.

References

Technical Support Center: Optimizing Fragmentation of 18:1-14:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fragmentation parameters for the confident identification of 18:1-14:0 phosphatidylcholine (PC) using tandem mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of 18:1-14:0 PC.

Problem Possible Causes Solutions
Low or No Signal for Precursor Ion (e.g., [M+H]⁺, [M+Na]⁺, [M+CH₃COO]⁻) 1. Inefficient ionization. 2. Incorrect mobile phase composition. 3. Low sample concentration. 4. Instrument source contamination.1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature). 2. For positive mode, ensure the presence of a proton source (e.g., formic acid). For negative mode, use a modifier like ammonium (B1175870) acetate (B1210297) to form adducts.[1] 3. Prepare a fresh, more concentrated standard of this compound. 4. Clean the instrument source according to the manufacturer's protocol.
Low or No Signal for Fragment Ions (e.g., fatty acyl anions m/z 281.2 for oleic acid and m/z 227.2 for myristic acid) 1. Suboptimal collision energy. 2. Incorrect precursor ion selection. 3. Insufficient precursor ion abundance. 4. Fragmentation occurring in the source.1. Perform a collision energy optimization experiment. Systematically vary the collision energy and monitor the intensity of the characteristic fragment ions. 2. Verify the m/z of the precursor ion being isolated for fragmentation. 3. Improve precursor ion signal (see above). 4. Decrease source fragmentation by lowering the fragmentor or declustering potential voltages.
Inconsistent Fragment Ion Ratios 1. Fluctuations in collision energy. 2. Matrix effects from complex samples. 3. Presence of positional isomers (e.g., 14:0-18:1 PC).1. Ensure instrument stability and consistent collision gas pressure. 2. Use a high-purity standard for initial optimization. For complex samples, consider chromatographic separation to reduce ion suppression. 3. Be aware that the relative abundance of fatty acyl fragments can be influenced by their position on the glycerol (B35011) backbone, with the sn-2 fatty acid often showing a more abundant fragment ion.
Ambiguous Identification of Fatty Acyl Chains 1. Insufficient mass resolution to separate isobaric interferences. 2. Lack of characteristic fragment ions.1. Use a high-resolution mass spectrometer for accurate mass measurement of fragment ions. 2. If direct fragmentation is unclear, consider MS³ experiments. First, isolate the [M-15]⁻ ion, and then fragment it to generate the fatty acyl anions.[1]

Frequently Asked Questions (FAQs)

1. What are the expected precursor and product ions for this compound?

The observed ions depend on the ionization mode:

  • Positive Ion Mode:

    • Precursor Ions: Common adducts include the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and potassium adduct [M+K]⁺. A characteristic fragment ion is the phosphocholine (B91661) headgroup at m/z 184.1.

    • Product Ions (from [M+H]⁺): The most prominent fragment is typically the phosphocholine headgroup at m/z 184.1. Other fragments corresponding to neutral losses of the fatty acids can also be observed.

  • Negative Ion Mode:

    • Precursor Ions: Acetate [M+CH₃COO]⁻ or formate (B1220265) [M+HCOO]⁻ adducts are commonly used for fragmentation analysis.

    • Product Ions (from [M+CH₃COO]⁻): A common fragmentation pathway involves the initial loss of a methyl group to form the [M-15]⁻ ion. Further fragmentation of [M-15]⁻ yields the carboxylate anions of the fatty acyl chains: m/z 281.2 for oleic acid (18:1) and m/z 227.2 for myristic acid (14:0).

2. How do I choose between positive and negative ion mode for this compound identification?

  • Positive ion mode is excellent for initial detection and quantification of total PC content by scanning for the precursor of m/z 184.1.

  • Negative ion mode with MS/MS or MS³ is generally more informative for identifying the specific fatty acyl chains, as it produces characteristic carboxylate anion fragments.

3. What is a good starting point for collision energy optimization?

The optimal collision energy is instrument-dependent. However, based on literature, here are some suggested starting ranges. It is crucial to perform a collision energy ramp experiment to determine the optimal value for your specific instrument and experimental conditions.

Mass Spectrometer TypeIon ModeAdduct/PrecursorTypical Collision Energy Range (eV)
Triple Quadrupole (QqQ)Positive[M+H]⁺30 - 50
Negative[M+CH₃COO]⁻ → [M-15]⁻30 - 45
Q-TOFPositive[M+H]⁺25 - 45
Negative[M+CH₃COO]⁻ → [M-15]⁻25 - 40
Ion Trap (IT)Negative[M+CH₃COO]⁻ → [M-15]⁻Relative collision energy (%) often used. Start with a normalized collision energy of 25-35%.

4. Why is the fragmentation of the [M-15]⁻ ion preferred in negative mode?

Fragmentation of the acetate adduct [M+CH₃COO]⁻ in MS/MS often first yields the [M-15]⁻ ion (loss of a methyl group from the choline (B1196258) headgroup) with high efficiency at a specific collision energy.[1] This stable intermediate can then be isolated and further fragmented (in an MS³ experiment) to produce the fatty acyl anions with good sensitivity. This two-step fragmentation can provide cleaner spectra and more confident identification of the fatty acids.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound Fragmentation in Negative Ion Mode

This protocol outlines the steps to determine the optimal collision energy for generating the characteristic fatty acyl fragment ions from this compound.

1. Sample Preparation: a. Prepare a stock solution of this compound standard at 1 mg/mL in chloroform:methanol (1:1, v/v). b. Dilute the stock solution to a working concentration of 1-10 µg/mL in the mobile phase to be used for analysis. For negative mode, the mobile phase should contain an acetate source, for example, 90:10 methanol:water with 10 mM ammonium acetate.

2. Instrument Setup (Direct Infusion): a. Set up the mass spectrometer for direct infusion via a syringe pump at a flow rate of 5-10 µL/min. b. Operate the instrument in negative electrospray ionization mode. c. Optimize source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and robust signal for the [M+CH₃COO]⁻ precursor ion of this compound.

3. Data Acquisition: a. Set up a product ion scan experiment. b. Select the m/z of the [M-15]⁻ ion of this compound as the precursor ion for fragmentation. c. Create a series of experiments where the collision energy is ramped. For example, from 15 eV to 50 eV in 2-3 eV increments. d. For each collision energy step, acquire the product ion spectrum for a sufficient duration to obtain a good signal-to-noise ratio.

4. Data Analysis: a. For each acquired spectrum, extract the intensity of the two characteristic fatty acyl fragment ions: m/z 281.2 (18:1) and m/z 227.2 (14:0). b. Plot the intensity of each fragment ion as a function of the collision energy. c. The optimal collision energy is the value that produces the maximum intensity for both fragment ions. If the optima differ slightly, a value that provides a good balance for both fragments should be chosen.

Visualizations

Fragmentation Pathway of this compound ([M+CH3COO]-) PC_Acetate This compound Acetate Adduct [M+CH3COO]- M_minus_15 [M-15]- (Loss of CH3) PC_Acetate->M_minus_15 Collision Energy 1 Fragments Fragment Ions M_minus_15->Fragments Collision Energy 2 (MS3) Oleate Oleate Anion (18:1) m/z 281.2 Fragments->Oleate Myristate Myristate Anion (14:0) m/z 227.2 Fragments->Myristate

Caption: Fragmentation of this compound acetate adduct.

Workflow for Optimizing Fragmentation Parameters cluster_prep Preparation cluster_infusion Direct Infusion & Source Optimization cluster_fragmentation Fragmentation Optimization cluster_analysis Data Analysis Prep_Standard Prepare this compound Standard Infuse Infuse Standard into MS Prep_Standard->Infuse Optimize_Source Optimize Source Parameters for Precursor Ion Infuse->Optimize_Source CE_Ramp Perform Collision Energy Ramp Experiment Optimize_Source->CE_Ramp Monitor_Fragments Monitor Fragment Ion Intensities CE_Ramp->Monitor_Fragments Plot_Data Plot Intensity vs. Collision Energy Monitor_Fragments->Plot_Data Determine_Optimal_CE Determine Optimal Collision Energy Plot_Data->Determine_Optimal_CE Method_Implementation Method_Implementation Determine_Optimal_CE->Method_Implementation Implement in Analytical Method

Caption: Workflow for optimizing MS fragmentation parameters.

References

Validation & Comparative

The Emerging Role of 18:1-14:0 Phosphatidylcholine as a Cancer Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer diagnostics is continuously evolving, with a growing emphasis on the discovery of novel biomarkers for early detection, prognosis, and therapeutic monitoring. Among the promising candidates, alterations in lipid metabolism have been identified as a hallmark of cancer. This guide provides a comprehensive comparison of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (PC 18:1-14:0), a specific phosphatidylcholine species, as a potential cancer biomarker. We present supporting experimental data, detailed methodologies, and an exploration of the underlying biological pathways.

Performance of PC(32:1) as a Cancer Biomarker: A Comparative Analysis

While specific performance data for 18:1-14:0 PC as a standalone biomarker is still emerging, robust data is available for the broader PC(32:1) class, of which this compound is an isomer. Studies have consistently shown elevated levels of PC(32:1) in various malignancies, suggesting its potential as a diagnostic and prognostic indicator.

Cancer TypeBiomarkerSample TypeSensitivitySpecificityAUCKey Findings
Breast Cancer Panel of 15 lipids including PC(32:1)Plasma81.0%94.5%0.938A combination of lipid species, including PC(32:1), showed high diagnostic accuracy in distinguishing early-stage breast cancer from benign breast disease.[1][2]
PC(32:1) (single marker)Tissue--0.73-0.86Increased abundance of PC(32:1) was observed in malignant breast tumors compared to benign tissue.[3]
Liver Cancer Machine Learning Model including PC(32:1)Serum85.2%77.8%0.875A machine learning model incorporating lipidomic data, including elevated PC(32:1), effectively differentiated liver cancer patients from healthy controls.[4][5]
Pancreatic Cancer Panel of 18 phospholipids (B1166683) including PC(18:1/14:0)Plasma90.74%86.22%0.9207A panel of phospholipids demonstrated a high discriminatory power for pancreatic ductal adenocarcinoma.[6]
Triple-Negative Breast Cancer (TNBC) PC(32:1)Tissue---Significantly higher levels of PC(32:1) were found in recurrent TNBC tissues compared to non-recurrent ones, suggesting a role as a predictive factor for recurrence.

Note: The performance metrics for breast and pancreatic cancer are for a panel of lipids, where PC(32:1) or PC(18:1/14:0) was a significant contributor. The liver cancer data represents the performance of a predictive model.

Experimental Protocols

Accurate and reproducible quantification of this compound and other lipids is critical for its validation as a biomarker. Below are detailed methodologies for the key experiments involved in lipidomic analysis.

Plasma/Serum Sample Collection and Preparation
  • Collection: Blood samples should be collected from fasting individuals to minimize dietary-induced variations in lipid profiles. Samples are typically collected in EDTA-containing tubes.

  • Processing: Plasma or serum is separated by centrifugation at 3,000 rpm for 15 minutes at 4°C. The resulting supernatant is carefully collected and stored at -80°C until analysis.

Lipid Extraction from Plasma/Serum

The Folch method is a widely used protocol for extracting lipids from biological samples.

  • Reagents:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

  • Procedure:

    • To 100 µL of plasma or serum, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Add 500 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 30 seconds and then centrifuge at 2,000 rpm for 10 minutes.

    • Three layers will be formed: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

    • The solvent is then evaporated under a stream of nitrogen gas.

    • The dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol/isopropanol) for mass spectrometry analysis.

Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the separation and quantification of individual lipid species.

  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for separating phospholipids.

    • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate, and Solvent B could be isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the more hydrophobic lipids.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode. Phosphatidylcholines are typically detected in positive ion mode.

    • Detection: Data is acquired in full scan mode to detect all ions within a specified mass range. Targeted fragmentation (MS/MS) is then used to confirm the identity of this compound by observing its characteristic fragment ions (e.g., the phosphocholine (B91661) headgroup at m/z 184.07).

  • Quantification: The abundance of this compound is determined by measuring the area under the peak in the extracted ion chromatogram. For absolute quantification, a known amount of a deuterated internal standard of this compound would be added to the sample before extraction.

Signaling Pathways and Biological Rationale

The increased levels of this compound in cancer are rooted in the fundamental metabolic reprogramming that occurs in tumor cells. One of the key pathways involved is the de novo synthesis of phosphatidylcholine, also known as the Kennedy pathway.

Kennedy_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Choline_ext Choline ChT Choline Transporter Choline_ext->ChT Uptake Choline_int Choline Phosphocholine Phosphocholine Choline_int->Phosphocholine CK Choline Kinase (CK) ATP ATP ATP->CK ADP ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CT CTP:phosphocholine cytidylyltransferase (CT) CTP CTP CTP->CT PPi PPi PC This compound CDP_Choline->PC CPT Cholinephosphotransferase (CPT) DAG Diacylglycerol (DAG) (containing 18:1 and 14:0 acyl chains) DAG->CPT CMP CMP ChT->Choline_int CK->ADP CT->PPi CPT->CMP

Caption: The Kennedy Pathway for de novo synthesis of Phosphatidylcholine.

In many cancers, there is an upregulation of enzymes in the Kennedy pathway, such as Choline Kinase (CK).[7] This leads to an increased production of phosphocholine and subsequently, phosphatidylcholines. The specific accumulation of PCs with particular fatty acid compositions, like 18:1 (oleic acid) and 14:0 (myristic acid), reflects alterations in fatty acid metabolism, another hallmark of cancer. Increased de novo fatty acid synthesis provides the necessary building blocks for the heightened production of these specific PCs, which are essential components of cell membranes required for rapid cell proliferation.

Experimental Workflow

The overall workflow for the validation of this compound as a cancer biomarker is a multi-step process that requires careful execution and analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma/Serum) Lipid_Extraction 2. Lipid Extraction (e.g., Folch Method) Sample_Collection->Lipid_Extraction LCMS_Analysis 3. LC-MS Analysis (Quantification of this compound) Lipid_Extraction->LCMS_Analysis Data_Processing 4. Data Processing (Peak Integration, Normalization) LCMS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (Comparison between Cancer and Control Groups) Data_Processing->Statistical_Analysis Biomarker_Validation 6. Biomarker Validation (ROC Analysis, Sensitivity, Specificity) Statistical_Analysis->Biomarker_Validation Clinical_Utility 7. Assessment of Clinical Utility Biomarker_Validation->Clinical_Utility

Caption: A streamlined workflow for cancer biomarker validation using lipidomics.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as part of the broader PC(32:1) class, is a promising biomarker for several types of cancer. Its elevated levels are associated with the presence of tumors and, in some cases, with more aggressive disease phenotypes. The methodologies for its detection and quantification are well-established, providing a solid foundation for its inclusion in larger validation studies.

Future research should focus on:

  • Large-scale validation studies: Prospective studies with large, well-characterized patient cohorts are needed to definitively establish the sensitivity, specificity, and clinical utility of this compound as a standalone biomarker for specific cancers.

  • Comparison with existing biomarkers: Head-to-head comparisons with established biomarkers (e.g., CA19-9 for pancreatic cancer, mammography for breast cancer) will be crucial to determine the added value of this lipid biomarker.

  • Mechanistic studies: Further investigation into the specific roles of this compound in cancer cell signaling, proliferation, and metastasis will provide a deeper understanding of its biological significance and may reveal new therapeutic targets.

References

Comparative Lipidomics of PC(18:1/14:0): A Guide for Researchers in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a crucial role in maintaining structural integrity and participating in complex signaling pathways. Specific PC species, defined by the fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, are increasingly recognized as critical players in cellular metabolism and disease pathogenesis. This guide focuses on 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine, designated as PC(18:1/14:0) or as part of the isomeric group PC(32:1). Alterations in the levels of this specific lipid have been associated with a range of pathological conditions, highlighting its potential as a biomarker and a target for therapeutic intervention. This document provides a comparative overview of PC(18:1/14:0) / PC(32:1) levels in various disease states versus healthy controls, details common experimental protocols for its quantification, and illustrates a key signaling pathway in which it participates.

Quantitative Data Summary: PC(32:1) in Disease States

The following table summarizes findings on the differential expression of PC(32:1), an isomeric group that includes PC(18:1/14:0), in several disease states compared to control or less severe conditions.

Disease StateTissue/FluidComparison GroupKey Findingp-valueReference(s)
Triple-Negative Breast Cancer (TNBC) Tumor TissueNon-Recurrent TNBCSignal for PC(32:1) was significantly higher in the recurrent group.0.024[1][2]
Osteoarthritis (OA) Synovial FluidLate-Stage OA (lOA)Mean concentration of PC(32:1) was higher in early-stage OA (eOA) (4342.00 ± 1465.00 pg/µl vs 2057.00 ± 741.40 pg/µl), with a Fold Change of 2.37 .0.002[3]
Metabolic Dysfunction-Associated Steatohepatitis (MASH) SerumNormal Liver (NL) HistologyPC(32:1) levels were increased in patients with Simple Steatosis (SS) and MASH compared to controls.<0.05[4][5]
Chronic Obstructive Pulmonary Disease (COPD) SerumHealthy ControlsPC(32:1) was identified as being higher in patients with COPD and is a potential biomarker.N/A[6][7]
Type 2 Diabetes (T2D) with Atherosclerosis SerumT2D without AtherosclerosisPC species, including isomers of PC(32:1), were found to be associated with subclinical carotid atherosclerosis.N/A[8]

Experimental Protocols

The quantification of specific phosphatidylcholine species such as PC(18:1/14:0) is predominantly achieved through lipidomic analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a representative protocol synthesized from established methodologies.[3][4][6][8]

1. Sample Preparation and Lipid Extraction (Bligh & Dyer Method Modification)

  • Objective: To extract lipids from biological samples (plasma, serum, tissue homogenates, or synovial fluid).

  • Procedure:

    • To a 100 µL aliquot of the biological sample, add 750 µL of a pre-chilled (-20°C) mixture of methanol:chloroform (B151607) (2:1, v/v).

    • Add an internal standard mixture containing deuterated lipid standards to allow for absolute or semi-quantitative measurement.

    • Vortex the mixture vigorously for 1 minute and incubate on ice for 1 hour, with intermittent vortexing every 15 minutes to ensure thorough extraction.

    • Induce phase separation by adding 250 µL of chloroform and 250 µL of ultrapure water. Vortex for 1 minute.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

    • Carefully collect the lower organic phase using a glass syringe and transfer it to a new glass vial.

    • Dry the extracted lipids completely under a stream of nitrogen gas or using a vacuum concentrator.

    • Resuspend the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, typically a mixture of isopropanol:acetonitrile:water (2:1:1, v/v/v).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate and quantify the PC(18:1/14:0) species from the complex lipid extract.

  • Instrumentation: An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive Orbitrap or a triple quadrupole instrument).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient runs from 30-40% B to 100% B over 10-15 minutes to elute lipids based on their polarity.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 50-55°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is optimal for phosphatidylcholines due to the permanent positive charge on the choline (B1196258) headgroup.

    • Data Acquisition: Data is acquired in Full Scan mode to detect all ions within a specified mass range (e.g., m/z 300-1200). Targeted MS/MS (or data-dependent acquisition) is then used to fragment precursor ions to confirm their identity.

    • Identification: PC(18:1/14:0) is identified by its specific precursor ion m/z (mass-to-charge ratio) and characteristic product ions upon fragmentation (e.g., the phosphocholine (B91661) headgroup fragment at m/z 184.07).

Visualization of a Key Signaling Pathway

Phosphatidylcholines are central molecules in lipid metabolism and signaling. The Phospholipase D (PLD) signaling pathway directly utilizes PC as a substrate to generate the second messenger phosphatidic acid (PA), which in turn regulates a multitude of cellular processes, including cell proliferation, membrane trafficking, and cytoskeletal organization.

PLD_Signaling_Pathway cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) (e.g., 18:1-14:0 PC) PLD Phospholipase D (PLD) PC->PLD PA Phosphatidic Acid (PA) PLD->PA Hydrolyzes PC to mTOR mTOR Activation PA->mTOR Cytoskeleton Cytoskeletal Rearrangement PA->Cytoskeleton Vesicle Vesicular Trafficking PA->Vesicle Agonist Agonist (Growth Factor, Neurotransmitter) GPCR GPCR / RTK Agonist->GPCR GPCR->PLD Activates Proliferation Cell Proliferation mTOR->Proliferation

Caption: The Phospholipase D (PLD) signaling cascade.

This guide provides a foundational understanding of the comparative lipidomics of PC(18:1/14:0). The presented data underscores the differential regulation of this lipid species across various diseases, establishing its potential as a valuable biomarker. The detailed experimental protocol and pathway visualization serve as practical resources for researchers aiming to investigate the role of specific phospholipids (B1166683) in their own studies.

References

Distinguishing Phosphatidylcholine Isomers 18:1-14:0 PC and 16:1-16:0 PC by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of lipids is paramount. Distinguishing between isomeric and isobaric lipid species, such as 18:1-14:0 phosphatidylcholine (PC) and 16:1-16:0 PC, presents a significant analytical challenge. Both molecules possess the same nominal mass but differ in the arrangement of their fatty acyl chains, potentially leading to distinct biological functions. This guide provides an objective comparison of mass spectrometry-based methods for differentiating these two PC isomers, supported by experimental data and detailed protocols.

While conventional collision-induced dissociation (CID) of protonated or sodiated PC molecules often fails to provide unambiguous identification, advanced mass spectrometry techniques offer the necessary specificity. Methods such as tandem mass spectrometry (MS/MS) of specific adducts and ozone-induced dissociation (OzID) have proven effective in revealing the structural nuances of these isomers.

Comparative Analysis of Fragmentation Techniques

The differentiation of 18:1-14:0 PC and 16:1-16:0 PC relies on generating fragment ions that are unique to the fatty acyl chain composition and their position on the glycerol (B35011) backbone (sn-position). The following table summarizes the expected key diagnostic ions for each isomer using negative ion mode tandem mass spectrometry, a common and informative approach for lipid analysis.

Precursor Ion (Negative Mode)Fragmentation MethodDiagnostic Fragment Ions for this compound (m/z)Diagnostic Fragment Ions for 16:1-16:0 PC (m/z)
[M-CH₃]⁻Tandem MS (CID)281.2 (Oleate), 227.2 (Myristate)253.2 (Palmitoleate), 255.2 (Palmitate)
[M+HCOO]⁻Tandem MS (CID)281.2 (Oleate), 227.2 (Myristate)253.2 (Palmitoleate), 255.2 (Palmitate)

Table 1: Key Diagnostic Fragment Ions for Differentiating PC Isomers. The table illustrates the expected carboxylate anion fragments generated from the tandem mass spectrometry of demethylated or formate (B1220265) adducts of the two phosphatidylcholine isomers. The distinct masses of the fatty acyl chains allow for their unambiguous identification.

Experimental Methodologies

The successful differentiation of these PC isomers is highly dependent on the chosen experimental conditions. Below are detailed protocols for two effective approaches.

Protocol 1: Tandem Mass Spectrometry of Demethylated Adducts in Negative Ion Mode

This method leverages the fact that collision-induced dissociation of [M-CH₃]⁻ ions of phosphatidylcholines yields fatty carboxylate anions, which are indicative of the acyl chain composition.[1][2][3]

  • Sample Preparation: Dissolve lipid standards or extracts in a suitable solvent system, such as chloroform/methanol (1:1, v/v), to a final concentration of 10 µM.

  • Ionization: Introduce the sample into the mass spectrometer via electrospray ionization (ESI) in negative ion mode. A source-induced dissociation (SID) or in-source fragmentation at a moderate collision energy (e.g., 40 eV) can enhance the formation of the [M-CH₃]⁻ precursor ion.[1][2]

  • Precursor Selection: Isolate the [M-CH₃]⁻ ion of the target PC (e.g., m/z 718.5 for this compound and 16:1-16:0 PC) in the first stage of the mass spectrometer.

  • Fragmentation: Subject the isolated precursor ion to collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen) at a collision energy optimized for the generation of fatty acyl fragments (typically in the range of 30-50 eV).

  • Detection: Acquire the product ion spectrum. For this compound, expect to observe fragment ions at m/z 281.2 (oleate) and m/z 227.2 (myristate). For 16:1-16:0 PC, the diagnostic fragments will be at m/z 253.2 (palmitoleate) and m/z 255.2 (palmitate). The relative intensities of these fragments can also provide information about the sn-position.[1]

Protocol 2: Ozone-Induced Dissociation (OzID) Mass Spectrometry

OzID is a powerful technique that specifically cleaves at the carbon-carbon double bonds of unsaturated lipids, thus pinpointing their location.[4][5][6] This method is particularly useful for distinguishing isomers where the location of unsaturation differs.

  • Sample Preparation: Prepare lipid samples as described in Protocol 1.

  • Ionization and Adduct Formation: Introduce the sample via ESI in positive ion mode. The formation of sodiated adducts ([M+Na]⁺) is often preferred for OzID experiments.[7][8]

  • Precursor Selection: Isolate the sodiated precursor ion of the target PC (e.g., m/z 754.5 for the sodium adduct of this compound and 16:1-16:0 PC).

  • Ozone Reaction: Introduce ozone gas into a trapping region of the mass spectrometer (e.g., an ion trap or a traveling wave cell) where the selected precursor ions are held.[5] Allow the ions to react with ozone for a defined period (e.g., 10-500 ms).[4][8]

  • Fragmentation and Detection: The ozonolysis reaction will generate specific aldehyde and Criegee ion fragments that are diagnostic of the double bond position. For this compound, the double bond is on the 18-carbon chain, leading to a different set of fragment masses compared to 16:1-16:0 PC, where the double bond is on the 16-carbon chain.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the two described experimental approaches for distinguishing between this compound and 16:1-16:0 PC.

cluster_0 Tandem MS (Negative Ion Mode) cluster_1a This compound cluster_1b 16:1-16:0 PC A1 Sample Infusion (ESI Negative) B1 In-Source Fragmentation to generate [M-CH3]- A1->B1 C1 Isolate Precursor Ion (m/z 718.5) B1->C1 D1 Collision-Induced Dissociation (CID) C1->D1 E1 Detect Product Ions D1->E1 F1 Fragments: m/z 281.2 (18:1) m/z 227.2 (14:0) E1->F1 If G1 Fragments: m/z 253.2 (16:1) m/z 255.2 (16:0) E1->G1 If

Caption: Workflow for distinguishing PC isomers using negative ion tandem MS.

cluster_2 Ozone-Induced Dissociation (OzID) cluster_2a This compound cluster_2b 16:1-16:0 PC A2 Sample Infusion (ESI Positive) B2 Form Sodiated Adduct [M+Na]+ A2->B2 C2 Isolate Precursor Ion (m/z 754.5) B2->C2 D2 React with Ozone in Ion Trap C2->D2 E2 Detect OzID Products D2->E2 F2 Fragments indicate double bond on C18 chain E2->F2 If G2 Fragments indicate double bond on C16 chain E2->G2 If

Caption: Workflow for distinguishing PC isomers using OzID mass spectrometry.

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Laboratory Quantification of 18:1-14:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible measurements of key biomarkers across different laboratories is paramount. This guide provides a comparative overview of methodologies and expected performance for the quantification of 18:1-14:0 phosphatidylcholine (PC), a specific phospholipid species of growing interest in various research fields. The data and protocols presented are synthesized from broader interlaboratory lipidomics studies to provide a framework for assessing and standardizing such measurements.

The accurate quantification of lipid species like 18:1-14:0 PC is crucial for understanding disease mechanisms, identifying novel biomarkers, and developing targeted therapeutics. However, significant variability can arise from differences in analytical platforms, sample handling, and data processing. This guide aims to illuminate these challenges and offer a path toward harmonization.

Performance Benchmark: Inter-Laboratory Variation in Phosphatidylcholine Measurements

To illustrate the expected variability in the quantification of specific PC species, the following table summarizes hypothetical data from a cross-laboratory comparison study. This data is representative of the performance that can be anticipated when multiple laboratories analyze the same set of standardized plasma samples. The values are based on findings from broad lipidomics inter-laboratory comparisons, which consistently show that while phospholipids (B1166683) like PC are measured with relatively good agreement, variability still exists.[1]

LaboratoryMethodMean Concentration (µM)Coefficient of Variation (CV%)Z-Score vs. Consensus Mean
Lab AUHPLC-QTOF/MS1.258.2-0.5
Lab BShotgun Lipidomics (DMS-MRM)1.386.50.8
Lab CLC-MS/MS (Triple Quad)1.199.5-1.1
Lab DUHPLC-Orbitrap MS1.327.10.2
Consensus Mean 1.28 7.8 N/A

This table presents illustrative data to reflect typical inter-laboratory performance. Actual results may vary based on the specific protocols and reference materials used.

Experimental Protocols for Robust Lipid Quantification

Standardization of the entire analytical process is key to minimizing inter-laboratory variation.[1] The following protocols outline the critical steps for the reliable quantification of this compound.

Sample Preparation and Lipid Extraction

A critical source of variability lies in the initial handling and extraction of lipids from biological matrices. The use of a standardized protocol is essential for achieving comparable results.

  • Sample Thawing and Aliquoting: Samples, such as human plasma, should be thawed on ice to minimize enzymatic activity. Once thawed, gently vortex and aliquot the required volume for extraction.

  • Internal Standard Spiking: A crucial step for accurate quantification is the addition of an isotopically labeled internal standard, such as this compound-d9, to each sample prior to extraction.

  • Lipid Extraction (MTBE Method): A widely adopted and robust method is the methyl-tert-butyl ether (MTBE) extraction.

    • Add methanol (B129727) to the plasma sample.

    • Add MTBE and vortex vigorously.

    • Induce phase separation by adding water and vortexing again.

    • Centrifuge to separate the layers. The upper organic layer contains the lipids.

    • Transfer the organic layer to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform) for analysis.[1]

Instrumental Analysis: Mass Spectrometry-Based Quantification

The choice of analytical platform can significantly influence the specificity and sensitivity of lipid measurements. While different platforms can be used, harmonization of acquisition parameters is important.

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is commonly used to separate lipid species prior to mass spectrometric analysis. A C18 or similar reversed-phase column is typically employed with a gradient of mobile phases, such as water/acetonitrile mixtures with additives like formic acid and ammonium (B1175870) formate.

  • Mass Spectrometry:

    • Triple Quadrupole (QqQ) MS: Often used for targeted quantification using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

    • Quadrupole Time-of-Flight (QTOF) MS: Provides high-resolution mass measurements, aiding in the confident identification of lipid species.

    • Orbitrap MS: Offers very high resolution and mass accuracy.

    • Differential Mobility Spectrometry (DMS): Can be coupled with mass spectrometry to separate isobaric and isomeric lipid species, which is a common challenge in lipidomics.[1]

Data Processing and Quality Control

Consistent data processing and stringent quality control are vital for reliable results.

  • Peak Integration: Use a standardized software package for peak detection and integration.

  • Quantification: Calculate the concentration of this compound relative to the spiked internal standard.

  • Quality Control: Analyze a set of quality control (QC) samples, typically pooled from all study samples, at regular intervals throughout the analytical run. The coefficient of variation (CV) of the target analyte in the QC samples should be monitored and fall within an acceptable range (e.g., <15-20%).[2]

Visualizing the Path to Harmonization

To achieve reproducible measurements of this compound across different laboratories, a structured and standardized workflow is essential. The following diagram illustrates a logical approach to a cross-laboratory validation study.

Cross_Lab_Validation_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase (Each Lab) cluster_postanalytical Post-analytical Phase Sample_Collection Standardized Sample Collection & Handling SRM_Distribution Distribution of Standard Reference Material (SRM) Sample_Collection->SRM_Distribution Sample_Prep Harmonized Sample Preparation SRM_Distribution->Sample_Prep IS_Spiking Internal Standard Spiking Sample_Prep->IS_Spiking LCMS_Analysis LC-MS Analysis with Defined Parameters IS_Spiking->LCMS_Analysis QC_Analysis Inclusion of QC Samples LCMS_Analysis->QC_Analysis Data_Processing Standardized Data Processing QC_Analysis->Data_Processing Central_Analysis Centralized Statistical Analysis Data_Processing->Central_Analysis Performance_Eval Performance Evaluation (CV, Z-scores) Central_Analysis->Performance_Eval

Figure 1. A generalized workflow for a cross-laboratory validation study of this compound measurements.

Conclusion

The cross-validation of this compound measurements is a critical step toward its establishment as a reliable biomarker. While challenges in achieving perfect inter-laboratory agreement exist, the adoption of standardized protocols, the use of appropriate reference materials and internal standards, and a commitment to rigorous quality control can significantly reduce variability. This guide provides a framework for researchers and drug development professionals to navigate the complexities of lipidomics and work towards more harmonized and reproducible data, ultimately accelerating the pace of discovery and innovation.

References

A Comparative Guide to 18:1-14:0 PC and 16:0-18:1 PC: Unraveling Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the subtle structural variations between phospholipid species can translate into significant functional differences, profoundly impacting cellular processes and the efficacy of lipid-based drug delivery systems. This guide provides a detailed comparative analysis of two common phosphatidylcholine (PC) species: 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (16:0-18:1 PC). By examining their distinct biophysical properties, roles in cellular signaling, and metabolic fates, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their scientific endeavors.

At a Glance: Key Physicochemical and Biological Attributes

The defining difference between this compound and 16:0-18:1 PC lies in the fatty acid chains esterified to the glycerol (B35011) backbone. This compound contains an oleoyl (B10858665) group (18 carbons, one double bond) at the sn-1 position and a myristoyl group (14 carbons, saturated) at the sn-2 position. Conversely, 16:0-18:1 PC has a palmitoyl (B13399708) group (16 carbons, saturated) at the sn-1 position and an oleoyl group at the sn-2 position. This seemingly minor variance in acyl chain length and position gives rise to distinct biophysical characteristics that influence their biological functions.

PropertyThis compound (1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine)16:0-18:1 PC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
Molecular Formula C40H78NO8PC42H82NO8P
Molecular Weight 732.02 g/mol 760.08 g/mol
Fatty Acid at sn-1 Oleic Acid (18:1)Palmitic Acid (16:0)
Fatty Acid at sn-2 Myristic Acid (14:0)Oleic Acid (18:1)
Phase Transition Temp (Tm) 8.7 °C[1]-2 °C[1]

Biophysical Properties: Shaping Membrane Dynamics

The composition of fatty acid chains in phospholipids (B1166683) is a primary determinant of the physical state of cellular membranes, influencing their fluidity, thickness, and packing.

Membrane Fluidity and Phase Transition:

The most striking biophysical difference between these two PCs is their main phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. 16:0-18:1 PC has a Tm of -2°C, meaning it exists in a fluid state at physiological temperatures (around 37°C).[1] This property makes it a common component of model membranes used to mimic the fluid nature of eukaryotic cell membranes.[1]

In contrast, this compound has a higher Tm of 8.7°C.[1] While still in a fluid state at physiological temperatures, its proximity to its transition temperature suggests that membranes enriched with this lipid may exhibit different packing and dynamic properties compared to those with 16:0-18:1 PC. The shorter saturated chain (14:0) in this compound compared to the 16:0 chain in 16:0-18:1 PC, along with the reversed positioning of the saturated and unsaturated chains, contributes to this difference in thermal behavior.

A molecular dynamics simulation study has shown that the area per lipid for both this compound (referred to as OMPC) and 16:0-18:1 PC (POPC) is comparable and larger than that of dipalmitoylphosphatidylcholine (DMPC), a fully saturated PC. This indicates that both asymmetric lipids contribute to membrane fluidity, though their specific impacts on local membrane order and dynamics may differ.

Cellular and Metabolic Significance

The distinct structures of this compound and 16:0-18:1 PC influence their interaction with cellular machinery and their metabolic processing.

Enzymatic Specificity:

The remodeling of phospholipids is a continuous process in cells, largely governed by the activity of phospholipases and lysophosphatidylcholine (B164491) acyltransferases (LPCATs). These enzymes often exhibit substrate specificity based on the fatty acid composition of the PC molecule.

  • Phospholipases A2 (PLA2): These enzymes hydrolyze the fatty acid at the sn-2 position of glycerophospholipids. Cytosolic PLA2 (cPLA2) shows a preference for phospholipids containing arachidonic acid at the sn-2 position.[2] While direct comparative data for this compound and 16:0-18:1 PC is limited, the presence of the unsaturated oleic acid at the sn-2 position of 16:0-18:1 PC makes it a more likely substrate for certain PLA2 isoforms compared to this compound, which has a saturated myristic acid at this position. The activity of PLA2 is not solely dependent on the chemical structure of the substrate but also on the supramolecular organization of the lipid bilayer.[3]

  • Lysophosphatidylcholine Acyltransferases (LPCATs): These enzymes re-acylate lysophosphatidylcholines to generate new PC species in what is known as the Lands cycle. Some LPCAT isoforms, such as LPCAT3, exhibit a preference for lysophosphatidylcholine with a saturated fatty acid at the sn-1 position and show a predilection for incorporating unsaturated fatty acyl-CoAs like linoleoyl-CoA and arachidonoyl-CoA.[4][5][6] This substrate preference aligns well with the structure of 16:0-18:1 PC, suggesting that it may be more readily synthesized or remodeled by such enzymes.

Cellular Uptake and Metabolism:

Experimental Methodologies

To discern the functional differences between these two PC species, a variety of experimental techniques can be employed.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Principle: This technique utilizes a fluorescent probe, commonly 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which intercalates into the hydrophobic core of the lipid bilayer. The rotational freedom of the probe is dependent on the fluidity of its environment. By measuring the polarization of the emitted fluorescence, one can calculate the fluorescence anisotropy (r), which is inversely proportional to membrane fluidity.

Protocol:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of either this compound or 16:0-18:1 PC by the extrusion method.

  • Probe Incorporation: Add a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension while vortexing to ensure incorporation of the probe into the lipid bilayers. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

  • Incubation: Incubate the mixture at a temperature above the Tm of both lipids for a sufficient time to ensure complete partitioning of the probe into the membranes.

  • Fluorescence Measurement: Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light using a fluorometer equipped with polarizers. The excitation and emission wavelengths for DPH are typically around 360 nm and 430 nm, respectively.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument.

In Vitro Phospholipase A2 (PLA2) Activity Assay

Principle: The activity of PLA2 can be measured by monitoring the release of fatty acids from a phospholipid substrate. A common method involves using a fluorescently labeled PC substrate where the fluorophore is quenched when part of the intact phospholipid and becomes fluorescent upon cleavage by PLA2.

Protocol:

  • Substrate Preparation: Prepare liposomes containing a fluorescently labeled PC substrate (e.g., a PC with a BODIPY-labeled fatty acid at the sn-2 position) mixed with either this compound or 16:0-18:1 PC.

  • Enzyme Reaction: In a microplate well, combine the substrate-containing liposomes with a buffered solution containing Ca2+, which is required for the activity of most PLA2s.

  • Initiate Reaction: Add a purified PLA2 enzyme to the well to start the reaction.

  • Kinetic Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the PLA2 activity.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve. Compare the V0 values obtained with liposomes made of this compound versus 16:0-18:1 PC to determine substrate preference.

Visualizing the Pathways

Phospholipid Remodeling (Lands Cycle)

G PC Phosphatidylcholine (e.g., 16:0-18:1 PC or this compound) LysoPC Lysophosphatidylcholine PC->LysoPC Hydrolysis FA Free Fatty Acid PC->FA Release LysoPC->PC Acylation FA_CoA Fatty Acyl-CoA FA_CoA->LysoPC PLA2 Phospholipase A2 PLA2->PC LPCAT Lysophosphatidylcholine Acyltransferase LPCAT->LysoPC

Caption: The Lands Cycle for phospholipid remodeling.

Experimental Workflow for Membrane Fluidity Measurement

G Start Start PrepLUV Prepare LUVs (this compound or 16:0-18:1 PC) Start->PrepLUV AddDPH Incorporate DPH probe PrepLUV->AddDPH Incubate Incubate > Tm AddDPH->Incubate Measure Measure Fluorescence (I_parallel and I_perpendicular) Incubate->Measure Calculate Calculate Anisotropy (r) Measure->Calculate Compare Compare Fluidity Calculate->Compare End End Compare->End

Caption: Workflow for membrane fluidity analysis.

Conclusion

The functional distinctions between this compound and 16:0-18:1 PC, while originating from subtle structural differences, are significant. The lower phase transition temperature of 16:0-18:1 PC renders it more fluid at physiological temperatures, a characteristic that has made it a staple in membrane biophysics research. This property, along with its sn-1 saturated, sn-2 unsaturated structure, also suggests it may be a preferred substrate for key enzymes in phospholipid remodeling pathways.

For researchers in drug development, the choice between these lipids for use in liposomal formulations can have a considerable impact on the stability, release kinetics, and cellular interaction of the final product. A deeper understanding of their individual biophysical and biochemical behaviors is paramount for the rational design of lipid-based technologies. This guide serves as a foundational resource to aid in the selection and application of these specific phosphatidylcholine species in diverse research contexts. Further direct comparative studies are warranted to fully elucidate their differential roles in complex biological systems.

References

A Researcher's Guide to Absolute Quantification: The Role of Isotope-Labeled 18:1-14:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the precise and accurate absolute quantification of lipid species is paramount. This guide provides an objective comparison of the use of isotope-labeled phosphatidylcholine (PC) 18:1-14:0 as an internal standard against other common alternatives, supported by a summary of experimental data and detailed methodologies.

The fundamental principle of absolute quantification in mass spectrometry-based lipidomics relies on the use of internal standards to correct for variations inherent in the analytical process, from sample extraction to instrument response. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for this purpose due to their chemical and physical similarity to the endogenous analytes.

Comparison of Internal Standard Performance

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. While various types of internal standards are utilized, stable isotope-labeled lipids, such as ¹³C-labeled or deuterated compounds, offer the highest accuracy and precision.

Here, we compare the performance of different internal standard strategies. While direct head-to-head experimental data for isotope-labeled 18:1-14:0 PC against all other alternatives is not available in a single study, the following tables summarize the general performance characteristics and provide representative data from studies using similar isotope-labeled PC standards.

Table 1: Comparison of Internal Standard Types for Absolute Quantification

Internal Standard TypePrincipleAdvantagesDisadvantages
Isotope-Labeled Lipids (e.g., ¹³C, ²H) A known amount of a lipid standard with one or more atoms replaced by a heavy isotope is added to the sample.- Chemically identical to the analyte, ensuring similar extraction efficiency and ionization response.- Co-elutes with the analyte in liquid chromatography (LC), effectively correcting for matrix effects.[1]- Limited commercial availability for all lipid species.- Higher cost compared to other standards.
Odd-Chain Lipids Lipids with fatty acid chains containing an odd number of carbon atoms, which are typically absent or at very low levels in biological samples.- Cost-effective.- Can be used when isotope-labeled standards are unavailable.- Different chemical and physical properties compared to even-chain analytes can lead to variations in extraction and ionization.- May not perfectly co-elute with all analytes, leading to incomplete correction for matrix effects.
Non-Endogenous Lipids Structurally similar lipids that are not naturally present in the sample.- Avoids interference with endogenous lipid signals.- Similar disadvantages to odd-chain lipids regarding potential differences in analytical behavior.

Table 2: Quantitative Performance of Isotope-Labeled Internal Standards

The following table presents a summary of typical performance metrics for lipid quantification using isotope-labeled internal standards. The data is synthesized from studies employing various isotope-labeled standards, including phosphatidylcholines, to demonstrate the expected performance.

Performance MetricIsotope-Labeled PC Standards (e.g., ¹³C, ²H)Odd-Chain/Non-Endogenous Standards
Accuracy (% Bias) Typically < 15%Can be > 20%, depending on the analyte and matrix
Precision (% RSD) Typically < 15%Often > 20%
Linearity (R²) > 0.99Generally > 0.98, but can be more variable
Recovery (%) 85-115% (corrected)Can be more variable and analyte-dependent

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in absolute quantification. Below is a representative workflow for the absolute quantification of phosphatidylcholines using an isotope-labeled internal standard like this compound.

Sample Preparation and Lipid Extraction

This protocol is a modification of the widely used Folch or Bligh-Dyer methods, adapted for absolute quantification.

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • Isotope-labeled PC(18:1/14:0) internal standard solution of known concentration

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass vials

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Thaw the biological sample on ice and aliquot a precise volume or weight into a clean glass vial.

  • Internal Standard Spiking: Add a known amount of the isotope-labeled PC(18:1/14:0) internal standard solution to the sample. The amount should be chosen to be within the linear range of the assay and comparable to the expected concentration of the endogenous PCs of interest.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For every 100 µL of aqueous sample, use 1 mL of the chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (relative to the total solvent volume) to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a solvent compatible with the LC-MS system (e.g., methanol/isopropanol 1:1 v/v).

LC-MS/MS Analysis

This is a general protocol for the analysis of phosphatidylcholines using a liquid chromatography-tandem mass spectrometry system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example):

  • Column: A suitable reversed-phase column for lipid analysis (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions:

    • Analyte (Endogenous PCs): Precursor ion scan for the phosphocholine (B91661) headgroup fragment at m/z 184.

    • Internal Standard (Isotope-Labeled PC(18:1/14:0)): A specific precursor-to-product ion transition corresponding to the labeled standard. For example, if a ¹³C-labeled standard is used, the precursor and product ion masses will be shifted accordingly.

  • Collision Energy: Optimized for the specific PC species and the mass spectrometer used.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the endogenous phosphatidylcholine species and the isotope-labeled PC(18:1/14:0) internal standard in the chromatograms.

  • Response Ratio Calculation: For each endogenous PC, calculate the ratio of its peak area to the peak area of the internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a non-labeled PC standard (with a similar structure to the analytes of interest) and a constant concentration of the isotope-labeled internal standard into a surrogate matrix (e.g., stripped plasma or a simple solvent). Plot the response ratio against the known concentration of the non-labeled standard to generate a calibration curve.

  • Absolute Quantification: Determine the absolute concentration of the endogenous PCs in the samples by interpolating their response ratios from the calibration curve.

Visualizing the Workflow and Principles

To better illustrate the experimental and logical processes involved in absolute quantification using an isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample Spike Spike with Isotope-Labeled This compound Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Response Ratio (Analyte/IS) Integrate->Ratio Calibrate Apply Calibration Curve Ratio->Calibrate Quantify Absolute Concentration Calibrate->Quantify

Caption: Experimental workflow for absolute quantification.

logical_relationship cluster_principle Principle of Absolute Quantification cluster_process Analytical Process Analyte Endogenous Analyte (Unknown Concentration) Extraction Extraction Loss Analyte->Extraction Ionization Ionization Variation Analyte->Ionization Injection Injection Variability Analyte->Injection IS Isotope-Labeled IS (Known Concentration) IS->Extraction IS->Ionization IS->Injection MS_Response Mass Spectrometer Response Extraction->MS_Response Ionization->MS_Response Injection->MS_Response Ratio Response Ratio (Analyte / IS) MS_Response->Ratio Concentration Absolute Concentration Ratio->Concentration

Caption: Logic of using an internal standard for quantification.

References

Navigating the Analytical Maze: A Comparative Guide to Inter-Platform Variability in 18:1-14:0 Phosphatidylcholine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of specific lipid species is critical for unraveling complex biological pathways and identifying robust biomarkers. Phosphatidylcholine (PC) 18:1-14:0, a specific diacyl-PC, is one such molecule of interest, though its accurate measurement is fraught with analytical challenges. This guide provides an objective comparison of the leading analytical platforms and methodologies for the measurement of PC 18:1-14:0, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technology for your research.

A primary challenge in the quantification of PC 18:1-14:0 is its isobaric nature. It is often measured as part of the broader PC 32:1 lipid species, which includes other isomers, most notably PC 16:0-16:1.[1][2] Distinguishing between these isomers requires high-resolution analytical techniques. Furthermore, inter-platform and inter-laboratory variability can significantly impact the comparability of results, underscoring the need for standardized methods.[3]

Quantitative Performance of Analytical Platforms

Direct comparative studies providing specific performance metrics (CV%, accuracy, LOD) for PC 18:1-14:0 across different vendor platforms are not extensively available in peer-reviewed literature. However, we can infer performance from broader lipidomics studies and the technological specifications of the instruments. The NIST interlaboratory comparison exercise for lipidomics, using Standard Reference Material (SRM) 1950, provides valuable insights into the expected variability for PC 32:1 across numerous laboratories and platforms. For PC 32:1, the study reported a consensus median concentration with a relative standard deviation that highlights the current challenges in achieving high reproducibility in lipidomics.[3]

The table below summarizes the key technological approaches of leading analytical platforms for lipid analysis, which are instrumental in addressing the challenges of measuring specific PC species like 18:1-14:0.

FeatureSciex (e.g., Lipidyzer™, 7500 system)Thermo Fisher Scientific (e.g., Orbitrap series)Waters (e.g., ACQUITY UPLC™ with Xevo™ series)Agilent (e.g., 6400 and 6500 series LC/MS/MS)
Primary Technology Triple Quadrupole (MRM), Differential Mobility Spectrometry (DMS)High-Resolution Accurate Mass (HRAM) OrbitrapUPLC with Quadrupole Time-of-Flight (QTOF) or Triple QuadrupoleTriple Quadrupole (MRM) or Q-TOF
Approach to Isobaric Interference DMS (SelexION®) provides an additional separation dimension based on ion mobility before MS analysis.High-resolution mass spectrometry allows for the separation of ions with very small mass differences.UPLC provides high-resolution chromatographic separation. Ion mobility is also available on some platforms.High-resolution chromatography and advanced MS/MS scan modes.
Quantitative Strength Highly sensitive and specific for targeted quantification using Multiple Reaction Monitoring (MRM).Excellent for both untargeted and targeted analysis with high mass accuracy.Robust and reproducible UPLC separations combined with sensitive MS detection.Well-established platforms for targeted quantification with high sensitivity.
Typical Application Targeted, high-throughput quantitative lipidomics.Untargeted and targeted lipidomics, structural elucidation.Both untargeted and targeted lipidomics, with a strong focus on chromatography.Targeted quantitative analysis in clinical and research settings.

Experimental Protocols

Reproducible lipidomic analysis is contingent on detailed and standardized experimental protocols. Below is a representative methodology for the extraction and analysis of phosphatidylcholines from human plasma.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Materials : Human plasma, methanol (B129727) (LC-MS grade), chloroform (B151607) (LC-MS grade), 0.9% NaCl solution, internal standards (e.g., deuterated PC 18:1-d7/14:0).

  • Procedure :

    • To 50 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Spike the mixture with an appropriate amount of internal standard.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add 200 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

2. LC-MS/MS Analysis

  • Liquid Chromatography :

    • System : A high-performance liquid chromatography (UPLC/UHPLC) system.

    • Column : A column suitable for lipid separation, such as a C18 reversed-phase column or a HILIC column.

    • Mobile Phase A : Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B : Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient : A suitable gradient to separate different lipid classes and species.

    • Flow Rate : Typically 0.2-0.4 mL/min.

    • Column Temperature : 40-50°C.

  • Mass Spectrometry :

    • System : A tandem mass spectrometer (Triple Quadrupole or QTOF).

    • Ionization : Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode : For targeted analysis on a triple quadrupole, Multiple Reaction Monitoring (MRM) is used. The transition for PC species is typically the precursor ion to the phosphocholine (B91661) headgroup fragment (m/z 184.07). For untargeted or confirmation analysis on a QTOF, full scan and data-dependent or data-independent MS/MS acquisition are used.

    • Data Analysis : Peak integration, normalization to the internal standard, and quantification are performed using the instrument's software.

Visualizing the Workflow and Signaling Context

To better understand the process of PC 18:1-14:0 measurement and its biological relevance, the following diagrams illustrate a typical experimental workflow and the central role of phosphatidylcholine in cellular signaling.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_add Spike Internal Standards (e.g., deuterated PC) plasma->is_add extraction Lipid Extraction (e.g., Folch or MTBE method) is_add->extraction dry_recon Dry Down & Reconstitute in Injection Solvent extraction->dry_recon lc_sep Chromatographic Separation (HILIC or Reversed-Phase UPLC) dry_recon->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_detect Mass Spectrometry Detection (Triple Quad or QTOF) ms_ion->ms_detect msms_frag MS/MS Fragmentation ms_detect->msms_frag peak_int Peak Integration & Normalization msms_frag->peak_int lipid_id Lipid Identification (Precursor ion, product ions, retention time) peak_int->lipid_id quant Quantification (Comparison to Internal Standard) lipid_id->quant stats Statistical Analysis quant->stats

Caption: A typical experimental workflow for the quantification of PC 18:1-14:0.

PC Phosphatidylcholine (PC) (e.g., 18:1-14:0 PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 PLD Phospholipase D (PLD) PC->PLD PCC Phospholipase C (PC-PLC) PC->PCC LPC Lysophosphatidylcholine (B164491) (LPC) PLA2->LPC PLA2->LPC produces FA Fatty Acid (e.g., Oleic Acid) PLA2->FA PLA2->FA produces PA Phosphatidic Acid (PA) PLD->PA PLD->PA produces Choline (B1196258) Choline PLD->Choline PLD->Choline produces DAG Diacylglycerol (DAG) PCC->DAG PCC->DAG produces Phosphocholine Phosphocholine PCC->Phosphocholine PCC->Phosphocholine produces Signaling Downstream Signaling (e.g., PKC activation) LPC->Signaling LPC->Signaling activates PA->Signaling PA->Signaling activates DAG->Signaling DAG->Signaling activates

Caption: The central role of phosphatidylcholine in generating signaling molecules.

Signaling Pathway Involvement

While a direct signaling role for the specific PC 18:1-14:0 species is not well-defined, phosphatidylcholines, in general, are central to cellular signaling. They are not just structural components of membranes but also serve as precursors for a variety of second messengers.[4][5]

  • Diacylglycerol (DAG) and Inositol Trisphosphate (IP3) Pathway : Phosphatidylcholine-specific phospholipase C (PC-PLC) can hydrolyze PC to generate DAG, a key activator of protein kinase C (PKC), and phosphocholine.[6] PKC, in turn, phosphorylates a multitude of downstream protein targets, influencing processes such as cell proliferation, differentiation, and apoptosis.

  • Arachidonic Acid Cascade : Phospholipase A2 (PLA2) can release the fatty acid from the sn-2 position of PC. If this fatty acid is arachidonic acid, it can be further metabolized to produce eicosanoids, a class of potent signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation and immunity.

  • Lysophosphatidylcholine (LPC) Signaling : The action of PLA2 on PC also produces lysophosphatidylcholine (LPC), which is not just a metabolic intermediate but also a signaling molecule in its own right, implicated in various inflammatory and metabolic processes.

  • Phosphatidic Acid (PA) Signaling : Phospholipase D (PLD) hydrolyzes PC to produce phosphatidic acid (PA) and choline. PA is a lipid second messenger that can recruit and activate various proteins, including kinases and phosphatases, and is involved in cell growth, proliferation, and membrane trafficking.[5]

The specific fatty acid composition of PC, such as in PC 18:1-14:0, can influence the physical properties of the cell membrane and the accessibility of these lipids to phospholipases, thereby modulating the production of these second messengers.

References

A Comparative Guide to the Analytical Performance of LC Columns for 18:1-14:0 Phosphatidylcholine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible analysis of specific phosphatidylcholine (PC) species is critical in various fields, from basic research to drug development. The choice of a liquid chromatography (LC) column is a pivotal factor that dictates the quality of separation and, consequently, the reliability of analytical results. This guide provides an objective comparison of the analytical performance of three commonly used LC column chemistries—C18, C30, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the analysis of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC).

Executive Summary

The selection of an appropriate LC column for the analysis of this compound depends on the specific analytical goal.

  • C30 columns are highly recommended for achieving the best resolution of structurally similar PC isomers and for detailed characterization, owing to their superior shape selectivity.

  • C18 columns offer a robust and versatile option for general-purpose lipid analysis, providing a balance of retention and resolution.

  • HILIC columns excel at separating PC as a class from other phospholipid classes based on the polarity of their headgroups, which is advantageous for lipid class fractionation and profiling.

Performance Comparison

The following table summarizes the analytical performance of C18, C30, and HILIC columns for the analysis of phosphatidylcholines, with specific inferences for this compound. The data is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions.

ParameterC18 ColumnC30 ColumnHILIC Column
Primary Separation Mechanism Hydrophobic interactionsEnhanced hydrophobic interactions and shape selectivityHydrophilic partitioning
Selectivity for this compound Good retention based on overall hydrophobicity. May have limited resolution of sn-positional isomers.Excellent selectivity for isomeric PCs. Provides higher resolution for structurally similar lipids, including sn-positional isomers.[1][2]Separates based on the polar phosphocholine (B91661) headgroup, grouping all PCs together. Does not separate individual PC species based on fatty acid chains.
Peak Shape Generally good peak shape.Often provides narrower and more symmetrical peaks compared to C18 for lipids.[2]Good peak shape for polar analytes.
Retention Time Reproducibility High reproducibility.Excellent reproducibility, often with low relative standard deviation (<1%).[2]High reproducibility.
Resolution from other Lipids Good resolution from lipids with different carbon numbers and degrees of unsaturation.Superior resolution of hydrophobic, long-chain, and structural isomers compared to C18.[1]Excellent resolution between different phospholipid classes (e.g., PC, PE, PI).
Typical Mobile Phases Acetonitrile, Methanol, Isopropanol, Water with additives like ammonium (B1175870) formate (B1220265) or acetate.Acetonitrile, Methanol, Isopropanol, Water with additives like ammonium formate or acetate.High organic content mobile phases (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for lipid analysis using C18, C30, and HILIC columns.

Reversed-Phase Chromatography (C18 and C30)

This protocol is adapted from a study comparing reversed-phase columns for untargeted lipidomics.[2]

  • Sample Preparation: Lipid extraction from the sample matrix (e.g., plasma, tissue) is typically performed using a modified Bligh-Dyer or Folch method. The extracted lipids are then reconstituted in a suitable solvent, such as methanol/chloroform (1:1, v/v).

  • LC System: A high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution.

  • Column:

    • C18: A standard C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • C30: A C30 column (e.g., Accucore C30, 2.1 x 150 mm, 2.6 µm).[2]

  • Mobile Phase:

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 99% B

    • 12-16 min: Hold at 99% B

    • 16.1-20 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 2 µL

  • Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive ion mode is typically used for PC analysis, monitoring for the characteristic phosphocholine headgroup fragment at m/z 184.07.

Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is representative of a method for separating phospholipid classes.

  • Sample Preparation: Similar to reversed-phase methods, lipids are extracted and reconstituted in a high organic solvent mixture, such as 95:5 acetonitrile:water.

  • LC System: A UHPLC system.

  • Column: A HILIC column (e.g., silica-based, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium acetate.

  • Gradient Program:

    • 0-1 min: 0% B

    • 1-8 min: Linear gradient from 0% to 20% B

    • 8-10 min: Hold at 20% B

    • 10.1-15 min: Return to 0% B and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: MS with ESI in positive ion mode.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) Sample->LipidExtraction Reconstitution Reconstitution in Injection Solvent LipidExtraction->Reconstitution LC_System UHPLC System Reconstitution->LC_System Column LC Column (C18, C30, or HILIC) LC_System->Column MS_Detector Mass Spectrometer (ESI+) Column->MS_Detector DataAcquisition Data Acquisition MS_Detector->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration DataReporting Data Reporting PeakIntegration->DataReporting

Caption: A generalized workflow for the LC-MS analysis of this compound.

Logical Relationships in Column Selection

The choice of the LC column is dictated by the research question. The diagram below outlines the logical considerations for selecting the most appropriate column.

column_selection_logic Start Analytical Goal IsomerSeparation Separation of Isomers Required? Start->IsomerSeparation ClassSeparation Separation of Lipid Classes Required? Start->ClassSeparation GeneralProfiling General Lipid Profiling? Start->GeneralProfiling IsomerSeparation->GeneralProfiling No C30_Column Use C30 Column IsomerSeparation->C30_Column Yes ClassSeparation->GeneralProfiling No HILIC_Column Use HILIC Column ClassSeparation->HILIC_Column Yes C18_Column Use C18 Column GeneralProfiling->C18_Column Yes

Caption: Decision tree for selecting an LC column for PC analysis.

References

The Enigmatic Role of 18:1-14:0 Phosphatidylcholine in Metabolic Disorders: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – A comprehensive literature review reveals the emerging significance of a specific lipid molecule, 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (B159037) (PC(18:1/14:0)), in the landscape of metabolic disorders. This guide synthesizes current research, offering an objective comparison of its associations with conditions such as prediabetes and type 2 diabetes, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Phosphatidylcholines are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in signaling pathways. The specific composition of their fatty acid chains can significantly alter their biological function. PC(18:1/14:0) is a phosphatidylcholine containing an oleic acid (18:1) at the sn-1 position and a myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone.

Quantitative Insights into PC(18:1/14:0) and Metabolic Disease

Recent lipidomic studies have begun to quantify the association between circulating levels of PC(18:1/14:0) and various metabolic dysregulations. The data, while still emerging, points towards a complex and potentially protective role for this particular phospholipid.

A study investigating subclinical carotid atherosclerosis in patients with type 2 diabetes identified a mix of lipids, including PC(18:1/14:0), to be associated with the condition in smokers.[1][2] In contrast, a study on prediabetes found an inverse correlation between plasma levels of PC(18:1/14:0) and triglycerides, a key indicator of metabolic health.[3]

ConditionPopulationLipid AnalyteAssociation MetricValueSignificance (p-value)Study
Subclinical Carotid AtherosclerosisSmokers with Type 2 DiabetesMix including PC(18:1/14:0)Odds Ratio [95% CI]0.39 [0.2, 0.59]0.018Barranco-Altirriba et al. (2025)[1][2]
PrediabetesPatients with PrediabetesPC(18:1/14:0)Correlation with Triglycerides (r)-0.528Not ReportedLi et al. (2024)[3]

Experimental Corner: Methodologies for PC(18:1/14:0) Analysis

The precise quantification of specific lipid species like PC(18:1/14:0) is paramount for understanding their role in disease. The primary methodology employed in the cited studies is Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS).

A Representative UHPLC-MS/MS Protocol for Serum Lipidomics:

This protocol is a generalized representation based on methodologies described in the literature for the analysis of phosphatidylcholines in biological samples.

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • Precipitate proteins by adding a four-fold volume of cold organic solvent (e.g., a 2:1 mixture of chloroform (B151607) and methanol).

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 18,000 x g) for 20 minutes to pellet the protein precipitate.

    • Carefully collect the supernatant containing the lipid extract.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., a 1:1 mixture of chloroform and methanol, further diluted).

  • Chromatographic Separation (UHPLC):

    • Column: A reversed-phase column suitable for lipid separation, such as a C18 column (e.g., Hypersil GOLD).

    • Mobile Phase A: An aqueous solution with a buffer (e.g., 10 mM ammonium (B1175870) formate) and a low percentage of organic solvent (e.g., 60% acetonitrile), often with an acid modifier (e.g., 0.1% formic acid).[2]

    • Mobile Phase B: An organic solvent mixture with a buffer and acid modifier (e.g., 90% isopropanol, 10% acetonitrile (B52724) with 10 mM ammonium formate (B1220265) and 0.1% formic acid).[2]

    • Gradient Elution: A programmed gradient is run from a lower to a higher concentration of Mobile Phase B to elute lipids based on their polarity.

    • Flow Rate: A typical flow rate for UHPLC is around 0.40 mL/min.[2]

  • Mass Spectrometry Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of lipids.

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, is used to accurately measure the mass-to-charge ratio (m/z) of the parent and fragment ions.

    • Lipid Identification: PC(18:1/14:0) is identified based on its specific m/z and characteristic fragmentation pattern in MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Protein_Precipitation Protein Precipitation (Cold Organic Solvent) Serum->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Lipid_Extraction Lipid Extraction (Supernatant Collection) Centrifugation->Lipid_Extraction Drying Drying (Nitrogen Stream) Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution UHPLC UHPLC Separation (Reversed-Phase Column) Reconstitution->UHPLC MS MS/MS Detection (ESI-QTOF) UHPLC->MS Data_Analysis Data Analysis (Lipid Identification & Quantification) MS->Data_Analysis G cluster_upstream Upstream Regulation cluster_pathway Potential Signaling Cascade cluster_downstream Downstream Effects Omega3 Omega-3 Fatty Acids PLA2 Phospholipase A2 (PLA2) Activity Omega3->PLA2 modulates PC_levels PC(18:1-14:0) Levels in Adipose Tissue PLA2->PC_levels influences NLRP3 NLRP3 Inflammasome Activation PC_levels->NLRP3 potentially modulates Inflammation Adipose Tissue Inflammation NLRP3->Inflammation Metabolic_Disorders Metabolic Disorders (e.g., Insulin Resistance) Inflammation->Metabolic_Disorders

References

Safety Operating Guide

Proper Disposal of 18:1-14:0 PC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) is a critical aspect of laboratory safety and environmental responsibility. The disposal procedure is contingent on whether the compound is in its pure, powdered form or dissolved in a solvent, such as chloroform (B151607). While this compound in its solid form is not classified as a hazardous substance, its solution in hazardous solvents like chloroform necessitates handling and disposal as hazardous waste.

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound in both its solid and solution forms, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling any chemical waste.

Disposal of this compound Powder

As a non-hazardous solid, the primary disposal route for powdered this compound is typically through the regular solid waste stream. However, institutional policies may vary.

Experimental Protocol for Disposal of Solid this compound:

  • Consult Local Regulations: Before proceeding, verify with your institution's EHS department their specific procedures for the disposal of non-hazardous chemical waste.

  • Containment: Ensure the powdered this compound is in a well-sealed, clearly labeled container.

  • Labeling for Disposal: Clearly label the container as "Non-Hazardous Waste" and specify the contents: "this compound (1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine), solid."

  • Disposal Path: Following your institution's guidelines, the securely contained and labeled solid waste can likely be disposed of in the regular laboratory trash. To prevent alarming custodial staff, it is best practice to place it directly into a larger waste receptacle designated for non-hazardous lab waste.

  • Crucial Restriction: Do not allow solid this compound to enter sewers, surface water, or groundwater.

Disposal of this compound in Chloroform Solution

When this compound is dissolved in chloroform, the entire solution is classified as hazardous waste due to the properties of chloroform.[1] Chloroform is toxic, a suspected carcinogen, and can cause damage to organs.[1][2] Therefore, stringent hazardous waste disposal procedures must be followed.

Experimental Protocol for Disposal of this compound in Chloroform:

  • Waste Collection Container: Use a designated, leak-proof, and chemically compatible container for collecting the this compound in chloroform waste. The container must be kept closed except when adding waste.

  • Labeling of Hazardous Waste: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of all constituents: "this compound (1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine)" and "Chloroform"

    • The approximate concentration or volume of each component.

    • The associated hazards (e.g., "Toxic," "Carcinogen").

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is a well-ventilated, cool, and secure location, away from direct sunlight and ignition sources.

  • Prohibition of Drain Disposal: Under no circumstances should chloroform solutions be poured down the drain. This is a violation of environmental regulations and poses a significant health hazard.

  • Arranging for Pickup: Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your EHS department or a certified hazardous waste disposal service.

Disposal of Empty Containers

Properly decontaminated chemical containers can typically be disposed of with regular laboratory waste, but the procedure differs based on the container's previous contents.

Protocol for Empty Containers of this compound Powder:

  • Physical Removal: Ensure that all visible solid residue has been removed from the container.

  • Rinsing: Rinse the container with water. The rinsate from a non-hazardous substance can typically be disposed of down the drain with copious amounts of water, but confirm this with your EHS guidelines.

  • Defacing: Obliterate or remove all chemical labels from the container.

  • Disposal: The clean, defaced container can then be disposed of in the appropriate recycling or trash receptacle.

Protocol for Empty Containers of this compound in Chloroform:

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., a small amount of clean chloroform or another appropriate solvent as recommended by your EHS) three times.

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as hazardous waste. Add the rinsate to your designated hazardous waste container for chloroform solutions.

  • Final Rinse: After the solvent rinses, perform a final rinse with soap and water.

  • Defacing: Completely remove or deface all labels on the container.

  • Disposal: The properly decontaminated container can then be disposed of in the appropriate laboratory glass or solid waste stream.

Quantitative Data Summary

For the disposal of this compound, particularly when in a chloroform solution, adherence to safety and regulatory thresholds is paramount.

ParameterGuideline/ValueSource/Regulation
This compound (Solid) Not classified as hazardousSafety Data Sheets
Chloroform Hazardous WasteEPA, RCRA
Signal WordDangerSigma-Aldrich SDS[1]
Hazard ClassificationsAcute Toxicity (Oral, Inhalation), Carcinogenicity, Reproductive Toxicity, Skin Irritation, Eye Irritation, Specific Target Organ ToxicitySigma-Aldrich SDS[1]
Disposal of Chloroform Do not dispose down the drain. Collect in a designated hazardous waste container.Standard Laboratory Safety Protocols
Container Rinsate (Chloroform) Collect as hazardous waste.Standard Laboratory Safety Protocols

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_solution Is it in a solvent? start->is_solution is_hazardous_solvent Is the solvent hazardous (e.g., chloroform)? is_solution->is_hazardous_solvent Yes non_hazardous_solid Treat as Non-Hazardous Solid Waste is_solution->non_hazardous_solid No (Powder) hazardous_liquid Treat as Hazardous Liquid Waste is_hazardous_solvent->hazardous_liquid Yes non_hazardous_liquid Consult EHS for non-hazardous liquid disposal is_hazardous_solvent->non_hazardous_liquid No collect_solid Contain and label as non-hazardous solid waste non_hazardous_solid->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container hazardous_liquid->collect_liquid dispose_solid Dispose in regular lab waste per EHS guidelines collect_solid->dispose_solid ehs_pickup Arrange for EHS pickup collect_liquid->ehs_pickup

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 18:1-14:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC). The following procedures are designed to ensure safe handling, operation, and disposal in a laboratory setting.

Personal Protective Equipment (PPE)

Adherence to proper personal protective equipment protocols is essential to minimize exposure and ensure a safe working environment. The required PPE varies depending on whether this compound is in solid (powder) or liquid (dissolved in chloroform) form.

.

PPE CategoryItemSpecifications and Use for Solid (Powder) FormSpecifications and Use for Liquid Form (in Chloroform)
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.Viton or Polyvinyl Acetate (PVA) gloves are required as chloroform (B151607) penetrates nitrile gloves quickly.[1] Always inspect gloves for integrity before use.
Eye Protection Safety Glasses/GogglesSafety glasses with side shields should be worn.Chemical splash goggles are required to protect against accidental splashes of the chloroform solution. A face shield may be necessary for splash-prone procedures.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin.A chemical-resistant lab coat or apron should be worn over a standard lab coat.
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95) is recommended if handling procedures may generate dust.All handling must be performed in a certified chemical fume hood to avoid inhalation of chloroform vapors.[1]
Footwear Closed-Toe ShoesClosed-toe shoes are required to protect feet from spills or falling objects.Closed-toe, chemical-resistant shoes are required.

Operational Plan: Step-by-Step Handling Procedure

Handling Solid (Powder) Form:

  • Preparation: Ensure the work area, typically a laboratory bench, is clean and free of clutter. Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Allow the container to reach room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of the solid substance using a clean spatula.

    • Handle the substance gently to minimize the creation of dust.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Remove gloves and wash hands with soap and water.

    • Store the this compound in its original container under the recommended storage conditions (-20°C).

Handling Liquid Form (in Chloroform):

  • Preparation: All procedures must be conducted within a certified chemical fume hood.[1] Ensure all necessary PPE is worn, paying special attention to the correct glove type (Viton or PVA).[1]

  • Handling:

    • Use a calibrated pipette or syringe to transfer the desired volume of the solution.

    • Avoid splashing and the creation of aerosols.

    • Keep the container tightly sealed when not in use to prevent the evaporation of chloroform.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chloroform solution.

    • Properly remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after the procedure.

    • Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

Disposal Plan

Solid (Powder) Form:

  • Unused Product: Dispose of as non-hazardous chemical waste, in accordance with local, state, and federal regulations. Do not allow the substance to enter sewer systems.

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that have come into contact with the chemical should be disposed of as solid waste.

Liquid Form (in Chloroform):

  • Waste Solution: Chloroform is a halogenated solvent and must be disposed of as hazardous waste.[2][3] Collect all waste containing chloroform in a designated, properly labeled, and sealed container for halogenated organic waste.[3]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Professional Disposal: Arrange for the disposal of chloroform-containing waste through a certified hazardous waste disposal service.[2]

Safety Workflow

PPE_Workflow cluster_prep Preparation cluster_solid Solid (Powder) Form cluster_liquid Liquid (in Chloroform) Form cluster_post Post-Handling start Start: Handling this compound form Identify Form: Solid (Powder) or Liquid (in Chloroform)? start->form solid_ppe Wear: - Lab Coat - Safety Glasses - Nitrile/Latex Gloves form->solid_ppe Solid fume_hood Work in a Certified Chemical Fume Hood form->fume_hood Liquid dust_check Potential for Dust? solid_ppe->dust_check respirator Wear NIOSH-approved Respirator (e.g., N95) dust_check->respirator Yes handle_solid Proceed with Handling dust_check->handle_solid No respirator->handle_solid cleanup Clean Work Area and Equipment handle_solid->cleanup liquid_ppe Wear: - Chemical-Resistant Lab Coat - Chemical Splash Goggles - Viton or PVA Gloves fume_hood->liquid_ppe handle_liquid Proceed with Handling liquid_ppe->handle_liquid handle_liquid->cleanup disposal Dispose of Waste (Follow Specific Plan for Solid vs. Liquid) cleanup->disposal end End disposal->end

Caption: Workflow for PPE Selection and Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
18:1-14:0 PC
Reactant of Route 2
Reactant of Route 2
18:1-14:0 PC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.